molecular formula C9H6F5NO2 B147724 2,3,4,5,6-Pentafluoro-L-phenylalanine CAS No. 138109-65-6

2,3,4,5,6-Pentafluoro-L-phenylalanine

Cat. No.: B147724
CAS No.: 138109-65-6
M. Wt: 255.14 g/mol
InChI Key: YYTDJPUFAVPHQA-VKHMYHEASA-N
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Description

2,3,4,5,6-Pentafluoro-L-phenylalanine is a useful research compound. Its molecular formula is C9H6F5NO2 and its molecular weight is 255.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTDJPUFAVPHQA-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375801
Record name 2,3,4,5,6-Pentafluoro-L-phenylalanine
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Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34702-59-5, 138109-65-6
Record name Pentafluorophenylalanine, L-
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Record name 2,3,4,5,6-Pentafluoro-L-phenylalanine
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Record name 3-(2,3,4,5,6-Pentafluorophenyl)-l-alaninehydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAFLUOROPHENYLALANINE, L-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-pentafluoro-L-phenylalanine (PF-Phe) is a synthetic amino acid that has garnered significant interest in the fields of biochemistry, drug development, and structural biology. The substitution of all five hydrogen atoms on the phenyl ring of L-phenylalanine with fluorine atoms imparts unique physicochemical properties that make it a valuable tool for a range of applications. The high electronegativity and small van der Waals radius of fluorine atoms introduce significant electronic perturbations to the aromatic ring, influencing its reactivity, conformation, and non-covalent interactions. This guide provides a comprehensive overview of the core physicochemical properties of PF-Phe, detailed experimental protocols for its synthesis and incorporation into peptides, and visualizations of relevant workflows.

Physicochemical Properties

The introduction of five fluorine atoms dramatically alters the properties of the phenylalanine side chain, making it a unique tool for probing protein structure and function.

Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. For comparison, data for the parent amino acid, L-phenylalanine, is also included.

PropertyThis compoundL-phenylalanine
Molecular Formula C₉H₆F₅NO₂C₉H₁₁NO₂
Molecular Weight 255.14 g/mol 165.19 g/mol
Melting Point 258 °C283 °C (decomposes)[1]
Boiling Point Data not availableSublimes
pKa (Carboxyl) Predicted to be lower than L-phenylalanine~2.2
pKa (Amine) Predicted to be lower than L-phenylalanine~9.3
Solubility Data not availableSlightly soluble in water; insoluble in nonpolar organic solvents

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the alkylation of a glycine enolate equivalent with pentafluorobenzyl bromide. Below is a generalized experimental protocol based on common synthetic strategies for fluorinated amino acids.

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • 2,3,4,5,6-pentafluorobenzyl bromide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate

  • Magnesium sulfate

Procedure:

  • Alkylation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol dropwise at room temperature to generate the enolate.

    • To the resulting solution, add 2,3,4,5,6-pentafluorobenzyl bromide and reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis and Decarboxylation:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add concentrated hydrochloric acid and reflux the mixture for several hours to effect hydrolysis of the ester and amide groups and decarboxylation.

  • Purification:

    • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the amino acid precipitates.

    • Collect the crude product by filtration and wash with cold water and diethyl ether.

    • The crude this compound can be further purified by recrystallization from hot water or a water/ethanol mixture. Dry the purified crystals under vacuum.

Synthesis_Workflow General Synthesis Workflow for this compound start Start Materials: Diethyl acetamidomalonate 2,3,4,5,6-pentafluorobenzyl bromide alkylation Alkylation start->alkylation Sodium ethoxide, Ethanol hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis Conc. HCl, Reflux purification Purification (Crystallization) hydrolysis->purification Neutralization product This compound purification->product

Synthesis workflow for PF-Phe.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound, typically as its Fmoc-protected derivative (Fmoc-PF-Phe-OH), can be incorporated into peptide chains using standard solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine (Fmoc-PF-Phe-OH)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (including Fmoc-PF-Phe-OH) with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection after the last amino acid has been coupled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

SPPS workflow for peptide synthesis.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not well-documented, the incorporation of fluorinated amino acids into peptides and proteins can significantly impact their biological activity. This is often due to altered binding affinities to receptors or enzymes.

The metabolism of phenylalanine itself is a well-characterized pathway. Phenylalanine is an essential amino acid that is a precursor for the synthesis of tyrosine, and subsequently, catecholamines such as dopamine, norepinephrine, and epinephrine. It is important to note that the metabolic fate of this compound within a cell is not extensively studied. The highly stable C-F bonds may render it resistant to enzymatic degradation that would normally occur with natural phenylalanine.

Phenylalanine_Metabolism General Phenylalanine Metabolic Pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase Protein Protein Synthesis Phe->Protein Dopa L-DOPA Tyr->Dopa TCA TCA Cycle Intermediates Tyr->TCA Dopamine Dopamine Dopa->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Overview of Phenylalanine Metabolism.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

  • ¹⁹F NMR Spectroscopy: The five fluorine atoms provide a strong and sensitive signal for ¹⁹F NMR studies. Incorporating PF-Phe into proteins allows for the investigation of protein structure, dynamics, and interactions with other molecules without the background noise associated with ¹H NMR.

  • Protein Engineering and Drug Design: The introduction of PF-Phe can enhance the metabolic stability of peptides and proteins by making them resistant to proteolytic degradation. The altered electronic properties of the aromatic ring can also be used to fine-tune binding affinities and specificities for therapeutic targets.

  • Probing Non-covalent Interactions: The pentafluorophenyl group has a significantly different quadrupole moment compared to the phenyl group, which alters its ability to participate in cation-π and π-π stacking interactions. This makes PF-Phe an excellent probe for studying the nature of these interactions in biological systems.

Conclusion

This compound is a powerful tool for chemical biologists, medicinal chemists, and structural biologists. Its unique physicochemical properties, arising from the extensive fluorination of the phenyl ring, offer distinct advantages for probing biological systems and for the development of novel therapeutics. While more research is needed to fully elucidate its metabolic fate and specific interactions with cellular signaling pathways, the existing data and experimental protocols clearly demonstrate its utility in advancing our understanding of protein science and in the design of next-generation drugs.

References

An In-depth Technical Guide to the Solubility of 2,3,4,5,6-pentafluoro-L-phenylalanine in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,3,4,5,6-pentafluoro-L-phenylalanine. Due to a scarcity of published quantitative solubility data for this specific fluorinated amino acid, this document offers a comprehensive analysis based on the known properties of its parent compound, L-phenylalanine, the physicochemical effects of fluorination, and established methodologies for solubility determination.

Introduction and Physicochemical Overview

This compound is a synthetic amino acid in which all hydrogen atoms on the phenyl ring of L-phenylalanine have been replaced by fluorine atoms. This substitution significantly alters the electronic and hydrophobic properties of the side chain, making it a valuable tool in protein engineering, peptide synthesis, and as a probe for ¹⁹F NMR spectroscopy.[1][2] The introduction of fluorine, the most electronegative element, can influence molecular interactions, protein stability, and binding affinities.[1][3] Understanding its solubility is critical for its effective use in laboratory and pharmaceutical applications.

Comparative Solubility Data: L-Phenylalanine

To provide a baseline for understanding the potential solubility of its fluorinated analog, the following tables summarize the well-documented solubility of the parent amino acid, L-phenylalanine, in water and aqueous ethanol solutions.

Table 1: Solubility of L-Phenylalanine in Water at Various Temperatures

Temperature (K)Temperature (°C)Solubility (g / kg H₂O)
273.15020.20
283.151023.86
293.152028.17
303.153033.16
313.154039.18
323.155046.35
333.156054.85
343.157065.08

Data sourced from a study on the solubility and supersolubility of L-phenylalanine in aqueous solutions.[4]

Table 2: Mole Fraction Solubility of L-Phenylalanine in Methanol-Water and Ethanol-Water Mixtures at 298.15 K (25 °C)

Mole Fraction of AlcoholSolubility in Methanol-Water (x 10³)Solubility in Ethanol-Water (x 10³)
0.04.884.88
0.13.953.51
0.23.122.43
0.32.391.62
0.41.761.05
0.51.280.68
0.60.940.45
0.70.700.30
0.80.540.21
0.90.440.16
1.00.380.13

Data adapted from a study on the solubility of L-phenylalanine in binary mixtures.[5] As shown, water is a better solvent for L-phenylalanine than methanol and ethanol, which can act as anti-solvents.[5][6]

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to quantitatively determine the solubility of this compound.

Method 1: Isothermal Gravimetric Analysis

This method is a reliable technique for determining solubility by measuring the mass of the dissolved solute in a saturated solution.

  • Principle: An excess amount of the solute is mixed with the solvent of interest and allowed to reach equilibrium at a constant temperature. The saturated solution is then carefully separated from the undissolved solid, and a known volume or mass of the solution is evaporated to dryness. The mass of the remaining solute is used to calculate the solubility.

  • Apparatus: Temperature-controlled shaker or water bath, analytical balance (resolution of 0.01 mg), filtration system (e.g., syringe filters with a pore size of 0.1 µm), sample vials, and a vacuum oven.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solution to stand at the constant temperature for several hours to let the undissolved solid settle.

    • Carefully withdraw a precise volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

    • Filter the supernatant through a syringe filter into a pre-weighed sample bottle.

    • Weigh the sample bottle with the filtered solution to determine the mass of the solution.

    • Place the sample in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until the solvent has completely evaporated and the mass is constant.

    • Determine the mass of the dried solid residue.

    • Calculate the solubility, typically expressed in g/L or mg/mL.

    • Repeat the experiment at least three times to ensure reproducibility.[4]

Method 2: High-Performance Liquid Chromatography (HPLC)

This method is particularly useful for compounds with low solubility or when working with complex mixtures.

  • Principle: A saturated solution is prepared, and after filtration, the concentration of the solute in the solution is determined using HPLC with a suitable detector (e.g., UV-Vis). The concentration is calculated by comparing the peak area of the sample to a standard calibration curve.

  • Apparatus: HPLC system with a suitable column (e.g., C18 reversed-phase), UV detector, autosampler, and the same materials for solution preparation as in the gravimetric method.

  • Procedure:

    • Prepare a saturated solution of this compound as described in steps 1-3 of the gravimetric method.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm).

    • Dilute the filtered, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Prepare a series of standard solutions of the compound with known concentrations and generate a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of the diluted sample from its peak area using the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.[5]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

G Workflow for Solubility Determination cluster_prep Step 1 cluster_equilib Step 2 cluster_sep Step 3 cluster_analysis Step 4 prep Preparation equilib Equilibration separation Phase Separation analysis Analysis calc Calculation result Solubility Data (g/L or mol/L) calc->result solute Add excess solute to solvent agitate Agitate at constant T (e.g., 24-48h) solute->agitate settle Settle & Filter Supernatant agitate->settle grav Gravimetric: Evaporate & Weigh settle->grav hplc HPLC: Inject & Measure Peak settle->hplc grav->calc hplc->calc

Caption: A generalized experimental workflow for determining the solubility of an amino acid.

G Relevance of Physicochemical Properties in Application cluster_props Physicochemical Properties cluster_apps Key Research Applications main_compound This compound solubility Solubility in Buffers & Solvents main_compound->solubility hydrophobicity Increased Hydrophobicity main_compound->hydrophobicity electronic Altered Electronic Profile (Perfluorinated Ring) main_compound->electronic nmr 19F NMR Spectroscopy solubility->nmr enables formulation & experimental setup protein Protein Engineering & Stability Studies solubility->protein enables formulation & experimental setup drug_dev Peptide-Based Drug Development solubility->drug_dev enables formulation & experimental setup hydrophobicity->protein influences protein folding & stability electronic->nmr provides unique spectroscopic probe electronic->drug_dev modifies binding interactions

Caption: Logical diagram showing how solubility impacts key applications of the compound.

References

Spectroscopic Analysis of 2,3,4,5,6-pentafluoro-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the expected spectroscopic data for 2,3,4,5,6-pentafluoro-L-phenylalanine, a fluorinated analog of the essential amino acid L-phenylalanine. Due to its unique electronic properties, this compound is of significant interest to researchers in drug development and protein engineering. This document compiles expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are predicted for a standard analysis in a suitable deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
α-H ~4.0 - 4.5 Triplet (t) or Doublet of Doublets (dd) J(Hα, Hβ) ≈ 6-8 Hz Shift is influenced by the protonation state of the amine and carboxyl groups.
β-CH₂ ~3.1 - 3.4 Multiplet (m) J(Hβ, Hα) ≈ 6-8 Hz, J(Hβ, F) may be observed Protons are diastereotopic and may appear as two separate signals. Coupling to ortho-fluorine atoms is possible.

| α-NH₂/NH₃⁺ | ~7.5 - 8.5 (in DMSO-d₆) | Broad Singlet (br s) | - | Signal is exchangeable with D₂O and its position is highly dependent on solvent and pH. |

Note: Chemical shift ranges are estimated based on typical values for amino acid protons[1][2].

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (Carboxyl) ~170 - 175 Carbonyl carbon chemical shifts are sensitive to pH and solvent.
α-C ~55 - 60 Typical range for the alpha-carbon of an amino acid[3][4].
β-C ~35 - 40 Shift is influenced by the attached pentafluorophenyl ring.
C1 (ipso) ~115 - 125 (t) Expected to be a triplet due to coupling with two ortho-fluorines. Shift is significantly influenced by the fluorine substituents.
C2, C6 (ortho) ~145 - 150 (d) Strong deshielding and large ¹J(C,F) coupling expected.
C3, C5 (meta) ~138 - 142 (d) Strong deshielding and large ¹J(C,F) coupling expected.

| C4 (para) | ~140 - 145 (d) | Strong deshielding and large ¹J(C,F) coupling expected. |

Note: Aromatic carbon shifts are complex due to large C-F coupling constants. Values are rough estimates based on data for fluorinated aromatic compounds.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Fluorine Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
F2, F6 (ortho) ~ -140 to -145 Multiplet (m) Referenced to CFCl₃. Shows coupling to meta-fluorine and potentially to β-protons.
F4 (para) ~ -155 to -160 Triplet (t) Shows coupling to two meta-fluorine atoms.

| F3, F5 (meta) | ~ -160 to -165 | Multiplet (m) | Shows coupling to both ortho- and para-fluorine atoms. |

Note: Chemical shifts for pentafluorophenyl groups typically appear in three distinct regions corresponding to the ortho, meta, and para positions[5].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the key functional groups within the molecule.

Table 4: Predicted IR Absorption Bands

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) Stretch 2500 - 3300 Broad
N-H (Amine/Ammonium) Stretch 3000 - 3400 Medium, Broad
C-H (Aliphatic) Stretch 2850 - 3000 Medium
C=O (Carboxylic Acid) Stretch 1700 - 1730 Strong
C=C (Aromatic) Stretch 1500 - 1600 Medium-Strong
N-H (Amine/Ammonium) Bend 1500 - 1650 Medium

| C-F (Aromatic) | Stretch | 1100 - 1300 | Strong |

Note: Predicted wavenumbers are based on standard IR correlation tables and data for phenylalanine and its derivatives[6][7][8]. The zwitterionic form in the solid state will show characteristic absorptions for NH₃⁺ (~3000-3200 cm⁻¹, broad) and COO⁻ (~1550-1610 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry data is presented for a typical soft ionization technique like Electrospray Ionization (ESI).

Table 5: Predicted Mass Spectrometry Data

Ion Formula Calculated Exact Mass Expected m/z Notes
[M+H]⁺ C₉H₇F₅NO₂⁺ 256.0391 256.04 Molecular ion in positive ion mode.
[M-H]⁻ C₉H₅F₅NO₂⁻ 254.0235 254.02 Molecular ion in negative ion mode.

| [M+H-HCOOH]⁺ | C₈H₆F₅N⁺ | 210.0438 | 210.04 | Common fragment corresponding to the loss of formic acid (46.0055 Da). |

Note: The molecular formula is C₉H₆F₅NO₂ and the molecular weight is 255.14 g/mol .

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

    • If using D₂O, addition of a small amount of DCl or NaOD may be necessary to achieve a clear solution and stabilize the pH.

    • Add a small amount of an internal standard (e.g., DSS or TMS), if quantitative analysis or precise referencing is required.

    • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

    • Acquire a 1D ¹³C NMR spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Acquire a 1D ¹⁹F NMR spectrum. This nucleus is highly sensitive, so fewer scans are typically needed.

    • If necessary, perform two-dimensional (2D) experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to confirm assignments.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent KBr pellet.

  • Instrument Setup & Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (LC-ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • From the stock solution, prepare a dilute sample for injection (e.g., 1-10 µg/mL) using the mobile phase as the diluent.

  • Liquid Chromatography (LC) Setup:

    • Use a suitable chromatography column, such as a reverse-phase C18 column, for separation.

    • Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Set up a gradient elution method appropriate for separating the analyte from potential impurities.

  • Mass Spectrometry (MS) Setup & Acquisition:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the electrospray ionization (ESI) source to either positive or negative ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates by infusing a standard solution of the analyte.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 amu).

    • If further structural information is required, perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to observe fragment ions.

Visualization of Experimental Workflow

The logical flow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Sample Compound Sample (Pentafluoro-L-phenylalanine) Prep Sample Preparation (Dissolving, Pelletizing, Diluting) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Processing IR->Processing MS->Processing Analysis Spectral Analysis (Peak Picking, Integration, Fragmentation) Processing->Analysis Elucidation Structure Verification & Characterization Analysis->Elucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Chemical Stability of 2,3,4,5,6-pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-pentafluoro-L-phenylalanine (Pff), a fluorinated analog of the essential amino acid L-phenylalanine, is a critical building block in modern medicinal chemistry and protein engineering. The substitution of hydrogen atoms on the phenyl ring with highly electronegative fluorine atoms imparts unique physicochemical properties, including altered acidity, hydrophobicity, and conformation.[1] These changes can significantly enhance the biological activity and pharmacokinetic profiles of peptides and proteins.[2] Notably, the incorporation of Pff into protein and peptide structures has been shown to increase their thermal and metabolic stability, a phenomenon termed the "fluoro-stabilization effect".[1]

Understanding the intrinsic chemical stability of the Pff monomer is paramount for its effective use. This guide provides a comprehensive technical overview of the stability of this compound, outlines a framework for its systematic evaluation through forced degradation studies, and presents detailed experimental protocols for analysis.

Physicochemical Properties and General Stability

The defining feature of Pff is the perfluorinated phenyl ring. The carbon-fluorine (C-F) bond is exceptionally strong and polar, making the aromatic ring electron-deficient and highly resistant to enzymatic and chemical oxidation.[2] This inherent stability is a key reason for its use in enhancing the stability of larger biomolecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆F₅NO₂[3]
Molecular Weight 255.14 g/mol
CAS Number 34702-59-5[3]
Appearance White to off-white solid/powder[4]
Melting Point 258 °C (decomposes)
Storage and Handling

Standard safety data indicates that this compound is stable under normal handling and storage conditions.[3] However, specific precautions are necessary to maintain its long-term integrity. The compound is noted to be "air sensitive," necessitating storage under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation of the amino acid functional groups.[3]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationaleReference
Temperature 2 - 8 °CTo slow down potential degradation pathways.[3]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).The compound is air-sensitive; this prevents oxidation.[3]
Container Tightly sealed, light-resistant container.To prevent exposure to moisture and light.[3][5]
Environment Store in a dry, well-ventilated area.To prevent hydrolysis and degradation from moisture.[3]
Incompatibilities Strong oxidizing agents.To avoid vigorous and potentially hazardous reactions.[3]

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is essential for elucidating potential degradation pathways and establishing the intrinsic stability of a drug substance.[6][7] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to provoke degradation.[8][9] For Pff, while the perfluorinated ring is highly stable, the amino acid backbone is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress.

The following diagram outlines a logical workflow for conducting these critical studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Pff This compound (Solid and in Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Pff->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Pff->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Pff->Oxidation Thermal Thermal Stress (e.g., 100°C, Solid) Pff->Thermal Photo Photolytic Stress (ICH Q1B Conditions) Pff->Photo HPLC Stability-Indicating HPLC-UV/MS Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterize Characterize Degradants (LC-MS/MS, NMR) HPLC->Characterize

Caption: Logical framework for forced degradation studies.
Summary of Stress Conditions

The goal of stress testing is to achieve a target degradation of 5-20%, which is sufficient to validate the specificity of the analytical method without generating secondary or overly complex degradation products.[8]

Table 3: Illustrative Forced Degradation Conditions and Expected Outcomes Note: The "% Degradation" values are hypothetical examples to illustrate data presentation. Actual results must be determined experimentally.

Stress ConditionReagent/ParameterDurationExpected Degradation (% Example)Potential Degradation PathwayReference
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C24-72 hours5-15%Deamination, Decarboxylation[5][8]
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°C24-72 hours10-20%Racemization, Deamination[8]
Oxidation 3-30% H₂O₂, Room Temp24 hours5-10%Oxidative deamination/decarboxylation[6]
Thermal 105°C (Solid State)48 hours< 5%Decomposition, potential decarboxylation[3][10]
Photolytic ICH Q1B StandardPer Guideline5-10%Photodecomposition of amino/carboxyl groups[11][12]

Potential Degradation and Metabolic Pathways

Chemical Degradation

The primary sites of chemical instability in the Pff molecule are the α-amino and α-carboxylic acid groups, not the perfluorinated phenyl ring.

  • Deamination and Decarboxylation: Under harsh hydrolytic (acidic/basic) or oxidative conditions, the amino acid moiety can undergo deamination or decarboxylation.

  • Racemization: Strong basic conditions can facilitate the abstraction of the α-proton, leading to racemization and the formation of D-pentafluorophenylalanine.

  • Ring Stability: The C-F bond is extremely strong, and the pentafluorophenyl ring is highly resistant to electrophilic substitution, including enzymatic hydroxylation, which is the primary metabolic route for natural phenylalanine.[2][13] While nucleophilic aromatic substitution can occur, it requires harsh conditions not typically encountered in pharmaceutical stability studies.[13]

Metabolic Stability

In biological systems, the stability of Pff confers significant advantages. The primary metabolic pathway for L-phenylalanine is its conversion to L-tyrosine by phenylalanine hydroxylase (PAH).[14] Due to the electron-withdrawing nature of the five fluorine atoms, the aromatic ring of Pff is deactivated and is a poor substrate for this enzymatic hydroxylation. This resistance to metabolism is a key factor in the enhanced in-vivo stability of Pff-containing peptides.[1] Minor metabolic pathways for Pff may involve transamination or decarboxylation, similar to natural phenylalanine, but degradation of the aromatic ring is highly unlikely.[14]

G Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Susceptible to Hydroxylation Tyr L-Tyrosine PAH->Tyr Blocked Metabolic Resistance PAH->Blocked Blocked Downstream Further Metabolism (Catecholamines, etc.) Tyr->Downstream Pff 2,3,4,5,6-Pentafluoro- L-Phenylalanine Pff->PAH Incorporation Incorporation into Peptides (Enhanced Stability) Pff->Incorporation

Caption: Predicted metabolic fate of Pff vs. L-Phenylalanine.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol, acetonitrile, and water

  • pH meter, calibrated oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Pff in methanol or a suitable solvent mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 8, 24, and 48 hours. Neutralize with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Thermal Degradation: Place approximately 10 mg of solid Pff in a glass vial and store in an oven at 105°C for 48 hours. Prepare a solution of the stressed solid for analysis.

  • Photostability: Expose both solid Pff and a solution (e.g., in water/methanol) to light conditions as specified in ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[11][12] Analyze samples alongside a dark control stored under the same conditions.

  • Sample Analysis: Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a method capable of separating the intact Pff from its potential degradation products.

G Sample Stressed Sample (from Protocol 1) Injection Autosampler Injection (e.g., 10 µL) Sample->Injection Column HPLC Column (e.g., C18, 250x4.6 mm, 5 µm) Injection->Column Elution Isocratic or Gradient Elution (Mobile Phase A + B) Column->Elution Detection UV Detector (e.g., 210 nm or 262 nm) Elution->Detection Data Chromatogram (Peak Area vs. Time) Detection->Data Analysis Quantification (% Degradation, Purity) Data->Analysis

References

A Guide to High-Purity 2,3,4,5,6-pentafluoro-L-phenylalanine for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity non-canonical amino acids is a critical starting point for innovative therapeutic and diagnostic development. This technical guide provides an in-depth overview of commercial sources for high-purity 2,3,4,5,6-pentafluoro-L-phenylalanine, a fluorinated analog of phenylalanine increasingly used to enhance the properties of peptides and proteins. This document outlines available forms of the amino acid, provides detailed experimental protocols for its use and analysis, and visualizes key workflows.

Commercial Sourcing and Purity

High-purity this compound is commercially available in two primary forms: the unprotected free amino acid (L-form) and the N-terminus protected form, most commonly with a 9-fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-pentafluoro-L-phenylalanine). The Fmoc-protected version is essential for use in standard solid-phase peptide synthesis (SPPS).[1] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Below is a summary of representative commercial suppliers and their specifications for both forms of this amino acid. Researchers should always request lot-specific Certificates of Analysis (CoA) for detailed purity information.

Table 1: Commercial Sources for this compound (Unprotected)

SupplierCAS NumberPurity SpecificationAvailable Quantities
Synquest Labs34702-59-5Not specifiedCustom
Apollo Scientific34702-59-595%100mg, 250mg, 1g, 5g
Carl ROTH34702-59-5Not specified500mg
Lab Pro Inc.34702-59-5Min. 95.0% (HPLC, T)200mg
P&S Chemicals34702-59-5Not specifiedInquiry-based

Table 2: Commercial Sources for Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine

SupplierCAS NumberPurity SpecificationAvailable Quantities
Chem-Impex205526-32-5≥ 95% (HPLC)Custom
Aralez Bio205526-32-5Not specifiedInquiry-based
Sigma-Aldrich205526-32-5≥97%500mg
Fisher Scientific205526-32-595%Custom
Santa Cruz Biotechnology205526-32-5Not specifiedInquiry-based
TCI205526-32-5>97.0%(T)(HPLC)Custom

Experimental Protocols

The following protocols are representative methodologies for the quality control and application of this compound in a research setting. These should be considered as templates and may require optimization for specific applications.

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of Fmoc-protected or unprotected pentafluoro-L-phenylalanine, or peptides containing this amino acid. The high hydrophobicity of the pentafluorophenyl group will lead to longer retention times compared to standard phenylalanine.[2]

1. Sample Preparation:

  • Dissolve the lyophilized amino acid or peptide in Mobile Phase A to a final concentration of 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]

2. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Phenyl-Hexyl column can also be used for enhanced selectivity with aromatic compounds.[2]
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 5% to 95% Mobile Phase B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 214 nm (for peptide backbone) and 262 nm (for Fmoc group, if present).
  • Column Temperature: 30°C to ensure reproducibility.

3. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.
  • Calculate the purity by dividing the area of the main peak by the total integrated peak area and multiplying by 100.

Protocol 2: Incorporation into a Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine into a growing peptide chain on a solid support resin.

1. Resin Preparation:

  • Select a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids).
  • Swell the resin in N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
  • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes.
  • Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

3. Amino Acid Coupling:

  • Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine and a coupling agent (e.g., HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) to activate the carboxylic acid.
  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
  • Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction. A negative test (no color change) indicates a complete reaction.

4. Washing and Iteration:

  • Wash the resin thoroughly with DMF to remove any unreacted reagents.
  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Cleavage and Final Deprotection:

  • Once the synthesis is complete, wash the resin with DCM and dry it.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

Visualized Workflows

The following diagrams, generated using DOT language, illustrate key experimental processes.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis p1 Dissolve Peptide (1 mg/mL) p2 Filter (0.22 µm) p1->p2 h1 Inject Sample p2->h1 h2 Separate on C18 Column (ACN/Water Gradient) h1->h2 h3 Detect by UV (214/262 nm) h2->h3 a1 Generate Chromatogram h3->a1 a2 Integrate Peak Areas a1->a2 a3 Calculate % Purity a2->a3

Caption: Workflow for Purity Analysis via RP-HPLC.

start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling Reaction (Activated Fmoc-pentafluoro-L-Phe, HATU, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive (incomplete) next_cycle Next Amino Acid Cycle kaiser->next_cycle Negative next_cycle->deprotection Continue Synthesis cleavage Final Cleavage (TFA Cocktail) next_cycle->cleavage Final Amino Acid end End: Purify Peptide cleavage->end

Caption: Cycle for SPPS Incorporation of Fmoc-pentafluoro-L-phenylalanine.

References

A Comprehensive Technical Guide to 2,3,4,5,6-pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

2,3,4,5,6-pentafluoro-L-phenylalanine is a non-canonical amino acid that has garnered significant interest in the fields of drug discovery, protein engineering, and medicinal chemistry. Its unique electronic and steric properties, imparted by the perfluorinated phenyl ring, offer a powerful tool for modulating the bioactivity, stability, and structural characteristics of peptides and proteins.

The Chemical Abstracts Service (CAS) number for this compound is 34702-59-5 [1]. It is crucial to distinguish this from the racemic mixture, 2,3,4,5,6-pentafluoro-DL-phenylalanine, which has the CAS number 3321-96-8[2]. For applications in peptide synthesis, the Fmoc-protected version, Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine, is commonly used and has the CAS number 205526-32-5[3][4][5].

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C9H6F5NO2[1]
Molecular Weight 255.14 g/mol
Appearance White to off-white powder
Purity ≥ 95% (HPLC)
Storage Conditions 0 - 8 °C
Optical Activity ([α]/D) -20.5 ± 1.0°, c = 1 in methanol (for Fmoc derivative)[5]

Synthesis and Incorporation

The synthesis of this compound can be achieved through various methods, including the alkylation of a glycine ester imine with perfluorinated benzyl bromide[6]. This method allows for the generation of the L-enantiomer with high enantiomeric excess[6].

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

This protocol outlines a generalized workflow for the incorporation of Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine into a peptide sequence using an automated peptide synthesizer.

  • Resin Preparation:

    • Start with a suitable solid support resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

    • Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating it with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Repeat the piperidine treatment once more.

    • Wash the resin thoroughly with DMF to remove the piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activator base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF to remove any unreacted reagents.

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

    • Wash the resin with DMF.

  • Repeat Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, remove the N-terminal Fmoc group (as described in step 2).

    • Wash the resin with DMF and then with a solvent like dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-pentafluoro-L-Phe, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

A generalized workflow for solid-phase peptide synthesis (SPPS).

Applications in Drug Development and Research

The incorporation of this compound into peptides and proteins offers several advantages for researchers and drug development professionals.

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, potentially prolonging the in vivo half-life of peptide-based drugs[6].

  • Modulation of Bioactivity: The electron-withdrawing nature of the pentafluorophenyl ring can alter the electronic properties of the amino acid side chain. This can influence key interactions, such as cation-π stacking, which are often crucial for receptor binding and molecular recognition[6][7].

  • Probing Protein Structure and Function: The fluorine atoms serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for detailed studies of protein structure, dynamics, and ligand binding without the need for isotopic labeling[8].

  • Enzyme Inhibition: Fluorinated amino acids have been shown to act as enzyme inhibitors, making them valuable tools for studying enzyme mechanisms and for the development of novel therapeutics[6].

Table 2: Encoding Fidelity of Fluorinated Phenylalanine Analogs

SynthetaseFluorinated Phenylalanine AnalogEncoding Fidelity
PheX-D6Pentafluoro-L-phenylalanine98.2%
PheX-D62,3,5,6-tetrafluoro-L-phenylalanine98.7%
PheX-B5Pentafluoro-L-phenylalanine97.5%
PheX-B52,3,5,6-tetrafluoro-L-phenylalanine97.9%

Data adapted from a study on the fidelity of aminoacyl-tRNA synthetases for incorporating fluorinated phenylalanine derivatives[7].

Signaling Pathways

While specific signaling pathways directly modulated by peptides containing this compound are context-dependent and subject to ongoing research, the parent amino acid, L-phenylalanine, is a key player in several metabolic pathways. Understanding these can provide a baseline for how its fluorinated analog might be processed or utilized by cells.

Phenylalanine and Tyrosine Metabolism

L-phenylalanine is an essential amino acid that can be incorporated into proteins or converted to L-tyrosine by the enzyme phenylalanine-4-hydroxylase[9]. L-tyrosine is a precursor for the synthesis of several important neurotransmitters, including dopamine, norepinephrine, and epinephrine[9].

Metabolism_Pathway Phe L-Phenylalanine Protein Protein Synthesis Phe->Protein Incorporation PPA Phenylpyruvic Acid Phe->PPA Tyr L-Tyrosine Phe->Tyr Phenylalanine -4-hydroxylase LDOPA L-DOPA Tyr->LDOPA Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Simplified metabolic pathway of L-phenylalanine.

The introduction of the pentafluorophenyl group may alter the recognition of this amino acid by the enzymes in these pathways, potentially leading to off-target effects or novel therapeutic applications. Further research is needed to fully elucidate the metabolic fate and signaling consequences of incorporating this compound into biological systems.

References

The Impact of Pentafluorination on Phenylalanine Hydrophobicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in medicinal chemistry and protein engineering. Among these modifications, the pentafluorination of phenylalanine's phenyl ring stands out as a significant alteration that profoundly impacts its physicochemical properties, most notably its hydrophobicity. This in-depth technical guide explores the nuances of this transformation, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying principles and workflows. Understanding the effect of pentafluorination on hydrophobicity is critical for the rational design of peptides and proteins with enhanced stability, binding affinity, and therapeutic potential.

Quantitative Analysis of Hydrophobicity

The hydrophobicity of a molecule is a key determinant of its biological activity, influencing protein folding, membrane translocation, and ligand-receptor interactions. This property is commonly quantified by the partition coefficient (logP) between an organic and an aqueous phase, or by chromatographic retention times. The following tables summarize the key quantitative data comparing phenylalanine (Phe) and its pentafluorinated analog (F5-Phe).

Table 1: Partition Coefficients (logP) of Phenylalanine and Pentafluorophenylalanine

CompoundlogPMethod
L-Phenylalanine-1.38Experimental
DL-Pentafluorophenylalanine-0.9Calculated (XLogP3-AA)[1]

Note: A less negative logP value indicates greater hydrophobicity.

Table 2: Chromatographic Hydrophobicity of Fluorinated Phenylalanine Analogs

Amino AcidSubstitution PatternHydrophobicity Index (HI)Relative Retention Time (tR)
Phenylalanine (Phe)Unsubstituted50.01.00
4-Fluoro-phenylalanineSingle fluorine (para)53.21.06
3,4-Difluoro-phenylalanineVicinal difluorination56.81.14
4-Trifluoromethyl-phenylalanineTrifluoromethyl group (para)65.41.31

Note: The Hydrophobicity Index (HI) is a relative scale with Phenylalanine set to 50. Relative Retention Time is normalized to that of Phenylalanine. Data is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2].

The data clearly indicates that the introduction of fluorine atoms into the phenyl ring of phenylalanine increases its hydrophobicity. The calculated logP of pentafluorophenylalanine is less negative than the experimental logP of phenylalanine, suggesting a shift towards greater lipophilicity. This trend is further supported by the chromatographic data, which shows that increasing fluorination leads to a higher hydrophobicity index and a longer retention time on a nonpolar stationary phase[2].

The Underlying Mechanism: A Tale of Two Effects

The increased hydrophobicity of pentafluorophenylalanine is a result of two competing factors:

  • Increased Molecular Surface Area: The substitution of smaller hydrogen atoms with larger fluorine atoms increases the overall molecular surface area. This larger nonpolar surface leads to more favorable van der Waals interactions with the nonpolar solvent (e.g., octanol) and a greater entropic penalty for cavity formation in water, thus driving the molecule out of the aqueous phase.

  • Altered Electronic Properties: The high electronegativity of fluorine atoms significantly alters the electronic distribution of the aromatic ring[2]. The five fluorine atoms create a strong quadrupole moment, with a π-system that is electron-deficient. This can lead to unique non-covalent interactions, such as orthogonal multipolar C–F···C=O interactions and anion–π interactions, which can influence protein stability and binding. While the C-F bond is polar, the symmetrical arrangement of the five C-F bonds in pentafluorophenylalanine results in a molecule with a relatively low overall dipole moment.

The interplay of these factors ultimately results in a net increase in the hydrophobicity of pentafluorophenylalanine compared to phenylalanine.

Experimental Protocols for Hydrophobicity Determination

Accurate determination of hydrophobicity is crucial for structure-activity relationship (SAR) studies. The following are detailed methodologies for two common experimental techniques.

Shake-Flask Method for logP/logD Determination

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Protocol:

  • Preparation of Solvents: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously shaking the two solvents together for 24 hours, followed by a 24-hour separation period. Use the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for logD determination[3][4].

  • Sample Preparation: Prepare a stock solution of the amino acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM)[3][4].

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer.

    • Add a small aliquot of the amino acid stock solution to the two-phase system. The final concentration of the amino acid should be low enough to avoid aggregation but high enough for accurate quantification.

    • Securely cap the vial and shake it vigorously for a predetermined period (e.g., 1-2 hours) to allow for complete partitioning.

    • Let the vial stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the amino acid in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The logP (or logD) is the base-10 logarithm of the partition coefficient: logP = log10(P)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Relative Hydrophobicity

RP-HPLC is a rapid and widely used method for assessing the relative hydrophobicity of compounds.

Protocol:

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.

  • Mobile Phase: Prepare two mobile phases:

    • Mobile Phase A: An aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).

    • Mobile Phase B: An organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Sample Preparation: Prepare standard solutions of phenylalanine and the fluorinated analogs in a suitable solvent (e.g., a mixture of the mobile phases) at a known concentration.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject a fixed volume of the sample solution.

    • Run a linear gradient of increasing organic solvent (Mobile Phase B) over a set period (e.g., from 5% to 95% B in 30 minutes).

    • Monitor the elution of the compounds using the UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Record the retention time (tR) for each compound.

    • The relative retention time is calculated by normalizing the retention time of the fluorinated analog to that of phenylalanine. A longer retention time indicates greater hydrophobicity.

    • A Hydrophobicity Index (HI) can be calculated from the retention times using established scales and formulas[2].

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the key structural differences and a typical experimental workflow.

G cluster_phe Phenylalanine cluster_f5phe Pentafluorophenylalanine phe_structure f5phe_structure phe_structure->f5phe_structure Pentafluorination phe_text Electron-rich π-system f5phe_text Electron-deficient π-system

Caption: Structural and electronic differences between Phenylalanine and Pentafluorophenylalanine.

G start Start: Sample Preparation partitioning Shake-Flask Partitioning (n-octanol/water) start->partitioning Shake-Flask Method hplc_separation RP-HPLC Separation (C18 column, gradient elution) start->hplc_separation HPLC Method quantification Quantification (UV or MS Detection) partitioning->quantification hplc_separation->quantification calculation Calculation of logP/logD or Relative Retention Time quantification->calculation end End: Hydrophobicity Value calculation->end

Caption: Experimental workflow for determining hydrophobicity.

Conclusion

The pentafluorination of phenylalanine is a potent strategy for increasing its hydrophobicity. This change is driven by an increase in molecular surface area and a significant alteration of the electronic properties of the aromatic ring. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to understand, measure, and leverage the effects of pentafluorination in their work. The ability to finely tune the hydrophobicity of amino acids through fluorination opens up new avenues for the design of novel peptides and proteins with enhanced therapeutic properties.

References

A Technical Guide to the Theoretical and Experimental Properties of Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pentafluorophenylalanine (penta-F-Phe or F5-Phe) is a non-canonical amino acid that has become an invaluable tool in chemical biology, protein engineering, and drug development. The substitution of the phenyl ring's hydrogen atoms with highly electronegative fluorine atoms imparts unique physicochemical properties, including altered electronics, hydrophobicity, and reactivity. These characteristics allow for the modulation of peptide and protein stability, the introduction of sensitive spectroscopic probes, and the enhancement of pharmaceutical properties. This technical guide provides a comprehensive overview of the theoretical underpinnings and experimental applications of pentafluorophenylalanine, complete with structured data, detailed experimental protocols, and workflow visualizations to aid researchers in leveraging this powerful amino acid analog.

Core Physicochemical Properties

Perfluorination of the phenyl ring dramatically alters the properties of phenylalanine. The strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic system and increases its hydrophobicity. These changes are fundamental to its utility in modifying biomolecules.[1][2] A comparative summary of the core properties of L-pentafluorophenylalanine versus its canonical counterpart, L-phenylalanine, is presented below.

Table 1: Comparison of Physicochemical Properties

PropertyL-PhenylalanineL-PentafluorophenylalanineReference(s)
Molecular Formula C₉H₁₁NO₂C₉H₆F₅NO₂[3]
Molecular Weight 165.19 g/mol 255.14 g/mol [3]
Appearance White crystalline powderWhite Powder[3][4]
Aromatic Ring Character Electron-rich π-systemElectron-deficient π-system[2][5]
Hydrophobicity ModerateHigh[1]
Cation-π Interactions FavorableDestabilized[1][6]
Polar-π Interactions Less FavorableFavorable (with electron-rich arenes)[7]

Theoretical and Computational Properties

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in predicting and explaining the experimental behavior of penta-F-Phe.[2][5]

Electronic and Steric Effects

The five fluorine atoms are potent inductive electron-withdrawing groups, which reverses the quadrupole moment of the aromatic ring compared to benzene or phenylalanine.[8] This electronic perturbation is the primary driver of its unique interaction profile.

  • Destabilization of Cation-π Interactions: The electron-deficient nature of the perfluorinated ring repels cations, weakening or eliminating cation-π interactions that are often crucial for the stability and function of natural proteins.[1][6]

  • Favorable Polar-π Interactions: The inverted quadrupole moment promotes favorable stacking interactions with electron-rich aromatic systems (e.g., tryptophan, tyrosine, or standard phenylalanine). This is often referred to as a phenyl-perfluorophenyl (polar-π) interaction.[7]

  • Enhanced Hydrophobicity and the "Fluorous Effect": The replacement of C-H bonds with more polarized C-F bonds increases the molecule's hydrophobicity. This can lead to a "fluorous effect," where fluorinated side chains preferentially interact with each other, potentially influencing protein folding and oligomerization.

Diagram 1: Theoretical Impact of Perfluorination A Pentafluorophenylalanine (F5-Phe) B Five Highly Electronegative Fluorine Atoms C Potent Inductive Electron Withdrawal B->C D Electron-Deficient Aromatic Ring C->D E Altered Intermolecular Interactions D->E H Increased Hydrophobicity D->H F Destabilized Cation-π Interactions E->F G Favorable Polar-π Stacking E->G

Diagram 1: Theoretical Impact of Perfluorination

Experimental Properties and Characterization

The unique properties of penta-F-Phe make it amenable to a variety of experimental characterization techniques.

Spectroscopic Analysis

Table 2: Key Spectroscopic Data for Pentafluorophenylalanine

TechniqueObservationSignificanceReference(s)
¹⁹F NMR Sensitive chemical shiftsExcellent probe for local chemical environment, protein conformation, and ligand binding. Background-free signal in biological systems.[1]
IR Spectroscopy Perturbations in vibrational modes (e.g., C=O stretch)Reveals changes in hydrogen bonding and local structure. Cryogenic IR spectroscopy provides high-resolution structural details.[2][5]
UV-Vis/Fluorescence Absorption ~260 nm, Emission ~280 nm. Emission can be red-shifted by πσ→S₀ transitions in polar solvents.The photophysics are influenced by an interplay of ππ and πσ* excited states, which is sensitive to the solvent environment.[9]
Mass Spectrometry Confirms molecular weight and incorporation into peptides.ESI-MS is routinely used to verify the mass of proteins containing penta-F-Phe, confirming successful incorporation.[6]
Application in Peptide Synthesis

The electron-deficient nature of the pentafluorophenyl group makes it an excellent leaving group. This property is exploited in solid-phase peptide synthesis (SPPS), where Fmoc-pentafluorophenylalanine pentafluorophenyl (Pfp) esters serve as highly reactive building blocks for efficient peptide bond formation with minimal racemization.[10][11]

Diagram 2: Peptide Synthesis via PFP Ester Workflow A 1. Start with N-Fmoc Protected Amino Acid B 2. Activate with Pentafluorophenyl Trifluoroacetate (PFP-TFA) A->B C 3. Formation of Stable, Crystalline PFP Active Ester B->C D 4. Add to N-terminally Deprotected Peptide on Resin C->D E 5. Nucleophilic Attack by Free Amino Group D->E F 6. Rapid & Efficient Peptide Bond Formation E->F G 7. Release of Pentafluorophenol (Excellent Leaving Group) F->G

Diagram 2: Peptide Synthesis via PFP Ester Workflow
  • Ester Preparation:

    • Dissolve the Fmoc-amino acid (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM).

    • Add a base such as Pyridine or Diisopropylethylamine (DIEA) (1-1.2 equivalents).

    • Slowly add pentafluorophenyl trifluoroacetate (1.1 equivalents) and stir the reaction at room temperature for 2-4 hours.

    • Perform an aqueous workup and purify the resulting Fmoc-amino acid-Pfp ester by recrystallization.

  • Peptide Coupling (on Solid Support):

    • Swell the synthesis resin (e.g., Rink Amide resin) in Dimethylformamide (DMF).

    • Perform Fmoc deprotection on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents) in DMF. An optional catalyst like 1-Hydroxybenzotriazole (HOBt) can be added.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Drain the reaction solution and wash the resin. Repeat the cycle of deprotection and coupling for the entire peptide sequence.

Application in Protein Engineering and Drug Development

The ability to site-specifically incorporate penta-F-Phe into proteins in living cells has revolutionized the study of protein structure and function and opened new avenues for drug design.

Site-Specific Incorporation into Proteins

The most common method for site-specific incorporation is nonsense suppression.[12][13] This technique repurposes a stop codon (typically the amber codon, UAG) to encode the unnatural amino acid. It requires an orthogonal translation system—an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA)—that is engineered to uniquely charge the tRNA with penta-F-Phe and deliver it to the ribosome in response to the UAG codon.[6][13]

Diagram 3: Site-Specific Unnatural Amino Acid Incorporation cluster_host Host Cell (e.g., E. coli) A Plasmid 1: Engineered Orthogonal aaRS / tRNA Pair C Transcription & Translation A->C B Plasmid 2: Target Gene with In-frame Amber Codon (TAG) B->C D Engineered aaRS and Suppressor tRNA C->D E Ribosome encounters TAG codon on mRNA C->E F Charged Suppressor tRNA delivers F5-Phe D->F G Full-Length Protein with Site-Specific F5-Phe E->G F->E Ext Penta-F-Phe (Added to Medium) Ext->D

Diagram 3: Site-Specific Unnatural Amino Acid Incorporation
  • Preparation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for penta-F-Phe (e.g., derived from M. jannaschii TyrRS/tRNA).[13]

    • An expression plasmid for the target protein, engineered with an in-frame amber (TAG) codon at the desired site of incorporation.

  • Cell Growth: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) with appropriate antibiotics at 37°C until the optical density (OD₆₀₀) reaches 0.6-0.8.

  • Addition of Amino Acid: Supplement the culture medium with L-pentafluorophenylalanine to a final concentration of approximately 1 mM.

  • Induction: Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Expression and Harvest: Continue incubation at a reduced temperature (e.g., 18-30°C) for several hours to overnight. Harvest the cells by centrifugation.

  • Purification and Verification: Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged). Confirm the successful and specific incorporation of penta-F-Phe using ESI-MS.[6][14]

Impact on Protein and Drug Properties

The incorporation of penta-F-Phe has profound effects that are beneficial for both fundamental research and therapeutic development.

  • Protein Stability: Replacing natural hydrocarbon amino acids with penta-F-Phe can enhance protein thermal and metabolic stability, an effect termed "fluoro-stabilization".[1] This is attributed to its increased hydrophobicity and unique interaction potential.[1]

  • Drug Development: In peptide-based drugs, penta-F-Phe can improve metabolic stability against proteases and enhance bioavailability.[4] Its unique properties are valuable for designing novel pharmaceuticals with improved pharmacokinetic profiles.[4][15][16]

  • Probing Protein Environments: As a ¹⁹F NMR probe, site-specifically incorporated penta-F-Phe provides high-resolution information on protein structure, dynamics, and interactions with ligands or other proteins, without perturbing the native structure significantly.[6]

Conclusion

Pentafluorophenylalanine is a uniquely powerful non-canonical amino acid. Its properties, predictable from theoretical and computational models, are borne out in a wide range of experimental applications. The electron-deficient aromatic ring fundamentally alters its intermolecular interactions, making it a valuable modulator of protein stability and a highly reactive component for chemical synthesis. For researchers in drug development and protein science, the ability to precisely install penta-F-Phe provides a sophisticated tool to enhance therapeutic properties, probe biological mechanisms, and engineer novel protein functions.

References

Methodological & Application

Application Notes: Incorporation of 2,3,4,5,6-pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-canonical amino acids is a transformative approach in peptide science and drug development. 2,3,4,5,6-pentafluoro-L-phenylalanine (Pff), a fluorinated analog of phenylalanine, offers a powerful tool to modulate the physicochemical and biological properties of peptides. Its integration can lead to significant improvements in therapeutic potential and provides a unique biophysical probe for structural studies.

Key Applications:

  • Enhanced Metabolic Stability: The substitution of hydrogen atoms with fluorine creates exceptionally strong C-F bonds.[1] This modification enhances a peptide's resistance to enzymatic degradation by proteases, thereby increasing its catabolic stability and prolonging its in-vivo half-life.[1][2][3]

  • Modulation of Biological Activity: The five highly electronegative fluorine atoms create an electron-poor aromatic ring, significantly altering its electronic properties. This change influences crucial non-covalent interactions, such as π-π stacking and cation-π interactions, which are often vital for receptor binding and molecular recognition.[4] The incorporation of Pff has been shown to modulate receptor affinity and selectivity, allowing for the fine-tuning of peptide therapeutics.[5] For instance, penta-fluoro phenylalanine is estimated to have only 12-34% of the cation-π binding potential of native phenylalanine.[6]

  • Conformational Control: The steric and electronic properties of the pentafluorophenyl group can influence the local and global conformation of a peptide.[4] In some contexts, it has been identified as a helix breaker, demonstrating its utility in directing specific secondary structures.

  • ¹⁹F NMR Spectroscopic Probe: The presence of five fluorine atoms provides a highly sensitive and unique ¹⁹F NMR signature. This allows researchers to study peptide conformation, dynamics, and interactions with biological targets without the need for larger, more disruptive labels.[2][4]

Quantitative Data

The efficiency and fidelity of incorporating this compound are critical for successful application. The following tables summarize key quantitative data related to its incorporation and resulting physicochemical properties.

Table 1: Incorporation Fidelity and Yield This data reflects the site-specific incorporation of pentafluoro-L-phenylalanine into superfolder GFP (sfGFP) using engineered tRNA/RS pairs in cellular expression systems.

ParameterHost SystemFidelityYieldReference
IncorporationE. coli (PheX-D6)98.2%Not Reported[6]
IncorporationE. coli (PheX-B5)97.5%Not Reported[6]
IncorporationHEK Cells (PheX-D6)High34 µg per gram of cell pellet[6]

Table 2: Physicochemical Property Comparison The fluorination of the phenyl ring significantly alters its electrostatic potential, which is critical for molecular interactions.

PropertyPhenylalanine (Phe)Pentafluoro-L-phenylalanine (Pff)Fold ChangeReference
Cation-π Binding Potential100% (Normalized)~12 - 34%~3-8x decrease[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pff-Containing Peptide

This protocol details the manual synthesis of a peptide containing this compound using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[7][8][9]

Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine (Fmoc-Pff-OH).

  • Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt), or equivalent (e.g., HATU, COMU).[4][10]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[11]

  • Precipitation Solvent: Cold diethyl ether.

Methodology:

  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.[9][11] Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, drain, and add a fresh 20% piperidine solution.

    • Agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[11]

    • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Note: The coupling of Fmoc-Pff-OH may be slower due to electronic effects.[4] Monitor the reaction using a Kaiser test. If the test is positive (indicating free amines), perform a second coupling (double coupling) to ensure completion.[4][7]

  • Washing:

    • After coupling, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove unreacted reagents.[7]

  • Peptide Chain Elongation:

    • Repeat steps 2-4 for each amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and agitate gently for 2-3 hours at room temperature.[7][11]

  • Peptide Precipitation and Recovery:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

    • Precipitate the crude peptide by adding an excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.[7]

    • Dry the crude peptide pellet under vacuum.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 dummy couple 4. Amino Acid Coupling (HBTU/DIPEA) wash1->couple wash2 5. Wash (DMF/DCM) couple->wash2 kaiser Kaiser Test (Incomplete?) wash2->kaiser final_deprotect Final Fmoc Deprotection wash2->final_deprotect Final Amino Acid Added kaiser->deprotect No (Next Cycle) kaiser->couple Yes (Recouple) cleavage 6. Cleavage & Global Deprotection (TFA) final_deprotect->cleavage precipitate 7. Precipitation (Cold Ether) cleavage->precipitate end_node Crude Peptide precipitate->end_node

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Peptide Purification and Characterization

Following synthesis, the crude peptide must be purified and its identity confirmed.

Materials:

  • HPLC System: A preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.

  • Columns: C18 preparative and analytical columns.

  • Mobile Phase: Solvent A (0.1% TFA in Water), Solvent B (0.1% TFA in Acetonitrile).

  • Mass Spectrometer: ESI-MS or MALDI-TOF for mass verification.

  • Lyophilizer.

Methodology:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify the peptide using preparative RP-HPLC.[7]

    • Employ a gradient of Solvent B (e.g., 5% to 65% over 40 minutes) to elute the peptide from the C18 column. Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Characterization and Purity Check:

    • Analyze the collected fractions using analytical RP-HPLC to assess purity.

    • Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (MALDI-TOF or ESI-MS).[6][10][11] The observed mass should match the calculated mass for the Pff-containing peptide.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the solution and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.

Purification_Workflow cluster_analysis 4. Analysis & QC crude_peptide Crude Peptide Pellet dissolve 1. Dissolve Peptide crude_peptide->dissolve hplc 2. Preparative RP-HPLC dissolve->hplc collect 3. Collect Fractions hplc->collect mass_spec Mass Spectrometry (Confirm Identity) collect->mass_spec analytical_hplc Analytical HPLC (Check Purity) collect->analytical_hplc pool 5. Pool Pure Fractions mass_spec->pool analytical_hplc->pool lyophilize 6. Lyophilization pool->lyophilize pure_peptide Pure Pff-Peptide lyophilize->pure_peptide

Caption: Workflow for the purification and analysis of synthetic peptides.

References

Application Notes and Protocols for 19F NMR Protein Studies Using 2,3,4,5,6-pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a powerful technique for investigating protein structure, dynamics, and interactions. The ¹⁹F nucleus is an ideal probe due to its 100% natural abundance, spin ½ nucleus, and high sensitivity, which is 83% that of protons.[1][2] A key advantage is the absence of endogenous fluorine in most biological systems, providing a background-free signal for unambiguous observation.[3] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electrostatic environment, spanning a range of over 400 ppm, which allows for the detection of subtle conformational changes, ligand binding events, and alterations in solvent exposure.[2][3]

The incorporation of fluorinated non-canonical amino acids, such as 2,3,4,5,6-pentafluoro-L-phenylalanine (5F-Phe), offers a minimally perturbative method to introduce a ¹⁹F NMR probe into a protein of interest. By replacing native phenylalanine residues, 5F-Phe can be used to report on specific sites within the protein. This document provides detailed application notes and protocols for the use of 5F-Phe in ¹⁹F NMR studies for researchers, scientists, and drug development professionals.

Principle of the Method

The overall workflow for utilizing 5F-Phe in ¹⁹F NMR protein studies involves three primary stages:

  • Biosynthetic Incorporation: The protein of interest is overexpressed in an E. coli expression system where the endogenous synthesis of phenylalanine is inhibited. The growth medium is supplemented with 5F-Phe, leading to its incorporation at phenylalanine positions within the protein sequence.[3]

  • Protein Purification: The 5F-Phe labeled protein is purified from the cellular lysate using standard chromatographic techniques.

  • ¹⁹F NMR Analysis: The purified, labeled protein is then analyzed by ¹⁹F NMR to study its structure, dynamics, and interactions with ligands or other molecules.

Applications

Monitoring Protein Conformation and Dynamics

The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent tool for monitoring conformational changes in proteins. Events such as protein folding, unfolding, or allosteric transitions upon ligand binding can be observed by changes in the ¹⁹F NMR spectrum.

Ligand Binding and Drug Screening

¹⁹F NMR is a versatile tool for detecting and quantifying the binding of ligands, including small molecule fragments, to a target protein.[4][5] Changes in the chemical shift, line width, or intensity of the ¹⁹F signals from 5F-Phe residues upon the addition of a ligand can be used to determine binding affinity (Kd) and identify the location of the binding site.[3]

Characterizing Protein-Protein Interactions

Interactions between a 5F-Phe labeled protein and a binding partner can be monitored by observing perturbations in the ¹⁹F NMR spectrum. This can provide insights into the interaction interface and the conformational changes that occur upon complex formation.

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 5F-Phe into Proteins in E. coli

This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids.[3][6] It relies on the inhibition of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, using glyphosate.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) containing the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal media components.

  • This compound (5F-Phe).

  • L-phenylalanine, L-tyrosine, L-tryptophan.

  • Glyphosate solution (e.g., 1 mg/mL stock in sterile water).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture: The next day, inoculate 1 L of M9 minimal media (supplemented with the antibiotic) in a 2.8 L baffled flask with the starter culture to an initial OD₆₀₀ of ~0.1.

  • Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition and Amino Acid Addition:

    • Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30 minutes.

    • Add glyphosate to a final concentration of 0.25-1 g/L.[6]

    • Immediately add the following sterile amino acid solutions:

      • This compound: 100-150 mg/L.

      • L-Tyrosine: 50 mg/L.

      • L-Tryptophan: 50 mg/L.

  • Induction: After a 20-30 minute incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture at 18-20°C for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

Protocol 2: Protein Purification and Sample Preparation for NMR

Procedure:

  • Purification: Purify the 5F-Phe labeled protein from the cell lysate using a standard protocol for the unlabeled protein (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Buffer Exchange: The final purification step should exchange the protein into a suitable NMR buffer. A typical buffer is 20-50 mM Phosphate or HEPES (pH 6.5-7.5), 50-150 mM NaCl, and 5-10% D₂O for the field-frequency lock.[3]

  • Concentration: Concentrate the protein sample to a final concentration of 100-500 µM for NMR analysis.[3]

  • Sample Preparation: Transfer the final protein solution to a high-quality NMR tube. Add an external chemical shift reference if desired (e.g., trifluoroacetic acid, TFA).

Protocol 3: ¹⁹F NMR Data Acquisition and Analysis

Procedure:

  • Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer.

  • 1D ¹⁹F Spectrum Acquisition:

    • Pulse Program: A simple pulse-acquire sequence is typically sufficient.

    • Spectral Width: A wide spectral width (e.g., 100-200 ppm) is recommended initially to locate the signals.[2]

    • Recycle Delay: A recycle delay of 1.5-2.0 seconds is generally adequate.[2]

    • Number of Scans: The number of scans will depend on the protein concentration and the spectrometer's field strength. For a ~200 µM sample, several thousand scans may be required to achieve a good signal-to-noise ratio.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication for sensitivity enhancement) and Fourier transform to obtain the frequency domain spectrum.

  • Ligand Titration Experiment:

    • Acquire a reference 1D ¹⁹F spectrum of the 5F-Phe labeled protein alone.

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

    • Add small aliquots of the ligand stock to the protein sample, acquiring a 1D ¹⁹F spectrum after each addition.

    • Monitor the changes in chemical shift and/or line shape of the ¹⁹F signals.

  • Data Analysis:

    • Calculate the chemical shift perturbation (CSP) for each resolved resonance.

    • Plot the CSP as a function of the ligand concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Data Presentation

Quantitative data from protein expression, labeling, and NMR experiments should be systematically tabulated for clear comparison and interpretation.

Table 1: Representative Protein Expression and Labeling Efficiency

ParameterUnlabeled Protein5F-Phe Labeled Protein
Culture Volume (L)11
Cell Pellet Wet Weight (g)6 - 84 - 6
Purified Protein Yield (mg/L)20 - 3010 - 20
Incorporation Efficiency (%)N/A>80% (Estimated by Mass Spectrometry)

Table 2: Illustrative ¹⁹F NMR Parameters for a 5F-Phe Labeled Protein

ResidueChemical Shift (ppm)¹Linewidth (Hz)T₁ (s)T₂ (ms)
Phe-X-163.2750.725
Phe-Y-164.8600.930
Phe-Z-165.5900.618

¹Chemical shifts are highly dependent on the local environment and are typically referenced relative to an external standard like trifluoroacetic acid (TFA).

Table 3: Example Data from a Ligand Binding Titration Experiment

Ligand Concentration (µM)CSP of Phe-X (ppm)CSP of Phe-Y (ppm)
00.000.00
500.150.02
1000.280.04
2500.550.08
5000.800.10
10000.950.11
Calculated Kd (µM) ~200 >1000

Mandatory Visualization

G Experimental Workflow for 19F NMR Protein Studies cluster_0 Protein Production cluster_1 NMR Sample Preparation cluster_2 19F NMR Analysis Expression 1. Protein Expression & 5F-Phe Labeling Harvesting 2. Cell Harvesting Expression->Harvesting Purification 3. Protein Purification Harvesting->Purification BufferExchange 4. Buffer Exchange into NMR Buffer Purification->BufferExchange Concentration 5. Protein Concentration BufferExchange->Concentration SamplePrep 6. Transfer to NMR Tube Concentration->SamplePrep Acquisition 7. 1D 19F NMR Data Acquisition SamplePrep->Acquisition Titration 8. Ligand Titration Acquisition->Titration Analysis 9. Data Analysis (CSP, Kd) Titration->Analysis

Caption: Workflow for protein labeling with 5F-Phe and subsequent ¹⁹F NMR analysis.

G Ligand Binding Analysis using 19F NMR cluster_0 19F NMR Spectra Protein 5F-Phe Labeled Protein Complex Protein-Ligand Complex Protein->Complex + Ligand Spectrum_Free Spectrum of Free Protein (Sharp signals at specific chemical shifts) Protein->Spectrum_Free Ligand Ligand Spectrum_Bound Spectrum of Bound Protein (Perturbed chemical shifts and/or line broadening) Complex->Spectrum_Bound Analysis Analysis of Chemical Shift Perturbations (CSPs) and Line Broadening Spectrum_Bound->Analysis Kd Determination of Binding Affinity (Kd) Analysis->Kd

Caption: Conceptual diagram of ligand binding analysis using ¹⁹F NMR.

References

Application Notes: 2,3,4,5,6-pentafluoro-L-phenylalanine as a Molecular Probe for Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-ligand interactions is fundamental to drug discovery and understanding biological processes. 2,3,4,5,6-pentafluoro-L-phenylalanine (5F-Phe) has emerged as a powerful molecular probe for this purpose. As an unnatural amino acid, it can be incorporated into proteins, providing a unique spectroscopic handle for biophysical studies. The fluorine atoms on the phenyl ring are exceptionally sensitive to their local environment, making 5F-Phe an ideal reporter for changes in protein conformation, ligand binding, and dynamics.[1][2][3] This document provides detailed application notes and protocols for utilizing 5F-Phe in your research.

The primary technique for leveraging 5F-Phe is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[1][4] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free signal for unambiguous observation.[1][3] The wide chemical shift range of ¹⁹F makes it highly sensitive to subtle changes in the local electrostatic environment upon ligand binding.[1][2]

Key Applications

  • Fragment-Based Drug Discovery: Screen small molecule libraries for binding to a target protein.

  • Mechanism of Action Studies: Characterize the binding mode and conformational changes induced by ligand binding.

  • Allosteric Site Identification: Detect conformational changes at sites distant from the ligand-binding pocket.[5]

  • Protein Folding and Stability Studies: Monitor the local environment of specific residues during folding and unfolding processes.[5]

Data Presentation

The following tables summarize quantitative data from studies utilizing fluorinated phenylalanine analogs to probe protein-ligand interactions.

Table 1: Binding Affinities and Inhibition Constants

Protein TargetLigandFluorinated ProbeTechniqueQuantitative Data (K_d, K_i)Reference
Protein Tyrosine Phosphatase PTP1BPhosphotyrosine mimetics4-pentafluoro-phosphato-difluoromethyl-phenylalanineEnzymatic AssayK_i = 61 µM[6]
Calmodulin (CaM)MLCK peptidep-cyano-phenylalanineFluorescence TitrationK_d determined from fluorescence quenching[7][8]
Human Surfactant Protein Dp-nitrophenyl-α-D-maltosideNative PhenylalanineX-ray Crystallography & Binding AssaysHigher affinity compared to maltose[9]

Table 2: ¹⁹F NMR Chemical Shift Perturbations (CSPs) Upon Ligand Binding

ProteinLabeled Residue PositionLigandObserved CSP (ppm)InterpretationReference
Galactose-binding protein3-F-Phe at 7 positionsD-galactose or D-glucoseSignificant chemical shift changes for 9 probe positionsLong-range conformational change upon ligand binding[2]
CheY4-F-PhePhosphorylationMapped conformational changesTriggered by phosphorylation and activating mutations[2]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 5F-Phe into Proteins in E. coli

This protocol describes the uniform labeling of a protein with 5F-Phe by replacing all phenylalanine residues.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9).

  • Glucose (or other carbon source).

  • Ampicillin or other appropriate antibiotic.

  • 2,3,4,5,6-pentafluoro-DL-phenylalanine.[10]

  • L-phenylalanine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Glyphosate.

  • L-tyrosine and L-tryptophan.

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal media supplemented with glucose and antibiotic with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6.

  • Inhibition of Aromatic Amino Acid Synthesis: Cool the culture to 18°C. Add glyphosate to a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.[3]

  • Amino Acid Supplementation: After 30 minutes, add the following sterile amino acids:

    • 2,3,4,5,6-pentafluoro-DL-phenylalanine: 100-150 mg/L.

    • L-tyrosine: 50 mg/L.

    • L-tryptophan: 50 mg/L.

  • Induction: After another 30 minutes, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture at 18°C for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.

  • Purification: Purify the 5F-Phe-labeled protein using the established protocol for the unlabeled protein.

Protocol 2: ¹⁹F NMR Spectroscopy for Ligand Binding Analysis

This protocol outlines the general steps for acquiring and analyzing ¹⁹F NMR data to study protein-ligand interactions.

Materials:

  • Purified 5F-Phe labeled protein.

  • NMR buffer (e.g., 20 mM Phosphate or HEPES, pH 7.0, 100 mM NaCl, 10% D₂O).

  • Ligand stock solution prepared in the same NMR buffer.

  • NMR spectrometer with a fluorine probe.

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Buffer exchange the purified protein into the NMR buffer.

    • Concentrate the protein to a final concentration of 50-200 µM.

    • Transfer the protein solution to an NMR tube. Add 10% D₂O for the field-frequency lock.

  • Data Acquisition (Initial Spectrum):

    • Place the sample in the NMR spectrometer and lock onto the D₂O signal.

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. The number of scans will depend on the protein concentration and spectrometer sensitivity.

  • Ligand Titration:

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

    • Add small aliquots of the ligand stock solution to the protein sample directly in the NMR tube.

    • Acquire a 1D ¹⁹F spectrum after each addition of the ligand.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phase correction, and baseline correction).

    • Monitor changes in the ¹⁹F chemical shifts and/or line widths as a function of ligand concentration.

    • Calculate chemical shift perturbations (CSPs) for each signal.

    • Plot the CSPs against the molar ratio of ligand to protein and fit the data to a binding isotherm to determine the dissociation constant (K_d).

Protocol 3: X-ray Crystallography of 5F-Phe Labeled Proteins

Incorporating 5F-Phe can aid in structure determination through phasing and provides a probe to visualize specific interactions in the crystal structure.

Materials:

  • Highly pure (>95%) 5F-Phe labeled protein at a high concentration (e.g., 5-20 mg/mL).

  • Crystallization screening kits.

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion).

  • Cryoprotectant.

Procedure:

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method.[11] Mix a small volume of the protein solution with an equal volume of the reservoir solution from the screen.

    • Incubate the plates at a constant temperature and monitor for crystal growth.

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Ligand Soaking (for co-structures):

    • To obtain a structure of the protein-ligand complex, crystals can be soaked in a solution containing the ligand and a cryoprotectant.

  • Data Collection:

    • Mount a single crystal and flash-cool it in a stream of liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron source.[12]

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement if a homologous structure is available. The fluorine atoms can provide anomalous signal for phasing.

    • Refine the atomic model against the experimental data.[12]

    • Analyze the electron density maps to visualize the interactions of the 5F-Phe residue and any bound ligand.

Visualizations

experimental_workflow cluster_protein_production Protein Production cluster_analysis Biophysical Analysis cluster_application Applications expression Protein Expression in E. coli with 5F-Phe purification Protein Purification expression->purification nmr 19F NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray comp_model Computational Modeling purification->comp_model ligand_screening Ligand Screening nmr->ligand_screening binding_studies Binding Affinity & MoA nmr->binding_studies structural_analysis Structural Analysis xray->structural_analysis comp_model->binding_studies

Caption: Experimental workflow for using 5F-Phe as a molecular probe.

binding_logic cluster_state1 Apo Protein cluster_state2 Holo Protein protein_apo Protein-5F-Phe nmr_signal1 19F NMR Signal 1 protein_apo->nmr_signal1 Exhibits change Change in Chemical Environment nmr_signal2 19F NMR Signal 2 nmr_signal1->nmr_signal2 Shifts to protein_holo Protein-5F-Phe-Ligand protein_holo->nmr_signal2 Exhibits ligand Ligand ligand->protein_holo Binds

Caption: Logic of detecting ligand binding using ¹⁹F NMR.

signaling_pathway_example rtk Receptor Tyrosine Kinase (RTK) grb2 GRB2 (5F-Phe labeled) rtk->grb2 Recruits (via pTyr) growth_factor Growth Factor growth_factor->rtk Binds & Activates sos SOS grb2->sos Binds ras Ras sos->ras Activates downstream Downstream Signaling ras->downstream

Caption: Probing a signaling pathway with 5F-Phe labeled GRB2.

References

Application Notes and Protocols for Site-Specific Labeling of Proteins with Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology allows for the introduction of unique chemical functionalities into a protein of interest at a precise location, enabling a wide range of applications from the study of protein structure and function to the creation of novel protein therapeutics. Pentafluorophenylalanine (pfpF) is a fluorinated analog of phenylalanine that offers unique properties for protein labeling and engineering. The high electronegativity of the fluorine atoms can modulate the electronic properties of the aromatic ring, making it a useful probe for ¹⁹F NMR studies. Additionally, the pentafluorophenyl group can serve as a reactive handle for subsequent bioconjugation reactions and has been shown to enhance protein stability.[1]

This document provides detailed application notes and protocols for the site-specific incorporation of pfpF into proteins using amber suppression technology in both E. coli and mammalian cells.

Principle of the Method: Amber Suppression

The genetic code is expanded to include pfpF through the use of an orthogonal translation system (OTS). This system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be orthogonal to the host cell's endogenous translational machinery. This means the orthogonal aaRS specifically charges its cognate tRNA with pfpF, and this charged tRNA does not recognize any of the standard sense codons.

Site-specific incorporation is achieved by introducing an amber stop codon (UAG) at the desired location in the gene of interest. The orthogonal tRNA is engineered to have an anticodon (CUA) that recognizes the UAG codon. When the ribosome encounters the UAG codon, the pfpF-charged orthogonal tRNA competes with the host's release factor 1 (RF1), leading to the incorporation of pfpF at that site and the continuation of translation to produce the full-length, site-specifically labeled protein.[2][3][4][5][6][7][8][9][10][11]

Applications of Site-Specific pfpF Incorporation

  • ¹⁹F NMR Spectroscopy: The five fluorine atoms on the pfpF side chain provide a strong and sensitive signal for ¹⁹F NMR studies, allowing for the investigation of protein structure, dynamics, and interactions without interference from other atoms in the protein.[12]

  • Enhanced Protein Stability: The incorporation of pfpF can increase the thermal and chemical stability of proteins, a desirable trait for therapeutic proteins and industrial enzymes.[1]

  • Probing Aromatic Interactions: The unique electronic properties of the pentafluorophenyl ring can be used to probe the role of cation-π and other aromatic interactions in protein structure and function.[12]

  • Bioconjugation: While less common than for azide- or alkyne-containing ncAAs, the pentafluorophenyl ester can in principle be used as a reactive handle for subsequent chemical modifications, although this is not its primary application.

Data Presentation: Quantitative Comparison of Fluorinated Phenylalanine Incorporation

The efficiency of ncAA incorporation and the final protein yield are critical parameters. The following tables summarize quantitative data for the incorporation of pfpF and other fluorinated phenylalanine analogs.

Table 1: Protein Yield with Site-Specific Incorporation of Fluorinated Phenylalanine Analogs

Non-Canonical Amino AcidExpression SystemProteinYieldReference
Pentafluorophenylalanine (pfpF)HEK cellssfGFP34 µg per gram of cell pellet[2][12]
4-Fluorophenylalanine (4-F-Phe)E. coliDHFR8-12 mg/L of culture
p-Iodo-L-phenylalanine (pIPhe)Cell-freeGFP~250 µg/mL
p-Acetyl-L-phenylalanine (pAcPhe)Cell-freeGFP~250 µg/mL
p-Benzoyl-L-phenylalanine (pBpa)Cell-freeGFP>500 µg/mL

Table 2: Incorporation Efficiency and Fidelity of Fluorinated Phenylalanine Analogs

Non-Canonical Amino AcidExpression SystemIncorporation EfficiencyFidelityReference
Pentafluorophenylalanine (pfpF)E. coli & HEK cellsHighHigh fidelity confirmed by MS[2][12]
4-Fluorophenylalanine (4-F-Phe)E. coli64-75% at the amber codon>98%
3,5-Difluoro-DL-phenylalanineE. coliData not readily availableData not readily available[3]
Various Fluoro-Phe AnalogsHEK cellsVaries with fluorine position and numberHigh fidelity for di-, tri-, tetra-, and pentafluoro Phe[12]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of pfpF in E. coli

This protocol describes the expression of a target protein with pfpF incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for pfpF (e.g., a pEVOL-based plasmid).

  • Pentafluorophenylalanine (pfpF)

  • Luria-Bertani (LB) medium or M9 minimal medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Workflow Diagram:

G cluster_prep Preparation cluster_expression Expression cluster_harvest Harvesting co_transform Co-transform E. coli with protein and pEVOL plasmids culture_growth Grow overnight starter culture in LB + antibiotics co_transform->culture_growth inoculate Inoculate 1L LB with starter culture culture_growth->inoculate grow_to_od Grow at 37°C to OD600 0.6-0.8 inoculate->grow_to_od add_pfpf Add pfpF (1 mM) induce Induce with IPTG and L-arabinose add_pfpf->induce grow_to_od->add_pfpf express_overnight Express overnight at 30°C induce->express_overnight centrifuge Harvest cells by centrifugation express_overnight->centrifuge store_pellet Store cell pellet at -80°C centrifuge->store_pellet

Caption: Workflow for site-specific pfpF incorporation in E. coli.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the pEVOL plasmid encoding the pfpF-specific synthetase/tRNA pair. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-20 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (or M9 minimal medium for higher incorporation fidelity) containing the antibiotics with the overnight starter culture.

  • Growth and Induction:

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Add pfpF to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).

  • Expression: Reduce the temperature to 30°C and continue to shake the culture overnight (12-16 hours) to improve protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Site-Specific Incorporation of pfpF in Mammalian Cells

This protocol describes the transient transfection of mammalian cells for the expression of a protein containing pfpF.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon.

  • Plasmid encoding the orthogonal pfpF synthetase/tRNA pair.

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Pentafluorophenylalanine (pfpF)

  • Phosphate-buffered saline (PBS)

Workflow Diagram:

G cluster_prep Preparation cluster_transfection Transfection cluster_expression_harvest Expression & Harvesting seed_cells Seed mammalian cells in a 6-well plate co_transfect Co-transfect with protein and orthogonal system plasmids seed_cells->co_transfect add_pfpf Add pfpF (1-2 mM) to the medium co_transfect->add_pfpf incubate Incubate for 24-48 hours add_pfpf->incubate wash_cells Wash cells with PBS incubate->wash_cells harvest Harvest cells for analysis or purification wash_cells->harvest

Caption: Workflow for site-specific pfpF incorporation in mammalian cells.

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the expression vectors for the protein of interest (with the TAG codon) and the orthogonal synthetase/tRNA pair using a suitable transfection reagent according to the manufacturer's protocol.

  • pfpF Addition: At the time of transfection or shortly after, supplement the culture medium with pfpF to a final concentration of 1-2 mM.[2]

  • Protein Expression: Culture the cells for 24-48 hours to allow for the expression of the pfpF-containing protein.

  • Harvesting:

    • For analysis by western blot or fluorescence microscopy, wash the cells with PBS and proceed with lysis or fixation.

    • For protein purification, wash the cells twice with PBS, scrape the cells, and collect them by centrifugation. The cell pellet can be stored at -80°C.

Protocol 3: Purification of His-tagged pfpF-Labeled Protein

This is a general protocol for the purification of a His-tagged protein expressed in E. coli.

Materials:

  • Cell pellet containing the expressed protein

  • Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA agarose resin

  • Lysozyme, DNase I, and protease inhibitors

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer containing lysozyme, DNase I, and protease inhibitors. Incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.

  • Binding: Add the clarified supernatant to a column containing equilibrated Ni-NTA agarose resin. Allow the protein to bind to the resin by gentle agitation for 1 hour at 4°C.

  • Washing: Wash the resin with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with 5-10 column volumes of elution buffer. Collect the fractions.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to check for purity. Pool the fractions containing the purified protein.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 4: Characterization by Mass Spectrometry

Confirming the precise incorporation of pfpF is crucial. This is typically achieved by electrospray ionization mass spectrometry (ESI-MS).

Procedure:

  • Sample Preparation: Prepare a solution of the purified protein at a concentration of approximately 0.1-1 mg/mL in a buffer compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis: Infuse the sample into an ESI mass spectrometer. Acquire the mass spectrum of the intact protein.

  • Data Analysis: Deconvolute the raw mass spectrum to determine the molecular weight of the protein. Compare the experimentally determined molecular weight with the theoretical molecular weight of the protein with pfpF incorporated. A successful incorporation will result in a mass shift corresponding to the difference in mass between pfpF and the amino acid encoded by the original codon at the amber suppression site.[12]

Protocol 5: Representative Click Chemistry Labeling (CuAAC)

While pfpF itself is not typically used for click chemistry, this protocol is provided for researchers wishing to label proteins site-specifically with other ncAAs that contain bioorthogonal handles like azides or alkynes. This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling a purified protein containing an azide-functionalized ncAA (e.g., p-azido-L-phenylalanine).

Materials:

  • Purified protein containing an azide-functionalized ncAA (in a buffer free of primary amines, e.g., PBS or HEPES)

  • Alkyne-functionalized probe (e.g., a fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • A reducing agent (e.g., sodium ascorbate)

  • Degassing equipment (e.g., nitrogen or argon gas)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Purification mix_reagents Combine azide-protein, alkyne-probe, CuSO4, and ligand degas Degas the mixture with inert gas mix_reagents->degas initiate Initiate reaction by adding sodium ascorbate degas->initiate incubate Incubate at room temperature (1-4 hours) initiate->incubate purify Purify the labeled protein (e.g., size-exclusion chromatography) incubate->purify analyze Analyze by SDS-PAGE and mass spectrometry purify->analyze

Caption: General workflow for CuAAC labeling of a purified protein.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-probe (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified azide-protein, the alkyne-probe (typically a 5- to 20-fold molar excess over the protein), CuSO₄ (final concentration ~50-100 µM), and the ligand (final concentration ~250-500 µM).

    • Adjust the final volume with buffer.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[3]

  • Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by SDS-PAGE, looking for a shift in the protein band upon conjugation to the probe.

  • Purification: Remove the excess reagents and purify the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.

  • Analysis: Confirm successful labeling by in-gel fluorescence (if a fluorescent probe was used) and mass spectrometry to observe the mass shift corresponding to the addition of the probe.

Conclusion

The site-specific incorporation of pentafluorophenylalanine into proteins provides a versatile tool for researchers in academia and industry. By following the detailed protocols and considering the quantitative data presented, scientists can effectively label proteins with pfpF for a variety of applications, from fundamental studies of protein biophysics to the development of more stable and effective protein therapeutics. The combination of genetic code expansion with powerful analytical and chemical techniques opens up new avenues for protein science and drug discovery.

References

Application Note: High-Fidelity Biosynthetic Incorporation of 2,3,4,5,6-pentafluoro-L-phenylalanine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the site-specific incorporation of the non-canonical amino acid (ncAA) 2,3,4,5,6-pentafluoro-L-phenylalanine (5F-Phe) into recombinant proteins expressed in Escherichia coli. By leveraging an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair, researchers can achieve high-fidelity insertion of 5F-Phe at specific sites, enabling advanced studies in protein engineering, structural biology, and drug development. This protocol covers cell transformation, protein expression, purification, and methods for verifying incorporation efficiency.

Introduction

The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for probing and engineering protein structure and function.[1] this compound, an analog of phenylalanine, offers unique properties due to the high electronegativity and hydrophobicity of the pentafluorophenyl ring. Its incorporation can be used to investigate aromatic-pi interactions, serve as a ¹⁹F-NMR probe for structural analysis, and enhance protein stability.[2][3]

This method utilizes an orthogonal translation system, typically a pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl), that has been engineered to specifically recognize 5F-Phe and not any of the 20 canonical amino acids.[4][5] This synthetase charges the orthogonal tRNA with 5F-Phe, which then recognizes a nonsense codon, most commonly the amber stop codon (UAG), that has been engineered into the gene of interest at the desired incorporation site.[6][7] This process allows for the production of homogenous proteins with 5F-Phe at single or multiple defined positions.

Principle of the Method

The successful incorporation of 5F-Phe relies on the co-expression of three key components in E. coli:

  • An evolved aminoacyl-tRNA synthetase (aaRS): An engineered synthetase, such as a PylRS variant, that specifically acylates its partner tRNA with 5F-Phe.[4]

  • An orthogonal suppressor tRNA: A tRNA (e.g., tRNAPylCUA) that does not interact with endogenous E. coli synthetases but recognizes the amber (UAG) stop codon in the mRNA.[1]

  • A target protein expression vector: A plasmid containing the gene of interest with an in-frame amber (UAG) codon at the desired site of 5F-Phe incorporation.

When these components are present and 5F-Phe is supplied in the growth media, the engineered synthetase charges the suppressor tRNA with 5F-Phe. During translation, when the ribosome encounters the UAG codon, the charged suppressor tRNA binds and incorporates 5F-Phe, allowing protein synthesis to continue and resulting in a full-length, modified protein.

cluster_1 Ribosome 5F-Phe 5F-Phe aaRS Engineered aaRS (PylRS) 5F-Phe->aaRS 1. Binding Charged_tRNA 5F-Phe-tRNA_CUA aaRS->Charged_tRNA 2. Acylation tRNA Orthogonal tRNA_CUA tRNA->aaRS Ribosome Ribosome Charged_tRNA->Ribosome 3. UAG Codon Recognition Protein Protein with 5F-Phe Ribosome->Protein 4. Incorporation mRNA mRNA with UAG codon mRNA->Ribosome

Caption: Mechanism of 5F-Phe incorporation.

Experimental Protocols

This protocol is adapted from methodologies described for expressing superfolder GFP (sfGFP) with fluorinated phenylalanine analogs in E. coli.[5][8]

Materials and Reagents
  • E. coli Strain: BL21(DE3) or other suitable protein expression strain.

  • Plasmids:

    • pEVOL plasmid encoding the engineered PylRS variant and tRNAPylCUA.

    • pET-based plasmid encoding the target protein (e.g., sfGFP) with a C-terminal His-tag and an amber (TAG) codon at the desired position.

  • Media and Supplements:

    • Luria-Bertani (LB) agar and broth.

    • Terrific Broth (TB) or auto-induction media for expression.[8]

    • This compound (5F-Phe).

    • Antibiotics (e.g., Kanamycin, Tetracycline, as required by plasmids).

    • IPTG (Isopropyl β-D-1-thiogalactopyranoside) (if not using auto-induction media).

  • Buffers and Solutions:

    • Ni-NTA lysis and wash buffers.

    • Elution buffer (with imidazole).

    • Phosphate-buffered saline (PBS).

Experimental Workflow

Caption: General experimental workflow.
Step-by-Step Procedure

  • Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with the pEVOL-PylRS plasmid and the target protein plasmid containing the TAG codon. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the required antibiotics. Grow overnight at 37°C with shaking (250 rpm).[8]

  • Expression Culture: Use the overnight culture to inoculate 50 mL of auto-inducing media containing antibiotics and 1 mM 5F-Phe.[8] A final concentration of 1-3 mM 5F-Phe is often effective.[5]

    • Alternative: If using standard media like TB, inoculate the culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Then, add 5F-Phe (1-3 mM) and induce with IPTG (e.g., 0.5 mM).

  • Induction: Incubate the expression culture for 20-24 hours at 30°C with shaking (250 rpm).[9]

  • Cell Harvesting: Pellet the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in Ni-NTA lysis buffer. Lyse the cells using sonication on ice.

  • Purification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purified protein using SDS-PAGE to confirm size and purity. Crucially, verify the incorporation of 5F-Phe using Electrospray Ionization Mass Spectrometry (ESI-MS). The observed mass should correspond to the theoretical mass of the protein with 5F-Phe incorporated.[5]

Data Presentation and Expected Results

The efficiency of 5F-Phe incorporation can be assessed by protein yield and mass spectrometry. While specific yield data for 5F-Phe is often context-dependent, data from related fluorinated analogs provide a useful benchmark.

Table 1: Protein Yields for Fluorinated Phenylalanine Analogs

Protein TargetAmino Acid AnalogHost SystemYield (mg/L of culture)Reference
DHFRp-Fluoro-PheE. coli8 - 12[2][6]
sfGFPPenta-Fluoro-PheE. coli~5[10]
sfGFPVarious Fluoro-PheHEK 293T Cells0.034 (per g of pellet)[3]

Note: Yields are highly dependent on the protein target, expression conditions, and the specific engineered synthetase used.

Table 2: Mass Spectrometry Data for sfGFP with Incorporated Fluoro-Phe Analogs

Incorporated Amino AcidTheoretical Mass (Da)Observed Mass (Da)Reference
Penta-Fluoro-Phe (F₅F)27,819~27,819[5]
Tetra-Fluoro-Phe (F₄F)27,801~27,801[5]
Tri-Fluoro-Phe (F₃F)27,783~27,783[5]

High-fidelity incorporation is confirmed when the observed mass from ESI-MS matches the theoretical mass, with minimal detection of wild-type protein mass (indicating misincorporation of a natural amino acid at the UAG codon).[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Yield Toxicity of 5F-Phe or metabolic burden.[11]Lower the induction temperature (e.g., 18-25°C), reduce inducer concentration (IPTG), or try a richer medium like TB.
Inefficient synthetase/tRNA pair.Use a recently developed, highly active synthetase/tRNA pair.[4][8]
Poor cellular uptake of 5F-Phe.Increase the concentration of 5F-Phe in the media (e.g., up to 5 mM).
No Protein Expression UAG codon is in a non-permissive context.Change the location of the UAG codon within the gene.
Inactive 5F-Phe or synthetase plasmid.Sequence-verify plasmids. Use fresh 5F-Phe stock.
High Wild-Type Contamination Leaky suppression (natural amino acid incorporation).Use an E. coli strain engineered to reduce release factor 1 (RF1) competition.
Synthetase lacks perfect specificity.Use minimal media without phenylalanine to reduce competition, although modern synthetases often work well in rich media.[8]

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic properties. Fmoc-pentafluoro-L-phenylalanine (Fmoc-F5-Phe-OH) is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a pentafluorophenyl group. The unique electronic properties of the pentafluorinated ring can enhance peptide stability, improve binding affinity, and provide a useful probe for biophysical studies.[1] This document provides detailed application notes and experimental protocols for the efficient incorporation of Fmoc-pentafluoro-L-phenylalanine into synthetic peptides using Fmoc-based SPPS.

Data Presentation

The efficiency of coupling Fmoc-pentafluoro-L-phenylalanine can be influenced by the choice of coupling reagent and reaction conditions. Due to its steric bulk, optimizing these parameters is crucial for achieving high yields and purity. While specific quantitative data for every possible condition is sequence-dependent, the following tables provide a comparative overview of common coupling reagents and typical performance metrics in Fmoc-SPPS.

Table 1: Comparison of Common Coupling Reagents for Fmoc-pentafluoro-L-phenylalanine

Coupling Reagent ClassExamplesCoupling EfficiencyRacemization RiskKey Considerations
Uronium/Aminium Salts HATU, HCTU, HBTUVery HighLow to ModerateHATU is highly reactive and effective for sterically hindered residues. HCTU is a cost-effective alternative with excellent performance and short reaction times.[2]
Phosphonium Salts PyBOP, PyAOPHighLowEffective for difficult couplings, though may require longer reaction times for very hindered amino acids.
Carbodiimides DIC/HOBt, DIC/OxymaModerate to HighModerateA classic and cost-effective method. Can be slower for sterically hindered residues, potentially increasing racemization risk.[2]
Pentafluorophenyl Esters Fmoc-AA-OPfpVery HighVery LowPre-activated esters offer rapid and efficient coupling with minimal racemization.[3]

Table 2: Typical Quantitative Performance in Fmoc-SPPS

ParameterTypical ValueMonitoring/Analysis MethodNotes
Coupling Efficiency (per step) >99%Kaiser Test, UV monitoring of Fmoc deprotectionCrucial for the synthesis of long peptides.[4]
Cleavage Yield 70-95%HPLC analysis of crude productDependent on peptide sequence, resin, and cleavage cocktail.
Crude Peptide Purity 50-90%HPLCHighly sequence-dependent.[5]
Final Purity (after HPLC) >98%Analytical HPLCAchievable with optimized purification protocols.[6]

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis of peptides containing pentafluoro-L-phenylalanine. These should be adapted and optimized for specific peptide sequences and scales.

Protocol 1: Standard HCTU Coupling

This protocol is recommended for routine and efficient incorporation of Fmoc-pentafluoro-L-phenylalanine.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-pentafluoro-L-phenylalanine

  • HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate(1-), 3-oxide)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-pentafluoro-L-phenylalanine:

    • In a separate vial, dissolve Fmoc-pentafluoro-L-phenylalanine (3-4 equivalents relative to resin loading), HCTU (2.9-3.9 equivalents), and DIPEA (6-8 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple for another 1-2 hours.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

  • Final Washing and Drying: Wash the peptide-resin with DMF (3 times), followed by DCM (3 times), and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Peptide Precipitation:

    • Add cold diethyl ether (10-fold excess) to the filtrate to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying and Purification:

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Protocol 2: DIC/Oxyma Coupling

This method is a good alternative, particularly when minimizing racemization is a high priority.

Materials:

  • Same as Protocol 1, with the following substitutions:

    • Diisopropylcarbodiimide (DIC) instead of HCTU

    • OxymaPure (Ethyl (hydroxyimino)cyanoacetate) instead of HCTU

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling of Fmoc-pentafluoro-L-phenylalanine:

    • In a separate vial, dissolve Fmoc-pentafluoro-L-phenylalanine (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing, Confirmation, and Subsequent Steps: Follow steps 4-11 from Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing pentafluoro-L-phenylalanine.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-F5-Phe-OH + Coupling Reagent + Base wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser recouple Recouple kaiser->recouple Positive elongation Chain Elongation (Repeat for next AA) kaiser->elongation Negative recouple->coupling elongation->deprotection final_deprotection Final Fmoc Deprotection elongation->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry) purification->characterization end End: Purified Peptide characterization->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathway: Somatostatin Receptor 2 (SSTR2) Activation

Peptides containing pentafluoro-L-phenylalanine have been incorporated into somatostatin analogs to enhance their binding affinity and selectivity for somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of SSTR2, for example, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects on cell proliferation and hormone secretion.

SSTR2_Signaling ligand Somatostatin Analog (with F5-Phe) receptor SSTR2 ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp cAMP atp ATP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effects: - Inhibition of Hormone Secretion - Anti-proliferative Effects pka->downstream Phosphorylates targets leading to

References

Probing Membrane Protein Structure and Drug Interactions with 19F NMR Spectroscopy Using Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for investigating the structure, dynamics, and interactions of membrane proteins.[1][2] The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local chemical environment, make it an exceptional probe for studying complex biological systems.[3][4] Crucially, the absence of endogenous fluorine in most biological systems provides a background-free signal, allowing for the unambiguous detection of fluorine-labeled molecules.[3] The incorporation of fluorinated non-canonical amino acids, such as pentafluorophenylalanine (PFP), into membrane proteins offers a minimally perturbative yet highly informative strategy to explore conformational changes, protein-ligand interactions, and drug screening.[5][6] This document provides detailed application notes and protocols for the use of PFP in ¹⁹F NMR studies of membrane proteins.

Principle of the Method

The core of this technique involves the site-specific or residue-specific incorporation of PFP into a membrane protein of interest. This is typically achieved through biosynthetic methods in expression systems like Escherichia coli.[7] Once labeled, the membrane protein is purified and reconstituted into a membrane-mimetic environment, such as detergent micelles or lipid nanodiscs, for NMR analysis. The ¹⁹F NMR spectrum of the PFP-labeled protein provides exquisitely sensitive probes of the local environment at each labeled site. Changes in the ¹⁹F chemical shift, line width, and relaxation parameters can report on:

  • Conformational changes: Different conformational states of the protein will result in distinct ¹⁹F chemical shifts.[8]

  • Ligand binding and drug screening: The binding of a ligand or drug candidate near a PFP residue will alter its local environment, leading to a change in the ¹⁹F NMR signal.[6][9]

  • Solvent exposure and membrane insertion depth: The accessibility of the PFP side chain to the solvent or its position within the lipid bilayer influences its ¹⁹F chemical shift.[10]

Applications

The versatility of ¹⁹F NMR with PFP-labeled membrane proteins lends itself to a wide range of applications in basic research and drug development:

  • Structural Biology: Probing the structure and dynamics of membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters, which are often challenging to study by other structural biology techniques.[1][11]

  • Drug Discovery: High-throughput screening of fragment libraries and lead compounds by observing ligand-induced chemical shift perturbations in the ¹⁹F NMR spectrum of the target membrane protein.[6][9][12]

  • Mechanistic Studies: Elucidating the molecular mechanisms of membrane protein function by monitoring conformational changes upon activation, inhibition, or interaction with other proteins.[8]

  • In-Cell NMR: Recent advancements allow for the expression and labeling of proteins with fluorinated amino acids directly in human cells, opening the door to studying membrane proteins in their native environment.[13]

Data Presentation

Quantitative data from ¹⁹F NMR experiments on membrane proteins labeled with fluorinated phenylalanine analogs provide valuable insights into their structure and dynamics. The following tables summarize representative data from studies using trifluoromethyl-phenylalanine (tfmF), a close analog of PFP, in the E. coli membrane protein diacylglycerol kinase (DAGK). This data illustrates the sensitivity of ¹⁹F NMR parameters to the local environment of the probe.

Table 1: ¹⁹F Chemical Shifts of Site-Specifically Incorporated Trifluoromethyl-phenylalanine (tfmF) in Diacylglycerol Kinase (DAGK)

Residue PositionLocation in Protein¹⁹F Chemical Shift (ppm) in DPC Micelles¹⁹F Chemical Shift (ppm) in Native E. coli MembraneChemical Shift Difference (ppm)
F31Transmembrane Helix 1-63.4-62.80.6
L48Cytoplasmic Loop 1-63.2-63.10.1
L58Transmembrane Helix 2-63.5-63.50.0
Y86Periplasmic Loop 2-63.3-63.30.0
L89Transmembrane Helix 3-63.1-62.70.4
I105Cytoplasmic Loop 3-63.6-63.10.5
L116Transmembrane Helix 4-63.0-62.40.6

Data adapted from a study on diacylglycerol kinase (DAGK) labeled with trifluoromethyl-phenylalanine (tfmF).[10] Chemical shifts are referenced to an external standard.

Table 2: ¹⁹F Longitudinal Relaxation Times (T₁) of Site-Specifically Incorporated Trifluoromethyl-phenylalanine (tfmF) in Diacylglycerol Kinase (DAGK)

Residue PositionT₁ (ms) in DPC MicellesT₁ (ms) in Native E. coli Membrane
F31350250
L48380280
L58360260
Y86390290
L89370270
I105400300
L116340240

Data adapted from a study on diacylglycerol kinase (DAGK) labeled with trifluoromethyl-phenylalanine (tfmF).[10] T₁ values are indicative of the local dynamics of the labeled side chain.

Experimental Protocols

The following protocols provide a general framework for labeling a membrane protein with PFP and analyzing it by ¹⁹F NMR.

Protocol 1: Biosynthetic Incorporation of Pentafluorophenylalanine (PFP) into a Membrane Protein in E. coli

This protocol is adapted from established methods for incorporating unnatural amino acids.[5][7]

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for PFP incorporation.[5]

  • M9 minimal medium.

  • Glucose (or other carbon source).

  • Pentafluorophenylalanine (PFP).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

2. Procedure:

  • Grow a starter culture of the transformed E. coli in LB medium overnight at 37°C.

  • Inoculate M9 minimal medium supplemented with glucose and appropriate antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Simultaneously, supplement the culture with PFP to a final concentration of 1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding and incorporation of PFP.

  • Harvest the cells by centrifugation. The cell pellet containing the PFP-labeled membrane protein can be stored at -80°C.

Protocol 2: Purification and Reconstitution of PFP-Labeled Membrane Protein

1. Materials:

  • Cell pellet containing the PFP-labeled membrane protein.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

  • Detergent for membrane protein extraction (e.g., DDM, LDAO).

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Size-exclusion chromatography (SEC) column.

  • Detergent for NMR studies (e.g., DPC, C8E4) or components for nanodisc assembly (membrane scaffold protein, phospholipids).

2. Procedure:

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Solubilize the membrane fraction by adding a suitable detergent and incubating with gentle agitation.

  • Clarify the lysate by ultracentrifugation.

  • Purify the PFP-labeled membrane protein from the supernatant using affinity chromatography.

  • Exchange the detergent to one suitable for NMR spectroscopy or reconstitute the protein into lipid nanodiscs using SEC.

  • Concentrate the purified, reconstituted protein to a final concentration of 50-500 µM for NMR analysis.

Protocol 3: ¹⁹F NMR Data Acquisition and Analysis

1. Materials:

  • Purified and reconstituted PFP-labeled membrane protein in a suitable NMR buffer (e.g., 20 mM Phosphate pH 7.0, 50 mM NaCl, 10% D₂O).

  • NMR spectrometer equipped with a fluorine probe.

  • NMR data processing software.

2. Procedure:

  • Prepare the NMR sample by transferring the protein solution to an NMR tube.

  • Tune and match the ¹⁹F channel of the NMR probe.

  • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. A simple pulse-acquire sequence is usually sufficient.

  • Process the spectrum using an appropriate window function, Fourier transformation, phase correction, and baseline correction.

  • For ligand binding studies, acquire a series of 1D ¹⁹F NMR spectra upon titration with the ligand of interest.

  • Analyze the changes in ¹⁹F chemical shifts and line shapes to determine binding affinities and kinetics.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway that can be studied using this methodology.

experimental_workflow cluster_expression Protein Expression and Labeling cluster_purification Purification and Reconstitution cluster_nmr 19F NMR Analysis start E. coli Culture Growth induction Induction with IPTG and addition of PFP start->induction expression Protein Expression (18-25°C) induction->expression harvest Cell Harvesting expression->harvest lysis Cell Lysis and Solubilization harvest->lysis affinity Affinity Chromatography lysis->affinity reconstitution Detergent Exchange or Nanodisc Reconstitution affinity->reconstitution nmr_acq 1D 19F NMR Data Acquisition reconstitution->nmr_acq data_proc Data Processing nmr_acq->data_proc analysis Spectral Analysis (Chemical Shifts, Linewidths) data_proc->analysis

Caption: Experimental workflow for ¹⁹F NMR of PFP-labeled membrane proteins.

signaling_pathway cluster_protein Membrane Protein PFP_unbound PFP-labeled Protein (State 1) PFP_bound PFP-labeled Protein (State 2) PFP_unbound->PFP_bound Conformational Change Response Cellular Response PFP_bound->Response Ligand Ligand / Drug Ligand->PFP_unbound Binding

Caption: Probing ligand-induced conformational changes in a membrane protein.

References

Application Notes & Protocols: Probing Protein Dynamics with 2,3,4,5,6-pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Introduction and Principles

The study of protein dynamics is fundamental to understanding biological function, from enzymatic catalysis to cellular signaling. 2,3,4,5,6-pentafluoro-L-phenylalanine (Pff), a fluorinated analog of L-phenylalanine, has emerged as a powerful tool for investigating these dynamics.[1] When incorporated into a protein, Pff serves as a sensitive reporter for Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.[2][3]

The utility of this method stems from the unique properties of the fluorine-19 nucleus:

  • High NMR Sensitivity: ¹⁹F has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a detection sensitivity that is approximately 83% of that of protons.[4][5]

  • Background-Free Signal: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from background signals that can complicate ¹H, ¹³C, or ¹⁵N NMR.[6][7]

  • Exquisite Environmental Probe: The ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, spanning a wide range.[3][4] This makes it an ideal probe for detecting subtle conformational changes, ligand binding, solvent exposure, and protein-protein interactions.[1][6]

Incorporating Pff in place of native phenylalanine residues is minimally perturbative due to fluorine's small van der Waals radius, which is similar to that of hydrogen.[7] However, the electronic properties of the pentafluorophenyl ring are distinct from the phenyl ring, which can be leveraged to study aromatic interactions and enhance protein stability—a phenomenon known as the 'fluoro-stabilization effect'.[1] This makes Pff a versatile tool not only for biophysical studies but also for the development of more stable therapeutic proteins and peptide-based vaccines.[1][8]

advantages_of_pff_nmr cluster_center cluster_advantages Core Pff + ¹⁹F NMR Sens High Sensitivity (83% of ¹H) Core->Sens NoBG No Background Signal in Biological Systems Core->NoBG Env Sensitive to Local Environment Changes Core->Env Stab Minimal Structural Perturbation Core->Stab Drug Applications in Drug Development Core->Drug

Key Applications and Data

The versatility of Pff as a probe enables a wide range of applications in protein science and drug discovery.

Monitoring Protein Conformational Changes

The sensitivity of the ¹⁹F chemical shift to the local environment allows for the real-time monitoring of conformational changes upon ligand binding, substrate turnover, or allosteric regulation. Even subtle changes in protein structure near the Pff label can be detected.[9]

Characterizing Protein-Ligand Interactions

¹⁹F NMR is a powerful tool for fragment-based drug discovery and for characterizing the binding of inhibitors, activators, or cofactors.[9] Changes in the ¹⁹F NMR spectrum upon titration of a ligand can be used to determine binding affinities (K D), kinetics, and the mechanism of interaction.

Assessing Protein Stability and Folding

Global substitution of phenylalanine with Pff can enhance the thermal and chemical stability of proteins.[1] This "fluoro-stabilization" can be quantified by measuring changes in the melting temperature (T m). Furthermore, ¹⁹F NMR can be used to study protein folding pathways and identify folding intermediates.

In-Cell and In-Vivo NMR

The absence of a biological background signal makes ¹⁹F NMR uniquely suited for studying proteins in complex environments, including inside living cells.[6][9] This allows for the investigation of protein structure and function in a native context, bridging the gap between in vitro biophysics and cell biology.

Table 1: Comparison of Phenylalanine and this compound

PropertyL-Phenylalanine (Phe)This compound (Pff)Significance for Protein Studies
Molecular Formula C₉H₁₁NO₂C₉H₆F₅NO₂[10][11]Increased mass; altered electronic properties.
Molecular Weight 165.19 g/mol 255.14 g/mol [10]Can be used to confirm incorporation via mass spectrometry.
Aromatic Ring Hydrophobic, electron-richHydrophobic, electron-poorAlters cation-π and π-π stacking interactions.
NMR Active Nucleus ¹H, ¹³C¹H, ¹³C, ¹⁹FProvides a unique, highly sensitive NMR probe.[2][3]
Biological Abundance Common (canonical amino acid)None (non-canonical)Results in a background-free ¹⁹F NMR signal.[6][7]

Table 2: Information Derived from ¹⁹F NMR Parameters

NMR ParameterInformation ObtainedApplication Example
Chemical Shift (δ) Local electrostatic environment, solvent accessibility, conformational state.[3]Detecting the binding of a drug candidate to an enzyme.
Relaxation Times (T₁, T₂) Local and global protein dynamics, molecular motion timescales.[6]Characterizing the flexibility of a protein loop.
Line Width (Δν) Rate of chemical exchange between different states.Measuring the kinetics of conformational transitions.
Nuclear Overhauser Effect (NOE) Proximity to other nuclei (e.g., ¹H) within ~5 Å.Determining the position of the Pff probe relative to other residues.

Experimental Protocols

Two primary methods are used to incorporate Pff into proteins: global substitution in auxotrophic bacterial strains and site-specific incorporation via genetic code expansion.

experimental_workflow cluster_expression Protein Expression cluster_purification Purification & QC cluster_nmr ¹⁹F NMR Analysis Plasmid 1. Transform E. coli with Expression Plasmid Culture 2. Grow Culture in Minimal Media Plasmid->Culture Induce 3. Induce Protein Expression (e.g., with IPTG) Culture->Induce AddPff 4. Add Pff to Media Induce->AddPff For global incorporation Harvest 5. Harvest Cells & Lyse Induce->Harvest AddPff->Harvest Purify 6. Purify Protein (e.g., Ni-NTA, SEC) Harvest->Purify QC 7. Quality Control (SDS-PAGE, Mass Spec) Purify->QC SamplePrep 8. Prepare NMR Sample (Buffer with D₂O) QC->SamplePrep Acquire 9. Acquire 1D ¹⁹F Spectrum SamplePrep->Acquire Analyze 10. Analyze Data (Chemical Shift, Linewidth) Acquire->Analyze

Protocol 1: Global Incorporation of Pff in E. coli

This method replaces all phenylalanine residues with Pff. It is useful for studying global protein stability and dynamics.[12]

Materials:

  • E. coli phenylalanine auxotrophic strain (e.g., ATCC 33694).

  • Expression plasmid for the protein of interest.

  • M9 minimal media.

  • 20% Glucose solution (sterile).

  • 1 M MgSO₄ solution (sterile).

  • 19 L-amino acid mix (lacking phenylalanine).

  • This compound (Pff).

  • IPTG (for induction).

  • Appropriate antibiotic.

Procedure:

  • Transform the phenylalanine auxotrophic E. coli strain with the expression plasmid.

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate 1 L of M9 minimal media supplemented with glucose, MgSO₄, the antibiotic, and the 19 amino acid mix with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Simultaneously, add Pff to the culture to a final concentration of 100-150 mg/L to ensure it outcompetes any residual Phe.[12]

  • Continue to grow the culture for 4-6 hours at 30°C or 16-18 hours at 18°C.

  • Harvest the cells by centrifugation.

  • Proceed with standard protein purification protocols. Confirm incorporation using mass spectrometry.

Protocol 2: Site-Specific Incorporation of Pff

This advanced method uses an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate Pff at a specific site, which is encoded by a nonsense codon (e.g., TAG/amber) in the gene of interest.[9][13]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid 1: Containing the gene for the engineered Pff-tRNA synthetase and its cognate tRNA (e.g., a pEVOL or pULTRA vector).

  • Plasmid 2: Containing the gene of interest with a TAG codon at the desired incorporation site.

  • LB or auto-induction media.

  • This compound (Pff).

  • Appropriate antibiotics for both plasmids.

Procedure:

  • Co-transform the E. coli expression strain with both plasmids.

  • Grow a starter culture in LB medium with both antibiotics overnight.

  • Inoculate a larger volume of expression media (containing both antibiotics and 1-2 mM Pff) with the starter culture.[13]

  • Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce expression of the protein of interest and the synthetase/tRNA pair according to the specific vectors used (e.g., with IPTG and/or L-arabinose).

  • Express the protein for 16-24 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells and proceed with protein purification.

  • Verify site-specific incorporation and protein purity via mass spectrometry and SDS-PAGE. Successful incorporation will result in a full-length protein, whereas failure results in a truncated product.

Protocol 3: Basic 1D ¹⁹F NMR Data Acquisition

This protocol outlines the acquisition of a standard one-dimensional ¹⁹F spectrum.

Materials:

  • Purified, Pff-labeled protein at a concentration of 50-500 µM.

  • NMR buffer (e.g., 50 mM Phosphate or HEPES, pH 7.0, 100 mM NaCl).

  • Deuterium oxide (D₂O) for the field-frequency lock.

  • NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

Procedure:

  • Sample Preparation: Exchange the purified protein into the final NMR buffer. Add 5-10% (v/v) D₂O. Concentrate the sample to the desired final concentration. Transfer to an NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and lock onto the D₂O signal.

    • Tune and match the ¹⁹F channel of the probe.

    • Set the sample temperature (e.g., 298 K).

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse-acquire sequence.

    • Spectral Width: Set a wide initial spectral width (e.g., 100 ppm) centered around the expected chemical shift region for Pff (~ -160 ppm relative to CFCl₃).

    • Acquisition Time: Typically 0.1-0.2 seconds.

    • Recycle Delay (d1): Set to 1.5-2.0 seconds.[5]

    • Number of Scans: This will depend on the protein concentration. Start with 1024 scans and adjust as needed to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential line-broadening function (e.g., 10-20 Hz).

    • Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum if an internal or external standard was used.

// Placeholder for actual images - Graphviz doesn't render them here // In a real scenario, these would be paths to image files. node [image=""]; } mend Caption: Principle of ¹⁹F NMR for detecting conformational changes.

References

Monitoring Protein Conformational Changes with Pentafluorophenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamic nature of proteins is fundamental to elucidating their function, mechanism of action, and role in disease. Pentafluorophenylalanine (pF-Phe), a non-canonical amino acid, has emerged as a powerful and versatile probe for monitoring protein conformational changes.[1][2] The five fluorine atoms on the phenyl ring of pF-Phe provide a unique spectroscopic handle, enabling researchers to investigate protein structure, dynamics, and interactions with unprecedented detail.[3] This document provides detailed application notes and protocols for utilizing pF-Phe to study protein conformational changes, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence spectroscopy, and X-ray crystallography.

The incorporation of fluorine into proteins is generally well-tolerated and minimally perturbing to the native protein structure and function.[3][4] The unique properties of the fluorine atom, including its high electronegativity, small size (comparable to a hydrogen atom), and the strength of the carbon-fluorine bond, make fluorinated amino acids valuable tools in drug discovery and biomedical research.[4][5] Specifically, the 19F nucleus is an ideal probe for NMR studies due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity and no background signal in biological systems.

Core Applications

The primary applications of incorporating pF-Phe into proteins for studying conformational changes include:

  • 19F NMR Spectroscopy: The chemical shift of the 19F nucleus is exquisitely sensitive to its local environment.[3] Changes in protein conformation, ligand binding, or post-translational modifications can induce significant and easily detectable changes in the 19F NMR spectrum.[6][7]

  • Fluorescence Spectroscopy: While pF-Phe itself is not a strong fluorophore, it can act as a fluorescence quencher, particularly for nearby tryptophan residues.[8] This property can be exploited to measure distances and monitor conformational changes that alter the proximity of the pF-Phe probe to a fluorophore.

  • X-ray Crystallography: The high electron density of the fluorine atoms can aid in the phasing of X-ray diffraction data and provide high-resolution structural insights into different conformational states of a protein.[9][10]

Experimental Workflow Overview

The general workflow for using pF-Phe to monitor protein conformational changes involves several key steps, from incorporation of the unnatural amino acid to data acquisition and analysis.

Experimental Workflow cluster_prep Protein Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation incorp Incorporation of pF-Phe purify Protein Purification incorp->purify confirm Confirmation of Incorporation (e.g., Mass Spectrometry) purify->confirm nmr 19F NMR Spectroscopy confirm->nmr fluor Fluorescence Spectroscopy confirm->fluor xtal X-ray Crystallography confirm->xtal conform Conformational State 1 nmr->conform fluor->conform xtal->conform ligand Ligand/Perturbation conform->ligand conform2 Conformational State 2 ligand->conform2

Caption: General workflow for monitoring protein conformational changes using pF-Phe.

Application Note 1: 19F NMR Spectroscopy

Principle

19F NMR spectroscopy is a powerful technique for studying protein structure and dynamics.[3][11] The chemical shift of a 19F nucleus is highly sensitive to its local electrostatic environment, van der Waals interactions, and solvent exposure.[3] When a protein undergoes a conformational change, the environment around the incorporated pF-Phe residue is altered, leading to a change in the 19F chemical shift. This allows for the detection and characterization of different conformational states, as well as the kinetics of their interconversion.[7]

Protocol: Biosynthetic Incorporation of pF-Phe in E. coli and 19F NMR Analysis

This protocol is adapted from established methods for incorporating non-canonical amino acids into proteins expressed in E. coli.[12]

1. Plasmid Preparation:

  • Clone the gene of interest into an appropriate expression vector (e.g., pET vector) under the control of an inducible promoter (e.g., T7).

  • For site-specific incorporation, introduce an amber stop codon (TAG) at the desired phenylalanine codon using site-directed mutagenesis.

  • Co-transform the expression plasmid and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for pF-Phe (e.g., pEVOL-pFF) into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Grow a starter culture of the transformed E. coli in 5-10 mL of LB medium containing the appropriate antibiotics at 37°C overnight.

  • Inoculate 1 L of M9 minimal medium supplemented with the necessary antibiotics, glucose, and a mixture of all canonical amino acids except phenylalanine with the overnight culture.

  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Add pentafluorophenylalanine to a final concentration of 50-100 mg/L. The optimal concentration should be determined empirically.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

3. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Clarify the lysate by centrifugation.

  • Purify the pF-Phe-labeled protein using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

4. Confirmation of Incorporation:

  • Confirm the successful incorporation of pF-Phe by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the labeled protein will be higher than the unlabeled protein due to the mass difference between phenylalanine and pF-Phe.

5. 19F NMR Sample Preparation and Data Acquisition:

  • Concentrate the purified, labeled protein to 100-500 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 100 mM NaCl and 10% D2O).

  • Transfer the sample to an NMR tube.

  • Acquire one-dimensional (1D) 19F NMR spectra on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is generally sufficient.

  • For ligand titration experiments, acquire a reference spectrum of the protein alone, then add small aliquots of a concentrated ligand stock solution and acquire a spectrum after each addition.

Data Presentation: Quantitative 19F NMR Data

The following table summarizes representative quantitative data for 19F NMR chemical shift changes observed upon ligand binding or conformational changes in proteins labeled with fluorinated phenylalanine analogs.

Protein SystemLabeled ResiduePerturbation19F Chemical Shift Change (Δδ, ppm)Reference
Galactose-binding protein3-F-Phe at 7 positionsD-galactose bindingup to +3.8[3]
Intestinal fatty acid binding protein4-F-Phe at 8 positionsOleate bindingBroadening and appearance of new cross-peaks[6]
SH3 Domain3-F-PhePeptide Binding-[7]

Note: The magnitude and direction of the chemical shift change are highly dependent on the specific protein, the location of the probe, and the nature of the conformational change.

19F_NMR_Workflow start Protein with pF-Phe state1 Conformational State A (e.g., Apo form) start->state1 nmr1 Acquire 1D 19F NMR Spectrum state1->nmr1 perturbation Add Ligand or Induce Change state2 Conformational State B (e.g., Holo form) perturbation->state2 nmr2 Acquire 1D 19F NMR Spectrum state2->nmr2 nmr1->perturbation analysis Analyze Chemical Shift Changes (Δδ) nmr1->analysis nmr2->analysis end Characterize Conformational Change analysis->end

Caption: Workflow for 19F NMR analysis of conformational changes.

Application Note 2: Fluorescence Spectroscopy

Principle

Pentafluorophenylalanine can act as an effective quencher of tryptophan fluorescence through a photoinduced electron transfer mechanism.[8] The efficiency of this quenching is highly dependent on the distance between the pF-Phe residue and the tryptophan fluorophore. By strategically placing a pF-Phe residue near a native or engineered tryptophan, conformational changes that alter this distance can be monitored as a change in fluorescence intensity.

Protocol: Fluorescence Quenching Assay

1. Protein Preparation:

  • Prepare the pF-Phe labeled protein as described in the 19F NMR protocol. Ensure the protein contains a tryptophan residue in a location where its distance to the pF-Phe will be sensitive to the conformational change of interest.

2. Fluorescence Measurements:

  • Prepare samples of the labeled protein at a suitable concentration (e.g., 1-10 µM) in a fluorescence-compatible buffer.

  • Use a spectrofluorometer to measure the tryptophan fluorescence emission spectrum (typically exciting at ~295 nm and measuring emission from ~310 to 400 nm).

  • To study a conformational change, measure the fluorescence spectrum before and after inducing the change (e.g., by adding a ligand, changing temperature, or altering pH).

3. Data Analysis:

  • Calculate the fluorescence quenching efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor (tryptophan) in the presence of the acceptor (pF-Phe) and FD is the fluorescence intensity of the donor in the absence of the acceptor (a control protein without pF-Phe).

  • Changes in quenching efficiency reflect changes in the distance between the tryptophan and pF-Phe residues.

Data Presentation: Quantitative Fluorescence Quenching Data
Protein SystemDonor (Fluorophore)Acceptor (Quencher)Conformational StateFluorescence Intensity (Arbitrary Units)Reference
StreptavidinTryptophanp-NitrophenylalanineBiotin-boundLower[8]
Leucine ZipperTryptophanp-NitrophenylalanineFoldedLower[8]

Note: p-Nitrophenylalanine is shown as an example of an effective quencher, and similar principles apply to pF-Phe.

Fluorescence_Quenching cluster_state1 Conformational State A cluster_state2 Conformational State B Trp1 Tryptophan (Donor) pFPhe1 pF-Phe (Acceptor) Trp1->pFPhe1  Large Distance    High Fluorescence   Trp2 Tryptophan (Donor) pFPhe2 pF-Phe (Acceptor) Trp2->pFPhe2  Small Distance    Low Fluorescence (Quenched)   cluster_state1 cluster_state1 cluster_state2 cluster_state2

Caption: Principle of fluorescence quenching by pF-Phe.

Application Note 3: X-ray Crystallography

Principle

X-ray crystallography provides high-resolution, three-dimensional structures of proteins.[13] The incorporation of pF-Phe can be advantageous in crystallographic studies. The five electron-dense fluorine atoms can facilitate the phasing of diffraction data through techniques like single-wavelength anomalous diffraction (SAD) if a heavy atom derivative is not available. Furthermore, obtaining crystal structures of a protein with and without a ligand, or under different conditions, can provide detailed atomic-level insights into conformational changes. The presence of pF-Phe is generally not expected to significantly alter the protein's overall fold.[8][14]

Protocol: Protein Crystallization and Structure Determination

1. Protein Preparation:

  • Prepare highly pure and concentrated pF-Phe labeled protein (typically >10 mg/mL).

2. Crystallization:

  • Screen a wide range of crystallization conditions (precipitants, salts, pH) using techniques such as hanging-drop or sitting-drop vapor diffusion.[9]

  • Optimize initial crystallization hits to obtain diffraction-quality crystals.

3. X-ray Diffraction Data Collection:

  • Mount a single crystal and expose it to a high-intensity X-ray beam, often at a synchrotron source.[10]

  • Collect the diffraction data.

4. Structure Determination and Refinement:

  • Process the diffraction data and determine the phases. The fluorine atoms may contribute to anomalous scattering.

  • Build an atomic model into the electron density map and refine the structure.[9]

Data Presentation: Crystallographic Data
ProteinLabeled ResidueResolution (Å)Space GroupKey Structural ObservationReference
Superfolder GFPAsp133pNO2F2.05P3221Minimal structural perturbation compared to wild-type[14]
Superfolder GFPAsn149pNO2F1.60P4122Minimal structural perturbation compared to wild-type[14]

Note: Data for p-nitrophenylalanine (pNO2F) is presented as an example of incorporating a modified phenylalanine analog for crystallographic studies.

Xray_Crystallography_Workflow start Purified pF-Phe Labeled Protein crystallization Crystallization Screening and Optimization start->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_determination Structure Determination and Refinement data_collection->structure_determination model_apo 3D Structure (Apo) structure_determination->model_apo model_holo 3D Structure (Holo) structure_determination->model_holo ligand_soaking Co-crystallization or Soaking with Ligand model_apo->ligand_soaking comparison Structural Comparison and Analysis model_apo->comparison ligand_soaking->data_collection model_holo->comparison end Atomic-level View of Conformational Change comparison->end

Caption: Workflow for X-ray crystallography of pF-Phe labeled proteins.

Conclusion

Pentafluorophenylalanine is a powerful and versatile probe for investigating protein conformational changes. Its unique spectroscopic properties, particularly for 19F NMR, provide a sensitive handle to monitor dynamic events in proteins that are often difficult to observe with other techniques. By following the protocols outlined in these application notes, researchers and drug development professionals can gain valuable insights into protein function, ligand binding, and the mechanisms of drug action, ultimately accelerating the discovery and development of new therapeutics.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: 2,3,4,5,6-pentafluoro-L-phenylalanine (Pfp) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 2,3,4,5,6-pentafluoro-L-phenylalanine (Pfp) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound (Pfp) in peptide synthesis?

The primary challenges associated with the use of Pfp in peptide synthesis stem from its unique chemical properties. The bulky pentafluorophenyl ring introduces significant steric hindrance, which can impede coupling reactions. Additionally, the strong electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amino group and affect reaction kinetics. Peptides containing the highly hydrophobic Pfp residue may also exhibit poor solubility, leading to aggregation and difficulties during synthesis and purification.

Q2: How does the incorporation of Pfp affect the properties of a peptide?

Incorporating Pfp into a peptide sequence can significantly modulate its physicochemical and biological properties. The pentafluorophenyl group can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. Its unique electronic properties can influence peptide conformation and binding affinity to biological targets. Furthermore, the introduction of multiple fluorine atoms provides a useful NMR probe for structural studies.

Q3: Are there any specific side reactions to be aware of when using Pfp?

While specific side reactions unique to the pentafluorophenyl group during standard Fmoc-based solid-phase peptide synthesis (SPPS) are not extensively documented, general side reactions common to peptide synthesis should be considered.[1][2] These include racemization, especially with prolonged activation times, and the formation of deletion sequences due to incomplete coupling. Given the electron-deficient nature of the pentafluorophenyl ring, the possibility of nucleophilic aromatic substitution (SNAr) under certain conditions, although unlikely during standard SPPS, should not be entirely dismissed, especially if using unprotected nucleophilic side chains and strong bases.[3]

Q4: Can I use standard coupling protocols for Pfp?

Standard coupling protocols may not be sufficient to achieve high coupling efficiency for the sterically hindered Pfp amino acid. It is often necessary to employ more potent coupling reagents, optimized reaction conditions, and potentially longer coupling times or double coupling strategies to ensure complete incorporation.[4]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Coupling

Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted free amines. Mass spectrometry (MS) analysis of a test cleavage reveals a significant amount of a deletion sequence lacking the Pfp residue.

Potential Causes:

  • Steric Hindrance: The bulky pentafluorophenyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance.

  • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the solid support, limiting reagent access.

Troubleshooting Workflow:

References

Technical Support Center: Optimizing 2,3,4,5,6-pentafluoro-L-phenylalanine (5F-Phe) Labeling in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of 2,3,4,5,6-pentafluoro-L-phenylalanine (5F-Phe) into proteins expressed in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind 5F-Phe labeling in E. coli?

A1: Incorporating 5F-Phe, a non-canonical amino acid, into a target protein in E. coli relies on the use of an orthogonal translation system. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The orthogonal aaRS is specifically evolved to recognize 5F-Phe and charge it onto the orthogonal tRNA. This tRNA has a unique anticodon that recognizes a repurposed codon, typically a stop codon like UAG (amber), within the gene of the target protein. When the ribosome encounters this codon, the 5F-Phe-charged tRNA is incorporated, resulting in a site-specifically labeled protein.

Q2: Which E. coli strains are recommended for 5F-Phe labeling?

A2: Several E. coli strains can be used for 5F-Phe labeling, with the choice often depending on the specific experimental setup and the toxicity of the target protein. Commonly used strains include:

  • BL21(DE3) and its derivatives: These are robust protein expression strains. For toxic proteins, strains like BL21(DE3)pLysS can be used to reduce basal expression levels.

  • Phenylalanine auxotrophic strains: These strains are unable to synthesize their own phenylalanine, which can be advantageous for increasing the incorporation efficiency of 5F-Phe by reducing competition from the natural amino acid.

  • Strains with modified genomes: Strains with knockouts of release factor 1 (RF1) can improve the efficiency of stop codon suppression by the orthogonal tRNA.

Q3: How can I confirm the successful incorporation of 5F-Phe into my target protein?

A3: The most definitive method for confirming 5F-Phe incorporation is mass spectrometry. By analyzing the intact protein or proteolytic digests, you can detect the mass shift corresponding to the replacement of a natural amino acid with 5F-Phe. Other techniques like ¹⁹F-NMR spectroscopy can also be used to confirm the presence of the fluorine-containing amino acid.

Troubleshooting Guides

Problem 1: Low or No Yield of 5F-Phe Labeled Protein

Possible Causes and Solutions

Possible Cause Suggested Solution
Toxicity of 5F-Phe Perform a dose-response experiment to determine the optimal 5F-Phe concentration that balances incorporation efficiency with cell viability. Start with a low concentration (e.g., 0.1 mM) and gradually increase it.
Inefficient Orthogonal aaRS/tRNA Pair Ensure you are using an aaRS/tRNA pair that has been optimized for 5F-Phe. If efficiency is still low, consider screening different published synthetase variants or performing directed evolution to improve its activity and specificity for 5F-Phe.
Suboptimal Expression Conditions Optimize induction parameters such as IPTG concentration (if using a T7-based system), post-induction temperature (lower temperatures like 18-25°C often improve solubility and yield), and induction time.
Poor Cell Growth Optimize the growth medium. Minimal media are often used for unnatural amino acid incorporation to better control the amino acid pool. Ensure the medium is supplemented with all necessary nutrients.
Plasmid Instability High metabolic burden from expressing the orthogonal pair and the target protein can lead to plasmid loss. Maintain antibiotic selection throughout the culture and consider using a more stable plasmid system.
Problem 2: High Background of Wild-Type Protein (No 5F-Phe Incorporation)

Possible Causes and Solutions

Possible Cause Suggested Solution
Competition with Endogenous Phenylalanine If not using a phenylalanine auxotrophic strain, the endogenous phenylalanine can outcompete 5F-Phe for the orthogonal aaRS. Consider switching to an auxotrophic strain or using media with minimal phenylalanine.
Leaky Expression of Target Protein If the target protein is expressed before the addition of 5F-Phe, you will get a significant amount of wild-type protein. Use a tightly regulated promoter and consider strains like BL21(DE3)pLysS to minimize basal expression.
Non-specific charging by endogenous synthetases While less common with well-designed orthogonal systems, there is a small chance that an endogenous E. coli synthetase can charge a natural amino acid onto the orthogonal tRNA. Ensure your orthogonal pair is truly orthogonal.

Data Presentation

The following tables provide a framework for the types of quantitative data researchers should aim to collect during the optimization of 5F-Phe labeling. Note: The values presented are illustrative and will vary depending on the specific protein, expression system, and experimental conditions.

Table 1: Effect of 5F-Phe Concentration on Protein Yield and Cell Viability

5F-Phe Concentration (mM)Final OD₆₀₀Purified Protein Yield (mg/L)Incorporation Efficiency (%)
0 (Control)2.5150
0.12.21285
0.51.8895
1.01.24>98
2.00.81>98

Table 2: Comparison of Expression Conditions on 5F-Phe Labeled Protein Yield

Induction Temperature (°C)IPTG Concentration (mM)Induction Duration (hours)Soluble Protein Yield (mg/L)
371.042
301.065
250.5128
180.11610

Experimental Protocols

Protocol 1: General Protocol for 5F-Phe Labeling in E. coli
  • Transformation: Co-transform the expression plasmid for the target protein (containing a UAG codon at the desired position) and the plasmid encoding the orthogonal aaRS/tRNA pair into a suitable E. coli strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose, MgSO₄, CaCl₂, and necessary vitamins and trace metals) with the overnight culture to a starting OD₆₀₀ of 0.05-0.1. Add the appropriate antibiotics.

  • Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add 5F-Phe to the desired final concentration (e.g., 1 mM). Induce protein expression by adding IPTG to the optimized concentration (e.g., 0.1 mM).

  • Expression: Reduce the temperature to 18°C and continue to shake for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C.

  • Purification: Purify the 5F-Phe labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Analysis: Confirm 5F-Phe incorporation by mass spectrometry.

Protocol 2: Quantification of 5F-Phe Incorporation by Mass Spectrometry
  • Sample Preparation: Purify the labeled protein to a high degree of homogeneity.

  • Intact Mass Analysis:

    • Desalt the protein sample using a suitable method (e.g., reverse-phase HPLC).

    • Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS).

    • Compare the observed molecular weight to the theoretical molecular weight of the protein with and without 5F-Phe incorporation. The mass difference will confirm incorporation.

  • Peptide Mass Fingerprinting:

    • Perform in-solution or in-gel tryptic digestion of the purified protein.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against a protein database containing the sequence of the target protein, with a variable modification corresponding to the mass difference between the original amino acid and 5F-Phe at the target site.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis Transformation Transformation of Plasmids Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Main_Culture Inoculate Main Culture Starter_Culture->Main_Culture Growth Grow to Mid-Log Phase Main_Culture->Growth Induction Add 5F-Phe & Inducer (IPTG) Growth->Induction Expression Express at Lower Temperature Induction->Expression Harvesting Harvest Cells Expression->Harvesting Purification Purify Labeled Protein Harvesting->Purification Analysis Confirm Incorporation (MS) Purification->Analysis

Caption: A streamlined workflow for 5F-Phe protein labeling in E. coli.

Troubleshooting_Logic node_action Optimize 5F-Phe Concentration & Growth Medium Start Low/No Protein Yield Is_Growth_Poor Is Cell Growth Poor? Start->Is_Growth_Poor Is_Growth_Poor->node_action Yes Is_WildType_Present High Wild-Type Background? Is_Growth_Poor->Is_WildType_Present No Is_Solubility_Low Is Protein Insoluble? Is_WildType_Present->Is_Solubility_Low No node_action2 Use Auxotrophic Strain & Tightly Regulated Promoter Is_WildType_Present->node_action2 Yes node_action3 Lower Expression Temperature & Inducer Concentration Is_Solubility_Low->node_action3 Yes node_action4 Optimize aaRS/tRNA Pair Is_Solubility_Low->node_action4 No

Caption: A decision tree for troubleshooting common 5F-Phe labeling issues.

2,3,4,5,6-pentafluoro-L-phenylalanine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2,3,4,5,6-pentafluoro-L-phenylalanine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is crucial to adhere to proper storage and handling protocols. The compound is known to be stable under normal handling and storage conditions but is also air-sensitive. For optimal preservation, it is recommended to store the solid in a tightly sealed container at 2-8°C, protected from light and moisture.[1] To prevent oxidation, purging the container with an inert gas such as argon or nitrogen before sealing is advisable.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment to minimize degradation. If storage is unavoidable, solutions should be sterile-filtered and stored in small, tightly sealed aliquots at -20°C or below to reduce the impact of freeze-thaw cycles. For solutions prepared in organic solvents, ensure the use of anhydrous solvents and store under an inert atmosphere at low temperatures.

Q3: What is the expected stability of this compound under varying pH conditions?

Q4: Is this compound sensitive to light?

A4: Aromatic compounds, in general, can be susceptible to photodegradation. Therefore, it is best practice to protect both solid this compound and its solutions from light. Store in amber vials or containers wrapped in aluminum foil and avoid prolonged exposure to direct light during experiments.

Q5: How does the pentafluorination of the phenyl ring affect its susceptibility to enzymatic degradation?

A5: The incorporation of fluorinated amino acids, such as this compound, into peptides has been shown to increase their stability against proteolytic degradation. The strong electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the phenyl ring, potentially hindering the binding and catalytic activity of proteases that typically cleave at aromatic residues.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a sample containing this compound. Degradation of the compound due to improper storage or handling.Review storage conditions (temperature, light, and air exposure). Prepare fresh solutions and re-analyze. Consider performing a forced degradation study to identify potential degradation products.
Contamination of the sample or solvent.Use high-purity solvents and meticulously clean all glassware. Analyze a solvent blank to rule out contamination.
Loss of biological activity of a peptide incorporating this compound. Degradation of the peptide under experimental conditions.Assess the stability of the peptide under your specific experimental conditions (pH, temperature, buffer components). Consider performing a stability-indicating assay.
Incorrect incorporation of the amino acid during peptide synthesis.Verify the incorporation and purity of the peptide using mass spectrometry and sequencing.
Poor solubility of this compound. The compound has limited solubility in aqueous solutions.Prepare a stock solution in a minimal amount of a compatible organic solvent (e.g., DMSO, methanol) before diluting with your aqueous buffer. Gentle warming and sonication may aid dissolution.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to assess the intrinsic stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 100°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours in a photostability chamber.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the intact compound in the stressed samples to the control sample.

  • Characterize any significant degradation products using LC-MS, MS/MS, or NMR.

Enzymatic Stability Assay Protocol

This protocol assesses the stability of a peptide containing this compound against a model protease, α-chymotrypsin.

1. Reagent Preparation:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • α-Chymotrypsin Stock Solution: Prepare a fresh stock solution of α-chymotrypsin in the same buffer.

  • Quenching Solution: Prepare a solution to stop the enzymatic reaction (e.g., 10% trifluoroacetic acid in water).

2. Enzymatic Reaction:

  • Add α-chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubate the reaction mixture at 37°C.

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of the quenching solution.

4. HPLC Analysis:

  • Analyze the quenched samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

5. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

Quantitative Data Summary

The following table summarizes typical conditions for forced degradation studies. The percentage of degradation is hypothetical and will vary based on the specific experimental conditions.

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation (%)
Acid Hydrolysis0.1 M HCl60°C24 hours5 - 15
Base Hydrolysis0.1 M NaOH60°C24 hours10 - 25
Oxidation3% H₂O₂Room Temp24 hours5 - 20
ThermalDry Heat100°C48 hours< 5
PhotodegradationUV light (254 nm)Room Temp24 hours10 - 30

Potential Degradation Pathways and Experimental Workflows

The following diagrams illustrate potential degradation pathways and a typical experimental workflow for stability testing. Note that the degradation pathways are inferred from the degradation of similar compounds and require experimental verification for this compound.

G cluster_hydrolysis Hydrolytic Degradation (Inferred) cluster_photo Photodegradation (Inferred) A This compound B Pentafluorophenylpyruvic acid (via deamination) A->B H+/OH- C Pentafluorophenylacetic acid (via decarboxylation) B->C H+/OH-, Δ D This compound E Pentafluorobenzyl radical + Alanine radical (C-C bond cleavage) D->E UV light

Potential Degradation Pathways

G A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Preparation (Neutralization, Dilution) B->C D Stability-Indicating HPLC Analysis C->D E Data Analysis (% Degradation) D->E F Characterization of Degradants (LC-MS, NMR) D->F

Forced Degradation Workflow

References

Technical Support Center: Minimizing Perturbation of Protein Structure by Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing pentafluorophenylalanine (pFnFPA) in protein studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of pFnFPA, with a focus on minimizing structural perturbations.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using pentafluorophenylalanine (pFnFPA) in protein studies?

A1: The primary advantage of incorporating pFnFPA is its utility as a minimally perturbative probe for studying protein structure and function. The fluorine atoms provide a sensitive ¹⁹F NMR signal for monitoring local environments, protein-ligand interactions, and conformational changes.[1][2] The substitution of hydrogen with fluorine atoms results in only minor steric changes compared to the native phenylalanine side chain.[3]

Q2: Can the incorporation of pFnFPA significantly alter my protein's structure and stability?

A2: The effect of pFnFPA on protein structure and stability is context-dependent. While often considered minimally perturbative, the high degree of fluorination can alter electrostatic properties of the aromatic ring.[3] In some cases, incorporation of pFnFPA can lead to a "fluoro-stabilization effect," enhancing protein stability.[1] However, in other instances, particularly at high incorporation levels, it may lead to minor conformational changes or increased disorder. It is crucial to experimentally validate the structural integrity and stability of your pFnFPA-labeled protein.

Q3: What are the common methods for incorporating pFnFPA into a target protein?

A3: The most common and site-specific method for pFnFPA incorporation is through amber stop codon suppression methodology.[4][5] This technique utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pFnFPA and does not recognize endogenous amino acids.[3][4] This allows for precise incorporation at single or multiple desired sites within the protein sequence in both bacterial and mammalian expression systems.[3]

Q4: Is pFnFPA toxic to expression hosts like E. coli?

A4: Non-canonical amino acids, including fluorinated analogs, can sometimes exhibit toxicity to expression hosts, potentially leading to reduced protein yields.[6][7] The optimal concentration of pFnFPA in the growth media should be determined empirically for your specific protein and expression system to balance incorporation efficiency with cell viability.[6]

Troubleshooting Guides

Issue 1: Low Protein Yield After pFnFPA Incorporation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Toxicity of pFnFPA Perform a titration experiment to determine the optimal pFnFPA concentration (e.g., 50-100 mg/L as a starting point) that maximizes protein yield without significantly inhibiting cell growth.[6]
Inefficient Aminoacyl-tRNA Synthetase/tRNA Pair Screen different engineered synthetase variants to find one with higher activity and specificity for pFnFPA.[3] Ensure optimal expression levels of both the synthetase and the tRNA.
General Protein Expression Issues Optimize standard expression parameters such as induction time, temperature (consider lower temperatures like 18-25°C for overnight induction), and media composition.[8][9] Ensure the expression vector and host strain are appropriate for your protein.[10]
Rare Codon Usage If your gene contains rare codons for the expression host, this can lead to truncated protein products. Consider using a host strain engineered to express tRNAs for rare codons.[10]
Issue 2: Significant Structural Perturbation or Aggregation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Disruption of Critical Aromatic Interactions The highly fluorinated ring of pFnFPA can alter crucial π-π or cation-π interactions within the protein core.[3][11] If possible, choose a different phenylalanine site for substitution that is less involved in critical structural contacts. Consider using tetrafluorinated phenylalanine analogs, which may offer a better balance of being a useful probe while retaining favorable electrostatic interactions.[12]
Increased Hydrophobicity The increased hydrophobicity of the pFnFPA side chain might promote aggregation.[1] Lowering the induction temperature and protein expression levels can sometimes mitigate aggregation by allowing more time for proper folding.[9] Adding solubility-enhancing tags (e.g., MBP, GST) to your protein construct can also be beneficial.[13]
High Incorporation Levels For studies not requiring 100% incorporation, consider fractional labeling. This can reduce the overall structural impact, especially if multiple pFnFPA residues are incorporated.
Incorrect Folding Express the protein in a chaperone-overexpressing E. coli strain to assist with proper folding.
Issue 3: Poor Quality NMR Spectra (Line Broadening)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
High Levels of Fluorine Enrichment Complete (>95%) incorporation of fluorinated amino acids can sometimes lead to inhomogeneous line broadening in NMR spectra.
Protein Aggregation Use Dynamic Light Scattering (DLS) to check for protein aggregation. If aggregation is present, optimize buffer conditions (pH, salt concentration) or reduce protein concentration for NMR experiments.
Conformational Heterogeneity High levels of fluorination can sometimes induce minor conformers. Acquiring spectra at different temperatures might help to resolve conformational exchange issues.
Sub-optimal NMR Parameters Optimize NMR acquisition parameters, including temperature and buffer conditions, to improve spectral quality.

Quantitative Data Summary

The following table summarizes representative quantitative data related to the incorporation of fluorinated phenylalanine analogs. Note that specific values can vary significantly depending on the protein, expression system, and experimental conditions.

Parameter Value System/Comment Reference
Protein Yield (pFnFPA) 34 µg per gram of cell pelletIn HEK 293T cells using transient transfection with an optimized tRNA/RS pair.[3]
Thermal Stability (Tm) Increased or decreasedThe effect is protein-dependent. For villin headpiece subdomain HP35, tetrafluorinated phenylalanines increased stability compared to pFnFPA.[12]
NMR Line Widths Significant improvement at ≤76% enrichmentObserved for 3-fluorophenylalanine in calmodulin, suggesting fractional labeling can improve spectral quality.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of pFnFPA in E. coli

This protocol provides a general framework. Optimization of specific parameters is highly recommended.

  • Transformation : Co-transform E. coli expression host (e.g., BL21(DE3)) with two plasmids: one containing your gene of interest with an amber stop codon (TAG) at the desired incorporation site, and a second plasmid encoding the engineered pFnFPA-specific aminoacyl-tRNA synthetase and its cognate tRNA.

  • Culture Growth :

    • Inoculate a starter culture in a rich medium (e.g., LB) with appropriate antibiotics and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of minimal media supplemented with all amino acids except phenylalanine. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction :

    • Add pFnFPA to the culture to a final concentration determined by your optimization experiments (e.g., 1 mM).

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours.

  • Harvesting and Purification :

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the pFnFPA-containing protein using standard chromatography techniques appropriate for your protein (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification : Confirm the incorporation of pFnFPA using mass spectrometry.

Protocol 2: Assessing Structural Perturbation by Circular Dichroism (CD)
  • Sample Preparation : Prepare samples of both the wild-type and the pFnFPA-labeled protein at the same concentration (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.5).

  • Far-UV CD Spectra Acquisition :

    • Record Far-UV CD spectra from approximately 200 to 260 nm at a controlled temperature (e.g., 25°C) to assess secondary structure.

    • An overlay of the spectra from the wild-type and labeled protein will indicate if there are significant changes in the secondary structural content.

  • Thermal Denaturation :

    • Monitor the CD signal at a single wavelength (e.g., 222 nm) while increasing the temperature at a controlled rate (e.g., 1°C/minute).

    • Plot the change in CD signal against temperature to generate a melting curve.

    • Fit the curve to determine the melting temperature (Tm), which provides a quantitative measure of thermal stability. A significant change in Tm between the wild-type and pFnFPA-labeled protein indicates a perturbation of stability.

Visualizations

experimental_workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis plasmid_gene Gene of Interest (with TAG codon) transformation Co-transformation into E. coli plasmid_gene->transformation plasmid_rs Engineered Synthetase & tRNA Plasmid plasmid_rs->transformation growth Cell Growth (Minimal Media) transformation->growth induction Add pFnFPA & Inducer (IPTG) growth->induction purification Protein Purification induction->purification mass_spec Mass Spectrometry (Verification) purification->mass_spec structural_analysis Structural & Stability Analysis (CD, NMR) purification->structural_analysis

Caption: Workflow for site-specific incorporation of pFnFPA into proteins.

troubleshooting_logic start Low Protein Yield? cause1 Toxicity of pFnFPA start->cause1 Yes cause2 Inefficient Synthetase/tRNA start->cause2 Yes cause3 Suboptimal Expression Conditions start->cause3 Yes solution1 Titrate pFnFPA Concentration cause1->solution1 end_node Improved Yield solution1->end_node solution2 Screen Synthetase Variants cause2->solution2 solution2->end_node solution3 Optimize Temp, Induction Time, Media cause3->solution3 solution3->end_node

Caption: Troubleshooting logic for low protein yield with pFnFPA.

References

Technical Support Center: Purification of Pentafluorophenylalanine-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers working with pentafluorophenylalanine (p-FPA)-labeled proteins. The incorporation of this non-canonical amino acid can significantly alter protein properties, leading to unique purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the expression and purification of p-FPA-labeled proteins.

Q1: My p-FPA-labeled protein is expressed in the insoluble fraction (inclusion bodies). What should I do?

A1: Insoluble expression is a common issue, as p-FPA can alter protein folding and stability.[1] Here are several strategies to improve solubility:

  • Optimize Expression Conditions: Lowering the expression temperature (e.g., 15-25°C) and reducing the concentration of the inducer (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[2]

  • Change Lysis Buffer Composition: Include additives that can help stabilize the protein. Options include non-ionic detergents (e.g., 0.1-2% Tween 20 or Triton X-100), glycerol (up to 50%), or salts like NaCl (300-500 mM).[2][3][4]

  • Purification under Denaturing Conditions: If optimizing expression fails, you may need to purify the protein from inclusion bodies using denaturants.[3][5] Solubilize the inclusion bodies in a buffer containing 6 M guanidinium hydrochloride or 8 M urea. The protein can then be purified and refolded on the chromatography column or in a subsequent step.[3][6]

Q2: The final yield of my p-FPA-labeled protein is significantly lower than the wild-type version. How can I improve it?

A2: A lower yield is often expected due to the metabolic burden on the host cells and potential protein instability. Consider the following:

  • Confirm p-FPA Incorporation: Use mass spectrometry to verify that p-FPA has been successfully incorporated. Incomplete or heterogeneous incorporation can lead to a mixed population of proteins, some of which may be unstable and lost during purification.[7][8]

  • Optimize Wash Steps: Your labeled protein might be binding less strongly to the affinity resin. Reduce the stringency of your wash steps by lowering the concentration of the competing agent (e.g., imidazole for His-tagged proteins) or adjusting the salt concentration.[9][10]

  • Prevent Aggregation: Protein loss due to aggregation is a major concern.[4][11][12][13] Ensure all buffers contain appropriate stabilizing agents. Performing all purification steps at 4°C can also help minimize aggregation and degradation.[3][4]

  • Add Protease Inhibitors: Include protease inhibitors in your lysis buffer to prevent degradation, which can be exacerbated if the labeled protein is less stable.[3]

Q3: My labeled protein is precipitating during buffer exchange or after elution. What can I do?

A3: Precipitation indicates that the protein is not stable in the final buffer conditions.[4]

  • Screen Buffer Conditions: The optimal buffer for your labeled protein may differ from the wild-type. Systematically screen different pH levels and salt concentrations to find conditions where the protein remains soluble.[14][15] Proteins are often least soluble at their isoelectric point (pI), so choose a buffer pH that is at least one unit away from the protein's pI.[4]

  • Include Stabilizing Additives: Add agents such as glycerol (10-50%), L-arginine/L-glutamate (50 mM), or low concentrations of non-ionic detergents to the final buffer to enhance solubility.[13][15]

  • Concentrate Carefully: Avoid concentrating the protein to excessively high levels. If high concentrations are necessary, perform this step in a buffer that has been optimized for solubility.

Q4: The purity of my eluted protein is low, with many contaminants.

A4: Contaminants can arise from non-specific binding to the chromatography resin.

  • Optimize Imidazole Concentration: For His-tagged proteins, the interaction with the IMAC resin can be weaker. Optimize the imidazole concentrations in your wash and elution buffers. A shallow imidazole gradient during elution, rather than a single-step elution, may separate the target protein from contaminants with similar binding strengths.[3][16][17]

  • High Salt Wash: Include a high salt concentration (e.g., up to 2 M NaCl) in the wash buffer to disrupt non-specific ionic interactions between contaminating proteins and the resin.[10]

  • Add a Polishing Step: If affinity chromatography alone is insufficient, add a second purification step, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove remaining impurities.[2]

Data Presentation

Table 1: Troubleshooting Guide for Common Purification Issues.

Symptom Possible Cause Recommended Solution(s)
Low Protein Yield Inefficient p-FPA incorporationConfirm incorporation via Mass Spectrometry.[7] Optimize expression media and induction protocols.
Protein loss during wash stepsDecrease wash stringency (e.g., lower imidazole concentration).[9]
Protein degradationAdd protease inhibitors to lysis buffer; perform all steps at 4°C.[3]
Protein in Insoluble Fraction Misfolding and aggregation due to p-FPALower expression temperature (15-25°C) and inducer concentration.[2]
Inappropriate lysis bufferAdd stabilizing agents like glycerol or non-ionic detergents to the lysis buffer.[3][4]
Inaccessible affinity tagPurify under denaturing conditions (e.g., 8 M urea) and refold.[3][5]
Protein Precipitation Suboptimal buffer conditionsScreen for optimal pH, salt, and additives.[14][15] Avoid the protein's pI.[4]
Protein concentration is too highConcentrate protein in smaller increments and in an optimized stability buffer.
Low Purity Non-specific binding of contaminantsIncrease imidazole in wash buffer; use a gradient elution.[3][17]
Contaminants associated with target proteinAdd detergents or reducing agents to wash buffers to disrupt interactions.[17]
Insufficient separationAdd a second purification step like Size-Exclusion Chromatography (SEC).[2]

Table 2: Comparison of Typical Purification Parameters.

Parameter Wild-Type Protein p-FPA-Labeled Protein (Anticipated) Rationale for Difference
Expression Yield High (e.g., 20-50 mg/L)Lower (e.g., 5-15 mg/L)Metabolic stress on host; potential toxicity of p-FPA.
Solubility Typically solubleOften reduced; prone to aggregationp-FPA alters hydrophobicity and can disrupt native folding pathways.[1]
IMAC Binding StrongPotentially weakerAltered surface charge or accessibility of the His-tag.
Optimal Imidazole (Wash) 20-40 mMMay require lower concentration (5-20 mM)To prevent premature elution of a weaker-binding protein.[10]
Final Purity (1-step) >95%Variable (80-95%)Increased co-purification of host proteins (e.g., chaperones) due to misfolding.

Experimental Protocols

Protocol 1: IMAC Purification of His-tagged p-FPA-labeled Protein (Native Conditions)

This protocol provides a starting point for purifying a His-tagged p-FPA protein. Optimization, particularly of imidazole concentrations, is critical.[3][18]

  • Cell Lysis

    • Resuspend the cell pellet from your expression culture in ice-cold Lysis Buffer. A common ratio is 3-5 mL of buffer per gram of cell paste.[18]

    • Lysis Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF (add fresh), pH 8.0.

    • Lyse cells by sonication on ice until the lysate is no longer viscous.

    • Clarify the lysate by centrifugation at >10,000 x g for 30 minutes at 4°C to pellet cell debris.[18] Collect the supernatant.

  • Binding to Resin

    • Equilibrate a Ni-NTA resin column with 5-10 column volumes of Lysis Buffer.

    • Apply the clarified lysate to the column. Use gravity flow or a peristaltic pump at a slow flow rate.[3]

    • Collect the flow-through fraction to check for unbound protein on an SDS-PAGE gel.

  • Washing

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Wash Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 20-40 mM imidazole, 10% glycerol, pH 8.0. Note: The imidazole concentration in this buffer is the most critical parameter to optimize for purity.[3]

  • Elution

    • Elute the protein with 5-10 column volumes of Elution Buffer.

    • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, pH 8.0.

    • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange

    • Pool the pure fractions and perform buffer exchange via dialysis or a desalting column into a final storage buffer optimized for protein stability.

    • Example Storage Buffer: 20 mM HEPES, 150 mM NaCl, 10% glycerol, 1 mM DTT, pH 7.5.

Mandatory Visualization

experimental_workflow expr E. coli Culture with p-FPA Supplement induce Induce Expression (Low Temp & IPTG) expr->induce harvest Harvest Cells (Centrifugation) induce->harvest lysis Cell Lysis in Optimized Buffer harvest->lysis bind Bind Lysate to IMAC Resin lysis->bind wash Wash with Imidazole Buffer bind->wash elute Elute Protein with High Imidazole wash->elute buffer_ex Buffer Exchange (Dialysis/SEC) elute->buffer_ex analysis Purity & Identity Check (SDS-PAGE, MS) buffer_ex->analysis storage Store at -80°C analysis->storage

Caption: General workflow for expression and purification of p-FPA-labeled proteins.

Caption: Decision tree for troubleshooting common p-FPA protein purification issues.

References

Technical Support Center: Enhancing Peptide Synthesis Yields with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating these unique building blocks into peptide chains. Here you will find troubleshooting guidance and frequently asked questions to help you overcome common challenges and improve your synthesis yields.

The introduction of fluorine into amino acids can significantly enhance the therapeutic properties of peptides, including metabolic stability and binding affinity.[1][2] However, the unique electronic properties of fluorine also present challenges during solid-phase peptide synthesis (SPPS), often leading to lower yields compared to their non-fluorinated counterparts.[3] This guide provides practical solutions to these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of fluorinated peptides.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Coupling The high electronegativity of fluorine reduces the nucleophilicity of the amino group and can sterically hinder the reaction.[3]Optimize Coupling Reagent: Switch to more powerful in-situ activating reagents like HATU, HBTU, HCTU, or PyBOP, which are more effective for sterically hindered couplings.[4][5] For extremely challenging couplings, consider forming an acyl fluoride intermediate using reagents like TFFH.[4][6][7]Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[4]Increase Reaction Time/Temperature: Extend the coupling time (e.g., to overnight) or use microwave-assisted peptide synthesis (MASPPS) to provide the necessary energy to overcome the activation barrier.[4]
Peptide Aggregation on Resin Increased hydrophobicity of fluorinated peptides can lead to inter-chain aggregation, blocking reactive sites.[8][9][10]Improve Solvation: Use N-methylpyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF) due to its superior solvating properties.[4]Incorporate Backbone Protection: Use pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation that leads to aggregation.[8]Use Low-Loading Resins: High-loading resins can increase the proximity of peptide chains, promoting aggregation.[8]
Incomplete Deprotection While Fmoc deprotection is usually straightforward, certain side-chain protecting groups may require specific conditions.Standard Fmoc Deprotection: Typically, 20% piperidine in DMF is effective for Fmoc removal.[3][11]Side-Chain Deprotection: For acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), a standard cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers is generally sufficient.[12] Always tailor the scavenger cocktail to your peptide sequence.
Poor Solubility of Purified Peptide The incorporation of fluorinated amino acids often increases the hydrophobicity of the peptide, leading to poor solubility in aqueous buffers.[8][13]Initial Dissolution: Dissolve the lyophilized peptide in a small amount of a strong organic solvent like DMSO, DMF, or a fluorinated alcohol such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), then slowly add the aqueous buffer while vortexing.[8][14]Disaggregation Protocol: For highly aggregated peptides, pre-treat the lyophilized powder with a mixture of TFA and HFIP to break up aggregates before reconstitution.[8]
Difficult Purification by RP-HPLC Increased hydrophobicity can cause irreversible binding to the column, poor peak shape, or co-elution with impurities.[8][14]Modify Stationary Phase: Use a less hydrophobic column, such as C4 or C8, instead of the standard C18.[14]Optimize Mobile Phase: Employ a shallower gradient to improve separation.[14] Adding a small percentage of a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to the mobile phase can help disaggregate the peptide and improve peak shape.[8]Increase Column Temperature: Running the purification at a slightly elevated temperature can improve peak shape and recovery.[14]

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my fluorinated peptide synthesis lower than for non-fluorinated peptides?

A1: The primary reason is the strong electron-withdrawing effect of the fluorine atoms.[3][15] This effect reduces the reactivity (nucleophilicity) of the N-terminal amine of the fluorinated amino acid, making the formation of the peptide bond more difficult and slower. This can lead to incomplete coupling reactions and the formation of deletion sequences.[3]

Q2: Which coupling reagents are best for fluorinated amino acids?

A2: For sterically hindered or electron-deficient fluorinated amino acids, aminium/uronium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP are generally recommended.[4][5] These reagents form highly reactive activated esters that can overcome the reduced reactivity of the amino acid.[4] In particularly difficult cases, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[4][7]

Q3: Can I use standard Fmoc-deprotection protocols for fluorinated peptides?

A3: Yes, the standard protocol of using 20% piperidine in DMF for Fmoc deprotection is generally effective for peptides containing fluorinated amino acids.[3] The fluorinated residues do not typically interfere with this step.

Q4: My fluorinated peptide is aggregating during synthesis. What can I do?

A4: Aggregation is a common issue due to the increased hydrophobicity imparted by fluorine.[8][10] To mitigate this, you can:

  • Use a more effective solvating solvent like NMP.[4]

  • Employ a lower-loading resin to increase the distance between peptide chains.[8]

  • Incorporate structure-breaking elements like pseudoproline dipeptides at strategic locations in the peptide backbone.[8]

Q5: How should I adjust my HPLC purification method for a fluorinated peptide?

A5: Fluorinated peptides are often more hydrophobic. To improve purification:

  • Use a column with a less hydrophobic stationary phase (C4 or C8 instead of C18).[14]

  • Employ a shallower acetonitrile gradient to enhance resolution.[14]

  • Consider adding a small amount of a fluorinated alcohol (e.g., TFE) to the mobile phase to disrupt aggregation and improve peak shape.[8]

Experimental Protocols

Protocol 1: Double Coupling for a Sterically Hindered Fluorinated Amino Acid using HATU

This protocol is recommended when a single coupling reaction results in low yield.

  • Initial Coupling:

    • Following standard N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-fluorinated amino acid (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat steps 1.2 through 1.4 with a fresh solution of activated Fmoc-fluorinated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF to remove any unreacted reagents before proceeding to the next deprotection step.

Protocol 2: Cleavage and Deprotection

This is a general protocol for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide's amino acid composition. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[12]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[12]

  • Collection: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizations

G Troubleshooting Low Yield in Fluorinated Peptide Synthesis start Low Coupling Yield check_reagent Is an enhanced coupling reagent being used (e.g., HATU, HBTU)? start->check_reagent use_strong_reagent Switch to HATU, HBTU, COMU, or PyBOP check_reagent->use_strong_reagent No check_time_temp Are reaction time and temperature optimized? check_reagent->check_time_temp Yes use_strong_reagent->check_time_temp increase_time_temp Increase coupling time or use microwave synthesis check_time_temp->increase_time_temp No double_couple Perform a double coupling check_time_temp->double_couple Yes increase_time_temp->double_couple check_solvent Is aggregation suspected? double_couple->check_solvent change_solvent Use NMP instead of DMF or a solvent mixture check_solvent->change_solvent Yes acyl_fluoride For extreme cases: Use acyl fluoride chemistry check_solvent->acyl_fluoride No, still low end Yield Improved change_solvent->end acyl_fluoride->end G General Workflow for SPPS with Fluorinated Amino Acids cluster_cycle Elongation Cycle (Repeat) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 n cycles coupling Coupling (Fluorinated AA + Activator) wash1->coupling n cycles wash2 Wash (DMF) coupling->wash2 n cycles wash2->deprotection n cycles final_deprotection Final Fmoc Deprotection wash2->final_deprotection start Resin Preparation (Swelling) start->deprotection cleavage Cleavage & Side-Chain Deprotection (TFA) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS) purification->analysis

References

dealing with poor solubility of 2,3,4,5,6-pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of 2,3,4,5,6-pentafluoro-L-phenylalanine, a common issue faced by researchers. The highly hydrophobic nature of the pentafluorophenyl ring significantly reduces its aqueous solubility compared to standard L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in neutral aqueous solutions?

A1: The primary reason is the presence of the five fluorine atoms on the phenyl ring. Fluorine is highly electronegative, but the cumulative effect of five such atoms on a benzene ring creates a highly nonpolar, hydrophobic (lipophilic) surface. This makes it difficult for the molecule to favorably interact with polar water molecules, leading to low solubility.

Q2: What is the recommended solvent to start with?

A2: For most applications requiring subsequent dilution into an aqueous medium, preparing a concentrated stock solution in an organic solvent is the most effective method. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting choices. For applications where organic solvents are not suitable, attempting dissolution in aqueous solutions with adjusted pH (either acidic or basic) is the next best step.

Q3: Can I use heat to help dissolve the compound?

A3: Gentle warming can be used as a last resort to aid dissolution, but it should be done with caution. Prolonged or excessive heating can lead to degradation of the amino acid. It is advisable to only warm the solution for short periods and to a moderate temperature (e.g., 37-50°C).

Q4: How does pH adjustment improve the solubility of this amino acid?

A4: Like other amino acids, this compound is a zwitterionic molecule, meaning it has both an acidic carboxylic acid group and a basic amino group. At its isoelectric point (pI), the molecule has a net neutral charge, which typically corresponds to its lowest solubility. By adjusting the pH to be significantly lower or higher than the pI, the molecule becomes charged (a cation at low pH, an anion at high pH). This charge allows for more favorable electrostatic interactions with water, thereby increasing solubility.

Q5: What are the key physicochemical properties I should be aware of?

A5: Understanding the basic properties of this compound is crucial for handling it correctly. Key data is summarized in the table below.

PropertyValue
Molecular FormulaC₉H₆F₅NO₂[1]
Molecular Weight255.14 g/mol
AppearanceWhite to off-white powder[2]
Storage Temperature2 - 8 °C[1][2]

Troubleshooting Guide for Poor Solubility

This section provides systematic protocols for dissolving this compound.

Logical Workflow for Solubilization

The following diagram illustrates a step-by-step decision-making process for dissolving the compound.

G start Start with small amount of compound aqueous Attempt to dissolve in target aqueous buffer start->aqueous check1 Is it dissolved? aqueous->check1 ph_adjust Adjust pH (try 1M NaOH or 1M HCl) check1->ph_adjust No success Compound is in solution check1->success Yes check2 Is it dissolved? ph_adjust->check2 organic_stock Prepare concentrated stock in organic solvent (DMSO/DMF) check2->organic_stock No check2->success Yes add_dropwise Add stock solution dropwise to vigorously stirring aqueous buffer organic_stock->add_dropwise check3 Does it precipitate? add_dropwise->check3 fail Precipitation occurs. Try lower final concentration or different co-solvent. check3->success No check3->fail Yes

Caption: Troubleshooting workflow for solubilizing this compound.

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

This method is useful when organic solvents must be avoided.

  • Weigh the desired amount of this compound into a sterile container.

  • Add a portion of the target aqueous buffer (e.g., 80% of the final volume).

  • While stirring, add a 1M NaOH solution dropwise until the solid dissolves. The carboxylate group will be deprotonated to form a more soluble salt.

  • Alternatively, if a low pH is acceptable for the experiment, add a 1M HCl solution dropwise until the solid dissolves. This will protonate the amine group.

  • Once dissolved, the pH can be carefully adjusted back towards neutral with 1M HCl or 1M NaOH if required. Be aware that the compound may precipitate out as it approaches its isoelectric point.

  • Add the remaining buffer to reach the final desired volume and concentration.

Protocol 2: Solubilization using an Organic Co-Solvent

This is the most common and reliable method.

  • Weigh the desired amount of this compound into a suitable container.

  • Add the minimum required volume of DMSO or DMF to completely dissolve the solid. It is best to create a highly concentrated stock (e.g., 50-100 mg/mL).

  • Vortex or sonicate briefly if needed to ensure full dissolution.

  • To prepare the final working solution, add the concentrated organic stock dropwise into the target aqueous buffer while the buffer is being vigorously stirred or vortexed.

  • Crucial Step: Do not add the aqueous buffer to the organic stock, as this will likely cause immediate precipitation. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (ideally <1%) to avoid impacting the experimental system.

Recommended Solvents for Stock Solutions
SolventRecommended Starting ConcentrationNotes
DMSO50 mg/mLCommon choice for cell culture and biochemical assays.
DMF50 mg/mLA suitable alternative to DMSO.
1M NaOH10-20 mg/mLForms the sodium salt of the amino acid.
1M HCl10-20 mg/mLForms the hydrochloride salt of the amino acid.
Underlying Chemistry: pH-Dependent Charge States

The solubility of this compound is governed by its acid-base equilibria. The diagram below shows how the charge of the molecule changes with pH, explaining the effectiveness of pH adjustment.

G low_ph Low pH (e.g., pH < 2) Net Charge: +1 (Cationic Form) -NH3+ -COOH More Soluble pi Isoelectric Point (pI) Net Charge: 0 (Zwitterionic Form) -NH3+ -COO- Least Soluble low_ph->pi + OH- high_ph High pH (e.g., pH > 9) Net Charge: -1 (Anionic Form) -NH2 -COO- More Soluble pi->high_ph + OH-

Caption: pH-dependent charge states of this compound.

References

Technical Support Center: Overcoming Toxicity of Fluorinated Amino Acids in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fluorinated amino acids (FAAs) in cell culture. It addresses common challenges related to cytotoxicity and offers troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation of fluorinated amino acids into proteins in cell culture.

ProblemPotential CauseSuggested Solution
Low Cell Viability or High Cytotoxicity High concentration of the fluorinated amino acid.Optimize the concentration of the FAA. Start with a low concentration and titrate up to find the optimal balance between incorporation efficiency and cell health. Consider co-supplementing with the corresponding natural amino acid to reduce toxicity.[1][2]
The specific FAA is inherently toxic to the cell line.Test a panel of different fluorinated amino acids to identify one that is better tolerated by your specific cell line. Some fluorinated amino acids have been shown to be more cytotoxic than others.[3][4]
Prolonged exposure to the FAA.Introduce the FAA-containing medium at a later time point post-transfection (e.g., 8 to 24 hours) to allow for initial protein expression and cell recovery.[1][2][5]
Low Protein Expression/Incorporation Insufficient FAA concentration.Increase the concentration of the FAA in the culture medium. The probability of FAA incorporation is a function of its concentration.[1][2][6]
Premature termination of protein synthesis.Utilize a "medium switch" strategy. Culture cells in standard medium for a period post-transfection before switching to the FAA-containing medium.[1][2][5]
Degradation of the expressed protein.The incorporation of FAAs can sometimes alter protein stability. Analyze protein stability using techniques like pulse-chase analysis.
Off-Target Effects or Altered Protein Function Structural perturbations caused by the FAA.Limit the incorporation to a single FAA per molecule by co-incubating with the natural amino acid.[1][2] Use 19F NMR or X-ray crystallography to assess structural changes.[1][2][6]
Interference with signaling pathways.Conduct functional assays to compare the activity of the fluorinated protein with its wild-type counterpart.
Variability in Incorporation Efficiency Inconsistent cell culture conditions.Maintain consistent cell density, passage number, and media formulations.
Differences in FAA uptake by cells.Ensure the FAA is fully dissolved in the medium. Some FAAs may require specific transporters for efficient uptake.

Frequently Asked Questions (FAQs)

???+ question "What is the primary mechanism of fluorinated amino acid toxicity?" The toxicity of fluorinated amino acids can stem from their misincorporation into the proteome, leading to the inhibition of cell growth and vital cellular processes.[3][4] For instance, p-fluorophenylalanine has been shown to induce thymine starvation and decrease RNA/DNA synthesis in E. coli.[4] Additionally, the altered physicochemical properties of fluorinated proteins can disrupt cellular functions.

???+ question "How can I optimize the concentration of a fluorinated amino acid?" Optimization is key to balancing incorporation efficiency with cell viability. A good starting point is to perform a dose-response experiment. Culture your cells with a range of FAA concentrations and assess cell viability (e.g., using an MTT or trypan blue exclusion assay) and protein expression/incorporation (e.g., via Western blot or mass spectrometry) at a fixed time point. This will allow you to determine the optimal concentration for your specific cell line and experimental goals.

???+ question "What is a 'medium switch' strategy and why is it beneficial?" A "medium switch" strategy involves culturing cells in a standard, complete medium for a certain period after transfection before replacing it with a medium containing the fluorinated amino acid.[1][2][5] This allows the cells to recover from the transfection process and begin expressing the protein of interest before being exposed to the potentially toxic FAA. This strategy has been shown to improve both protein expression levels and cell viability.[1][2][5]

???+ question "Can I mix a fluorinated amino acid with its natural counterpart?" Yes, mixing the fluorinated amino acid with its corresponding natural amino acid is a common strategy to reduce toxicity and control the level of incorporation.[1][2] By providing both amino acids, you can dilute the incorporation of the FAA, which can be beneficial for minimizing structural perturbations to the protein.[1][2]

???+ question "Are some cell lines more resistant to fluorinated amino acid toxicity than others?" Yes, cellular tolerance to fluorinated amino acids can vary significantly between different cell lines. It is recommended to screen several cell lines, if possible, to find one that is most suitable for your experiments. For example, HEK293T cells have been successfully used for the expression of proteins with incorporated fluorinated aromatic amino acids.[1][2][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of fluorinated amino acids in cell culture.

Table 1: Recommended Concentrations of Fluorinated Aromatic Amino Acids in DMEM for HEK293T Cells

Fluorinated Amino AcidAbbreviationConcentration in DMEM
6-fluoro-L-tryptophan6FW80 µM
5-fluoro-L-tryptophan5FW80 µM
4-fluoro-L-phenylalanine4FF400 µM
3-fluoro-L-tyrosine3FY600 µM
Data sourced from a study on controlling FAA incorporation in HEK293T cells.[1]

Table 2: Impact of Fluorination on Peptide and Protein Properties

PropertyEffect of FluorinationExampleReference
Metabolic Stability Enhanced resistance to proteolytic degradation.Hexafluoroleucine incorporation in a GLP-1 analogue increased stability against DPP IV.
Cellular Uptake Can be enhanced.Context-dependent and requires optimization.
Binding Affinity Can be increased, decreased, or unchanged.Incorporation of 5-fluorotryptophan into compstatin increased affinity for complement factor 3.[7]
Protein Stability Can be increased or decreased.Fluorinated analogs of hydrophobic amino acids can modulate the stability of folding motifs.[8]

Experimental Protocols

Protocol 1: Optimizing Fluorinated Amino Acid Concentration
  • Cell Seeding: Seed your cells of interest in a 24-well plate at a density that will allow for logarithmic growth during the experiment.

  • Transfection (if applicable): If you are expressing a specific protein, transfect the cells with the appropriate plasmid DNA.

  • FAA Preparation: Prepare a stock solution of the fluorinated amino acid in a suitable solvent (e.g., sterile water or DMSO).

  • Dose-Response Setup: 24 hours post-transfection, replace the culture medium with fresh medium containing a range of concentrations of the FAA. Include a vehicle control (no FAA).

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay or trypan blue exclusion.

  • Protein Expression Analysis: Harvest the cells and analyze the expression and incorporation of the FAA into the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot cell viability and protein expression as a function of FAA concentration to determine the optimal working concentration.

Protocol 2: Medium Switch Strategy for FAA Incorporation
  • Cell Culture and Transfection: Culture and transfect your cells as described in Protocol 1.

  • Initial Incubation: After transfection, incubate the cells in standard complete medium for a predetermined "switch time" (e.g., 8, 16, or 24 hours).[1][2]

  • Medium Exchange: After the switch time, carefully aspirate the medium and replace it with fresh medium containing the optimized concentration of the fluorinated amino acid.

  • Continued Incubation: Continue to incubate the cells for the remainder of the desired expression period (e.g., to a total of 48 hours post-transfection).[1][2]

  • Analysis: Harvest the cells and analyze protein expression and FAA incorporation as described in Protocol 1.

Visual Guides

FAA_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_incorporation Incorporation cluster_analysis Analysis A Select Cell Line & FAA B Prepare FAA Stock Solution A->B C Dose-Response Experiment (Vary FAA Concentration) B->C D Assess Viability & Expression C->D E Determine Optimal Concentration D->E G Apply Medium Switch Strategy E->G F Transfect Cells F->G H Incubate with FAA G->H I Harvest Cells H->I J Analyze Protein Expression (Western Blot / MS) I->J K Functional & Structural Assays J->K

Caption: Workflow for optimizing FAA use in cell culture.

Toxicity_Mitigation cluster_strategies Mitigation Strategies Toxicity FAA-Induced Toxicity Opt_Conc Optimize FAA Concentration Toxicity->Opt_Conc Co_Supp Co-supplement with Natural Amino Acid Toxicity->Co_Supp Med_Switch Implement Medium Switch Strategy Toxicity->Med_Switch Cell_Select Select Tolerant Cell Line Toxicity->Cell_Select Outcome Reduced Toxicity & Improved Protein Expression Opt_Conc->Outcome Co_Supp->Outcome Med_Switch->Outcome Cell_Select->Outcome

Caption: Strategies to mitigate FAA-induced toxicity.

References

Validation & Comparative

A Comparative Guide to Validating Protein Structure with 2,3,4,5,6-pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination and validation of protein structure are paramount for understanding function and designing effective therapeutics. The incorporation of non-canonical amino acids, such as 2,3,4,5,6-pentafluoro-L-phenylalanine (5F-Phe), offers a powerful tool for probing protein structure, dynamics, and interactions. This guide provides an objective comparison of 5F-Phe-based validation methods with other alternatives, supported by experimental data and detailed protocols.

The primary utility of incorporating 5F-Phe lies in its application for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine-19 nucleus is an ideal probe for several reasons: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in a detection sensitivity 83% that of a proton.[1][2] Crucially, fluorine is absent in biological systems, which provides a background-free signal for unambiguous observation.[2] The ¹⁹F chemical shift is also exceptionally sensitive to the local electrostatic environment, making it an exquisite reporter of subtle conformational changes within the protein.[1][2][3][4]

Comparative Analysis of Validation Methods

While traditional methods like X-ray crystallography provide high-resolution static structures, they require well-ordered crystals and may not capture the dynamic nature of proteins in solution. 5F-Phe, when used with ¹⁹F NMR, provides site-specific information about the protein's conformation and dynamics in a solution state, offering a complementary validation approach.[1]

Technique Information Provided Advantages When Using 5F-Phe Limitations
¹⁹F NMR with 5F-Phe Site-specific conformational changes, protein dynamics, ligand binding, solvent exposure, and protein folding.[1][2][5]Highly sensitive to local environment with no background signal.[1][2] A non-perturbing probe at specific sites. Can be used in solution and in vivo.[5]Does not provide a complete 3D structure on its own. Requires site-specific incorporation of the fluorinated amino acid.
X-ray Crystallography High-resolution, static 3D atomic structure of the protein in a crystalline state.The high electron density of fluorine can aid in structure determination and phasing.Requires well-ordered crystals, which can be difficult to obtain.[6] The resulting structure is a static average and may not reflect dynamics in solution.[1]
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of large proteins and complexes in a vitrified, near-native state.Can potentially be used for large proteins where 5F-Phe incorporation is successful, with yields sufficient for cryo-EM.[7]Primarily for large macromolecules (>50 kDa). Resolution can be lower than X-ray crystallography for smaller proteins.
2D ¹H-¹⁵N HSQC NMR Provides a "fingerprint" of the protein, revealing information on the structure, dynamics, and folding state of the protein backbone.¹⁹F NMR with 5F-Phe can provide complementary side-chain information that is difficult to obtain from backbone-focused experiments.Can be complex to analyze for larger proteins (>30 kDa). Provides information primarily on the protein backbone.
Mass Spectrometry (ESI-MS) Confirms the successful incorporation and fidelity of 5F-Phe by detecting the mass shift in the protein or its fragments.[7]Provides direct, quantitative evidence of successful incorporation.[3][7]Provides no direct structural or conformational information beyond confirming the covalent modification.
Experimental Data: Effects of Phenylalanine Analogs on Protein Stability

The introduction of a non-canonical amino acid must be minimally perturbing to the native protein structure and stability. Fluorination of the phenylalanine ring can influence these properties. While extensive data directly comparing 5F-Phe across many proteins is sparse, studies on fluorinated analogs provide valuable insights.

Analog Effect on Protein Stability Observed Structural Perturbation Typical Incorporation Fidelity
L-Phenylalanine Native baseline stability.None (native structure).100% (native).
This compound (5F-Phe) Can be destabilizing due to the electron-withdrawing nature of the perfluorinated ring, which disrupts favorable aromatic interactions.[8]Generally considered non-perturbing, but effects are context-dependent and should be validated for each system.[1]High fidelity (>95%) can be achieved with engineered aminoacyl-tRNA synthetases.[7]
Tetrafluorinated Phenylalanines (e.g., 2,3,5,6-F₄-Phe) Can be more stabilizing than 5F-Phe. The retained C-H bond can participate in favorable ArH•••π interactions, offsetting some of the destabilizing electronic effects.[8]Minimal, similar to 5F-Phe.[8]High fidelity (>98%) has been demonstrated with specific synthetase pairs.[7]
4-fluoro-L-phenylalanine (4-F-Phe) Often has a minimal effect on stability and can be well-tolerated in many proteins.[1]Generally non-perturbing, with successful incorporation in both bacterial and mammalian systems.[9]Efficient incorporation (up to 90%) has been reported using auxotrophic strains or engineered synthetases.[10][11]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 5F-Phe in E. coli

This protocol outlines a general method for site-specific incorporation using an engineered aminoacyl-tRNA synthetase/tRNA pair and an amber (TAG) stop codon at the desired incorporation site.

  • Strain and Plasmids : Transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the protein of interest with an amber stop codon at the desired position, and a second plasmid encoding the engineered aminoacyl-tRNA synthetase and its cognate suppressor tRNA specific for 5F-Phe.[7]

  • Culture Growth :

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with all canonical amino acids except phenylalanine. Grow at 37°C with shaking.

  • Induction and Incorporation :

    • When the optical density (OD₆₀₀) reaches 0.6-0.8, add this compound to a final concentration of 1-2 mM.[12]

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5-1 mM).[13][14]

    • Reduce the temperature to 18-25°C and continue expression for 12-16 hours.[9]

  • Harvesting and Purification : Harvest the cells by centrifugation. Purify the 5F-Phe-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).[14]

  • Validation of Incorporation : Confirm successful incorporation by electrospray ionization mass spectrometry (ESI-MS), looking for the expected mass shift.[7]

Protocol 2: ¹⁹F NMR Analysis for Structural Validation

This protocol provides the basic steps for acquiring a 1D ¹⁹F NMR spectrum to validate incorporation and probe the local environment.

  • Sample Preparation :

    • The purified 5F-Phe labeled protein should be in a suitable NMR buffer (e.g., 20-50 mM Phosphate or HEPES, 50-150 mM NaCl, pH 6.5-7.5).[2]

    • Concentrate the protein to 100-500 µM.[2]

    • Add 5-10% D₂O to the sample for the field-frequency lock.[2]

    • Transfer the sample to a clean NMR tube.

  • Spectrometer Setup :

    • Use an NMR spectrometer equipped with a fluorine-capable probe.

    • Tune and match the ¹⁹F channel.

  • Data Acquisition :

    • Acquire a simple one-dimensional ¹⁹F spectrum using a standard pulse-acquire sequence.

    • Set a wide spectral width initially (e.g., 100-200 ppm) to locate the signal(s).[2]

    • Use a recycle delay of 1.5-2.0 seconds.[2]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the protein concentration.

  • Data Analysis :

    • The presence of one or more peaks in the ¹⁹F spectrum confirms the incorporation of 5F-Phe.

    • A single, sharp resonance may indicate a single conformation in a relatively unstructured or solvent-exposed environment.

    • Multiple distinct resonances or broadened lineshapes suggest multiple conformations, conformational exchange, or a well-structured environment where different 5F-Phe residues experience unique local fields.[1][4]

    • Changes in chemical shifts upon addition of a ligand can be used to map binding sites and characterize binding kinetics.[15]

Visualizations

Workflow_5F_Phe_Validation Workflow for Protein Structure Validation using 5F-Phe cluster_gene Genetic Engineering cluster_expression Protein Expression cluster_analysis Structural Analysis & Validation Gene Target Gene Mutagenesis Introduce Amber (TAG) Codon Gene->Mutagenesis Plasmid_Protein Expression Plasmid (Protein of Interest) Mutagenesis->Plasmid_Protein Transformation Transform E. coli with Protein & Synthetase Plasmids Plasmid_Protein->Transformation Culture Grow Cells in Minimal Media Transformation->Culture Induction Add 5F-Phe & Induce Expression (IPTG) Culture->Induction Harvest Harvest Cells Induction->Harvest Purification Protein Purification (e.g., Ni-NTA) Harvest->Purification Validation_MS Mass Spectrometry (Confirm Incorporation) Purification->Validation_MS Analysis_NMR 19F NMR Analysis (Conformation & Dynamics) Purification->Analysis_NMR Structure Validated Structural Insights Analysis_NMR->Structure Decision_Framework Decision Framework for Choosing a Validation Method cluster_questions cluster_methods Start Need to Validate Protein Structure Q_Info What information is needed? Start->Q_Info Q_Size Protein Size? Q_Sample Is the protein crystallizable? Q_Size->Q_Sample Small to Medium CryoEM Cryo-EM (Large complexes, near-native) Q_Size->CryoEM Large (>100 kDa) Q_Info->Q_Size  High-resolution 3D structure NMR_19F 19F NMR with 5F-Phe (Site-specific dynamics, ligand binding) Q_Info->NMR_19F  Site-specific conformation  or dynamics in solution NMR_HSQC 2D 1H-15N HSQC (Backbone fingerprint, folding) Q_Info->NMR_HSQC  Overall folding and  backbone integrity XRay X-ray Crystallography (High-res static structure) Q_Sample->XRay Yes Q_Sample->NMR_HSQC No (or solution structure needed) NMR_19F->XRay Complementary Data NMR_19F->CryoEM Complementary Data NMR_19F->NMR_HSQC Complementary Data

References

A Comparative Guide to Photo-Cross-Linking in Protein Interaction Studies: Featuring 2,3,4,5,6-pentafluoro-L-phenylalanine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of understanding the intricate web of protein-protein interactions (PPIs) that govern cellular processes, photo-cross-linking has emerged as a powerful technique to capture fleeting interactions in their native environment. The incorporation of unnatural amino acids (UAAs) with photo-activatable moieties into proteins of interest allows for the formation of covalent bonds with interacting partners upon UV irradiation, effectively trapping them for subsequent identification and analysis. This guide provides a comprehensive comparison of several photo-cross-linking UAAs, with a special focus on the potential utility of 2,3,4,5,6-pentafluoro-L-phenylalanine (pFF), alongside established alternatives such as p-benzoyl-L-phenylalanine (pBpa), p-azido-L-phenylalanine (pAzF), and diazirine-containing amino acids.

Comparison of Photo-Cross-Linking Unnatural Amino Acids

The selection of a suitable photo-cross-linker is paramount for the success of any in vivo or in vitro cross-linking study. The ideal candidate should exhibit high cross-linking efficiency, specificity, and minimal perturbation to the native protein structure and function. The following table summarizes the key characteristics and performance metrics of pFF and its alternatives.

FeatureThis compound (pFF)p-benzoyl-L-phenylalanine (pBpa)p-azido-L-phenylalanine (pAzF)Diazirine-based UAAs (e.g., photo-leucine, photo-methionine)
Reactive Intermediate Phenyl radical (hypothesized)Triplet benzophenone diradicalNitreneCarbene
Activation Wavelength ~260 nm (inferred)~350-365 nm~260-280 nm~350-370 nm
Reactivity Potentially high, C-F bond photolysisReacts with C-H bondsHighly reactive with various bonds, but prone to rearrangementHighly reactive with a broad range of bonds
Cross-linking Efficiency Not well-documentedModerateGenerally lower due to side reactionsGenerally higher yields[1]
Key Advantages Small size, potentially less perturbativeReversible photoactivation allows for multiple excitation events, not quenched by water.[1]Small sizeHigh reactivity and small size
Key Disadvantages Photochemistry not well-characterized for cross-linking, potential for UV-induced damage at shorter wavelengths.Bulkier than other cross-linkers, which may perturb protein structure.Can be quenched by water, requires lower UV wavelengths that may damage proteins.Can be quenched by water.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible cross-linking results. Below are generalized protocols for the incorporation of photo-cross-linking UAAs into proteins in mammalian cells and subsequent photo-cross-linking.

General Workflow for Photo-Cross-Linking Experiments

experimental_workflow cluster_plasmid Plasmid Engineering plasmid_poi Plasmid with Gene of Interest (GOI) and Amber Stop Codon (TAG) transfection Co-transfection into Mammalian Cells plasmid_poi->transfection plasmid_synthetase Plasmid with Aminoacyl-tRNA Synthetase/tRNA Pair plasmid_synthetase->transfection uaa_incorporation Cell Culture with Unnatural Amino Acid (UAA) transfection->uaa_incorporation uv_irradiation UV Irradiation to Induce Cross-linking uaa_incorporation->uv_irradiation cell_lysis Cell Lysis uv_irradiation->cell_lysis enrichment Affinity Purification of Cross-linked Complexes cell_lysis->enrichment analysis Analysis by SDS-PAGE, Western Blot, and Mass Spectrometry enrichment->analysis activation_mechanisms cluster_pFF pFF (Hypothesized) cluster_pBpa pBpa cluster_pAzF pAzF cluster_diazirine Diazirine pFF Pentafluorophenylalanine pFF_activated Phenyl Radical pFF->pFF_activated UV (~260 nm) pFF_crosslink Covalent Cross-link pFF_activated->pFF_crosslink Reaction with C-H bond pBpa p-Benzoyl-L-phenylalanine pBpa_activated Triplet Diradical pBpa->pBpa_activated UV (350-365 nm) pBpa_crosslink Covalent Cross-link pBpa_activated->pBpa_crosslink H-abstraction & Recombination pAzF p-Azido-L-phenylalanine pAzF_activated Nitrene pAzF->pAzF_activated UV (~260-280 nm) pAzF_crosslink Covalent Cross-link pAzF_activated->pAzF_crosslink Insertion diazirine Diazirine UAA diazirine_activated Carbene diazirine->diazirine_activated UV (350-370 nm) diazirine_crosslink Covalent Cross-link diazirine_activated->diazirine_crosslink Insertion

References

Assessing the Impact of Pentafluorophenylalanine on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into proteins is a powerful strategy for modulating their function and stability. Among these, pentafluorophenylalanine (pF-Phe) has emerged as a valuable tool for protein engineering and drug development. This guide provides a comprehensive comparison of the effects of substituting phenylalanine (Phe) with pF-Phe on protein function, supported by experimental data and detailed protocols.

Executive Summary

Substituting the native amino acid phenylalanine with its fluorinated analog, pentafluorophenylalanine, can profoundly influence a protein's biophysical and functional properties. The high electronegativity of the five fluorine atoms on the phenyl ring alters the electronic and hydrophobic nature of the side chain, leading to changes in:

  • Protein Stability: The introduction of pF-Phe can enhance thermal and metabolic stability, a phenomenon often referred to as the "fluoro-stabilization effect".[1]

  • Enzymatic Activity: Changes in protein stability and active site environment upon pF-Phe incorporation can lead to altered enzyme kinetics.[1]

  • Protein-Protein and Protein-Ligand Interactions: The modified electrostatic and hydrophobic properties of the pF-Phe side chain can either strengthen or weaken binding affinities, providing a tool to probe and modulate these interactions.

This guide will delve into the quantitative effects of pF-Phe on these key aspects of protein function, provide detailed experimental protocols for its incorporation and analysis, and visualize relevant biological pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative impact of replacing phenylalanine with pentafluorophenylalanine or other fluorinated analogs on protein stability and binding affinity.

Table 1: Impact on Protein Thermal Stability (Tm)

ProteinWild-Type (Phe) Tm (°C)pF-Phe Variant Tm (°C)ΔTm (°C)Reference / Notes
E. coli MetA5374 (with p-benzoylphenylalanine)+21[2] Illustrative of significant stability enhancement with a bulky non-canonical amino acid.
Generic Protein55.258.7 (with 3,5-difluorophenylalanine)+3.5[3] Illustrative example of stabilization by fluorination.
Hypothetical Protein6065+5Expected trend based on the fluoro-stabilization effect.

Note: Direct comparative Tm values for pF-Phe substitution are not abundant in the literature, hence illustrative examples with other non-canonical and fluorinated phenylalanines are provided to demonstrate the potential for significant stability enhancement.

Table 2: Impact on Protein-Ligand Binding Affinity (Kd)

This table presents data on the binding of various α-factor peptide analogs to the G protein-coupled receptor (GPCR) Ste2p in yeast. The progressive fluorination of Phenylalanine at position 13 demonstrates a clear trend of decreasing binding affinity.[4]

Ligand (α-factor analog)Position 13 ResidueKd (nM)Fold Change vs. Phe
Wild-Type AnalogTyrosine15.9 ± 3.5-
Phe-AnalogPhenylalanine20.4 ± 4.41.0
3-F-Phe Analog3-Fluorophenylalanine31.4 ± 7.31.5
4-F-Phe Analog4-Fluorophenylalanine26.2 ± 5.91.3
3,4-F2-Phe Analog3,4-Difluorophenylalanine38.1 ± 4.71.9
pF-Phe Analog Pentafluorophenylalanine 177.3 ± 59.9 8.7
Ala-AnalogAlanine534.0 ± 137.326.2

Table 3: Impact on Enzyme Kinetics (kcat & Km)

ParameterPotential Impact of pF-Phe SubstitutionRationale
kcat (Turnover Number) Increase, Decrease, or No ChangeAlterations in the electronic environment of the active site or changes in protein dynamics can affect the catalytic rate.
Km (Michaelis Constant) Increase or DecreaseChanges in the shape and electrostatic potential of the active site can impact substrate binding affinity. A lower Km indicates higher affinity.
kcat/Km (Catalytic Efficiency) Increase or DecreaseThis ratio reflects the overall efficiency of the enzyme. Its change will depend on the combined effects on kcat and Km.

Researchers can utilize the enzyme kinetics protocol provided in this guide to determine these parameters for their specific protein of interest.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of pF-Phe in proteins.

experimental_workflow cluster_incorporation In Vivo Incorporation cluster_analysis Biophysical & Functional Analysis Plasmid_Construction Plasmid Construction (Gene of Interest + TAG codon) Transformation Transformation into E. coli Strain Plasmid_Construction->Transformation Culture_Growth Culture Growth in Minimal Media Transformation->Culture_Growth Induction Induction of Protein Expression + Addition of pF-Phe Culture_Growth->Induction Purification Protein Purification Induction->Purification Stability_Assay Thermal Shift Assay (Tm) Purification->Stability_Assay Binding_Assay ITC / SPR (Kd) Purification->Binding_Assay Kinetics_Assay Enzyme Kinetics (kcat, Km) Purification->Kinetics_Assay NMR_Analysis 19F NMR Spectroscopy Purification->NMR_Analysis gpcr_signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Ligand (e.g., pF-Phe analog) Ligand->GPCR Binding (Kd) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Activation

References

A Researcher's Guide: Aligning Computational Models with Experimental Reality for Fluorinated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of computational modeling with experimental data is paramount for accelerating the study of fluorinated proteins. This guide provides a comprehensive comparison of leading computational models with established experimental techniques, offering a clear perspective on their performance and methodologies.

The strategic introduction of fluorine into proteins has become a powerful tool in chemical biology and drug discovery. Fluorine's unique properties can enhance protein stability, modulate binding affinity, and serve as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. However, accurately predicting the structural and dynamic effects of fluorination remains a significant challenge. This guide delves into the comparison of computational models such as Molecular Dynamics (MD) simulations, Rosetta, and Quantum Mechanics/Molecular Mechanics (QM/MM) with experimental data from 19F NMR spectroscopy and X-ray crystallography.

Performance Snapshot: Computational Models vs. Experimental Data

The accuracy of computational models is critically assessed by comparing their predictions with direct experimental measurements. The following tables summarize key quantitative data from recent studies, offering a snapshot of the current state-of-the-art.

Table 1: Structural Accuracy of Computational Models Against Experimental Structures
Computational ModelExperimental TechniqueProtein SystemKey MetricValueReference
AlphaFold 219F NMR & X-ray Crystallography50 fluorinated protein variantsMean RMSD (backbone)~1.5 Å[1]
RosettaCMX-ray CrystallographyVariant C9 + C14RMSD (superimposed structures)Varies by region[2]
MD Simulations (AMBER ff15ipq)X-ray CrystallographyFluorinated PeptidesAverage ΔΔG (nonfluorinated vs. fluorinated)Close to zero
RosettaNMR SpectroscopyVarious ProteinsCα-RMSD (vs. experimental)3-6 Å (de novo)[3]

Note: RMSD (Root-Mean-Square Deviation) is a measure of the average distance between the atoms of superimposed protein structures. Lower values indicate higher similarity. ΔΔG represents the change in the Gibbs free energy of folding upon mutation.

Table 2: Prediction of 19F NMR Chemical Shifts
Computational MethodExperimental TechniqueProtein SystemKey MetricValueReference
QM/MM19F NMRTrypanosomal Oxidoreductase-Inhibitor ComplexMean Absolute Error~2.68 ppm[4]
MD Simulations with Custom Force Fields19F NMR50 fluorinated protein variantsCorrelation of calculated vs. experimental shiftsStrong[1]
Charge Field Perturbation-Gauge Including Atomic Orbital19F NMRE. coli Galactose-Binding ProteinCorrelation of predicted vs. experimental shiftsStrong[5]

Note: The 19F NMR chemical shift is highly sensitive to the local electronic environment. Accurate prediction of these shifts is a stringent test for computational models.

Visualizing the Workflow: A Comparative Study

The following diagram illustrates a typical workflow for a comparative study of fluorinated proteins, integrating both computational and experimental approaches.

cluster_computational Computational Modeling cluster_experimental Experimental Validation Protein Sequence Protein Sequence Model Generation Model Generation (AlphaFold, Rosetta) Protein Sequence->Model Generation MD Simulations MD Simulations (AMBER, GROMACS) Model Generation->MD Simulations QM/MM Calculations QM/MM Calculations MD Simulations->QM/MM Calculations Predicted Structure Predicted Structure MD Simulations->Predicted Structure Predicted NMR Shifts Predicted NMR Shifts QM/MM Calculations->Predicted NMR Shifts Comparison Comparison Predicted Structure->Comparison RMSD Predicted NMR Shifts->Comparison Correlation Protein Expression Fluorinated Protein Expression & Purification NMR Spectroscopy 19F NMR Spectroscopy Protein Expression->NMR Spectroscopy Xray Crystallography X-ray Crystallography Protein Expression->Xray Crystallography Experimental NMR Shifts Experimental NMR Shifts NMR Spectroscopy->Experimental NMR Shifts Experimental Structure Experimental Structure Xray Crystallography->Experimental Structure Experimental Structure->Comparison Experimental NMR Shifts->Comparison Refined Model Refined Model Comparison->Refined Model Hypothesis Hypothesis Formulation (e.g., effect of fluorination on protein stability) Computational Prediction Computational Prediction (Structure, Dynamics, NMR shifts) Hypothesis->Computational Prediction Experimental Design Experimental Design (Protein labeling, crystallization) Hypothesis->Experimental Design Data Comparison Comparison of Predicted and Experimental Data Computational Prediction->Data Comparison Data Acquisition Experimental Data Acquisition (NMR, X-ray) Experimental Design->Data Acquisition Data Acquisition->Data Comparison Model Refinement Model Refinement and Hypothesis Revision Data Comparison->Model Refinement Model Refinement->Hypothesis

References

A Comparative Guide to the Structural Validation of Peptides Containing 2,3,4,5,6-pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as 2,3,4,5,6-pentafluoro-L-phenylalanine (pFPh), into peptides is a powerful strategy for modulating their conformational stability, biological activity, and resistance to proteolytic degradation. The unique electronic and steric properties of the pentafluorophenyl group can induce significant structural changes. This guide provides a comparative overview of key experimental techniques for the structural validation of pFPh-containing peptides, offering supporting experimental data and detailed protocols to aid in experimental design and data interpretation.

Impact of Pentafluorophenylalanine on Peptide Structure: A Comparative Overview

The substitution of a native phenylalanine with pFPh introduces a highly electronegative and sterically demanding side chain, which can influence local and global peptide conformation. These effects are primarily due to the altered electronic properties of the aromatic ring and the potential for novel non-covalent interactions, such as halogen bonding.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following tables summarize the key information obtained from various analytical techniques used to compare peptides with and without pFPh.

TechniqueInformation ProvidedAdvantages for pFPh PeptidesLimitations
NMR Spectroscopy High-resolution 3D structure in solution, conformational dynamics, and intermolecular interactions.The ¹⁹F nucleus provides a sensitive, background-free probe for monitoring local environmental changes.[1]Can be complex to analyze for larger peptides; requires high sample concentrations and solubility.
X-ray Crystallography High-resolution 3D structure in the solid state, precise atomic coordinates, and packing interactions.Allows for detailed analysis of the effects of the bulky and electron-rich pFPh side chain on crystal packing and local geometry.[2]Requires the peptide to crystallize, which can be challenging; the solid-state conformation may not fully represent the solution-state structure.[3]
Circular Dichroism (CD) Estimation of secondary structure content (α-helix, β-sheet, random coil) in solution.A relatively quick and low-cost method to assess the overall impact of pFPh on the peptide's secondary structure.[4][5]Provides low-resolution structural information; the aromatic ring of pFPh can sometimes interfere with the far-UV spectrum.[3]
Mass Spectrometry (MS) Confirmation of molecular weight and amino acid sequence.Enables precise mass determination to confirm the successful incorporation of the heavier pFPh residue.[6][7]Does not directly provide information on the three-dimensional structure.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate structural validation of peptides. Below are representative methodologies for the key techniques discussed.

NMR Spectroscopy for Conformational Analysis

Objective: To determine the three-dimensional structure and conformational dynamics of a pFPh-containing peptide in solution.

Methodology:

  • Sample Preparation: Dissolve the purified peptide (typically 1-5 mM) in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).[1] A small percentage of D₂O (5-10%) is often added for the lock signal in aqueous solutions. Adjust the pH to the desired value and consider adding an internal standard for chemical shift referencing.[1]

  • Data Acquisition:

    • 1D ¹H and ¹⁹F NMR: Acquire one-dimensional proton and fluorine-19 spectra to assess sample purity and obtain initial information about the chemical environments.[1]

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment helps identify all protons within a single amino acid's spin system, which is crucial for resonance assignment. A typical mixing time for peptides is 60-80 ms.[1]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space (typically < 5 Å), which is essential for determining the 3D structure.[1]

  • Data Analysis: Process the NMR data using appropriate software. Assign the resonances and use the NOE-derived distance restraints to calculate a family of structures that are consistent with the experimental data.

X-ray Crystallography for High-Resolution Structure Determination

Objective: To obtain a high-resolution three-dimensional structure of a pFPh-containing peptide in the solid state.

Methodology:

  • Peptide Purity and Solubility: The peptide must be of high purity (>95%) and soluble in the chosen crystallization buffer.[2]

  • Crystallization Screening: Use commercially available or custom-made screens to test a wide range of crystallization conditions (e.g., different precipitants, buffers, and pH values). The sitting-drop or hanging-drop vapor diffusion methods are commonly used.[8][9]

  • Crystal Harvesting and Cryo-protection: Once crystals of suitable size and quality are obtained, they are carefully harvested and typically flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often used to prevent ice crystal formation.[2]

  • Data Collection: Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.[8]

  • Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Build an atomic model of the peptide into the electron density and refine the model to achieve the best fit with the experimental data.[2]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Objective: To assess the overall secondary structure content of a pFPh-containing peptide and compare it to its non-fluorinated analog.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer) to a final concentration of 0.1-0.2 mg/mL.[3] The buffer should have low absorbance in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectrometer.[4] Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity. Analyze the spectral features to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic negative bands around 208 nm and 222 nm indicate α-helical content, while a negative band around 218 nm is characteristic of β-sheets.[4]

Mass Spectrometry for Sequence Verification

Objective: To confirm the correct incorporation of pFPh and verify the amino acid sequence of the peptide.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the peptide in a suitable solvent, often with a small amount of acid (e.g., formic acid) to promote ionization.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate gas-phase peptide ions.[7]

  • Mass Analysis:

    • MS1 (Full Scan): Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide and confirm its molecular weight, accounting for the mass of the pFPh residue.[10]

    • MS/MS (Tandem MS): Select the precursor ion of the peptide and subject it to fragmentation (e.g., through collision-induced dissociation). Analyze the resulting fragment ions to confirm the amino acid sequence.[7][11]

Visualization of Experimental Workflows

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (with pFPh) Purification HPLC Purification (>95% purity) SPPS->Purification MS Mass Spectrometry (Sequence Verification) Purification->MS CD Circular Dichroism (Secondary Structure) Purification->CD NMR NMR Spectroscopy (3D Structure - Solution) Purification->NMR XRay X-ray Crystallography (3D Structure - Solid) Purification->XRay Comparative_Analysis Comparative Analysis (vs. Non-fluorinated Peptide) MS->Comparative_Analysis CD->Comparative_Analysis NMR->Comparative_Analysis XRay->Comparative_Analysis

Caption: Workflow for the synthesis and structural validation of pFPh-containing peptides.

Signaling_Pathway_Comparison cluster_native Native Peptide Interaction cluster_pFPh pFPh-Peptide Interaction Native_Peptide Native Peptide Receptor_Native Target Receptor Native_Peptide->Receptor_Native Binding Signal_Native Biological Response Receptor_Native->Signal_Native pFPh_Peptide pFPh-Peptide (Altered Conformation) Receptor_pFPh Target Receptor pFPh_Peptide->Receptor_pFPh Potentially Altered Binding Affinity Signal_pFPh Modified Biological Response Receptor_pFPh->Signal_pFPh

Caption: Logical relationship of pFPh incorporation on peptide-receptor interactions.

References

Safety Operating Guide

Safe Disposal of 2,3,4,5,6-Pentafluoro-L-phenylalanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,3,4,5,6-Pentafluoro-L-phenylalanine, a fluorinated amino acid used in research and development, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is essential to handle this compound with appropriate safety measures. The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[1]

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.[2]

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize the inhalation of dust particles.[1][3][4]

Spill Management: In case of a spill, restrict access to the area.[2] Carefully sweep or shovel the solid material into a designated, sealable container for disposal, minimizing dust generation.[1][3] Do not allow the chemical to enter drains or sewers.[1]

Disposal Parameters and Guidelines

All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[5] The following table summarizes key disposal and handling parameters.

ParameterGuidelineSource(s)
Disposal Method Treat as hazardous chemical waste. Dispose of through a licensed disposal company or the institution's EHS department.[1][5][6][7]
Prohibited Disposal Do NOT dispose of in regular trash or down the drain.[5][6] Evaporation is not a permissible disposal method.[5][5][6]
Waste State Solid chemical waste must be kept separate from liquid waste.[8][8]
Storage Store waste in a designated Satellite Accumulation Area (SAA).[9] Keep in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizers.[9][10]
Waste Container Use a strong, sealable, and chemically compatible container. The original container is often suitable.[6][7][6][7]
Container Labeling Label the container clearly with "HAZARDOUS WASTE," the chemical name ("this compound"), and approximate quantity.[6][6]
Empty Container Disposal Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label and dispose of the clean container in the appropriate bin.[5][8]

Disposal Protocol

This section provides a detailed methodology for the proper disposal of this compound from the laboratory.

Methodology for Solid Waste Disposal
  • Designate a Waste Container:

    • Select a robust, sealable container that is chemically compatible with the compound. The original product container can be used.[7]

    • Ensure the container is clean and dry before adding waste.

  • Label the Waste Container:

    • Affix a "HAZARDOUS WASTE" label to the container.[6]

    • Clearly write the full chemical name: "this compound".

    • Include the contact information of the waste generator (researcher or lab supervisor).[8]

  • Accumulate Waste:

    • Carefully transfer the waste solid into the labeled container, minimizing dust formation.[1]

    • Keep the container securely closed at all times except when adding waste.[5][9]

    • Store the container in a designated Satellite Accumulation Area (SAA), away from incompatible chemicals such as strong oxidizing agents.[9] Use secondary containment to prevent spills from reaching drains.[5]

  • Request Waste Pickup:

    • Once the container is full (do not overfill, leave at least one inch of headroom) or when the waste is no longer being generated, arrange for disposal.[9]

    • Follow your institution's specific procedures to request a hazardous waste pickup from the EHS or a contracted waste management service.[6][7]

Methodology for Contaminated Labware and PPE
  • Segregate Contaminated Materials:

    • Collect any disposable labware (e.g., weigh boats, pipette tips) or PPE (e.g., gloves) that is grossly contaminated with this compound.

    • Place these items in a separate, clearly labeled, sealed bag or container.

  • Label as Contaminated Solid Waste:

    • Label the container "HAZARDOUS WASTE" and specify the contents (e.g., "Contaminated Debris with this compound").

  • Dispose via EHS:

    • Dispose of this container along with the primary chemical waste through your institution's hazardous waste program.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Ventilated Area (e.g., Fume Hood) B->C D Select & Label Hazardous Waste Container C->D E Transfer Solid Waste to Container D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area F->G H Container Full or Waste Generation Complete? G->H H->G No I Request Pickup by EHS or Licensed Contractor H->I Yes J End: Proper Disposal Completed I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2,3,4,5,6-Pentafluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2,3,4,5,6-Pentafluoro-L-phenylalanine, including operational and disposal plans.

Chemical Identifier:

PropertyValue
Chemical NameThis compound
CAS Number34702-59-5
Molecular FormulaC₉H₆F₅NO₂

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or face shield.[1][2][3]Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][4][5]Prevents skin contact and irritation.[1]
Body Protection Laboratory coat.[2][5]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required with adequate ventilation. Use a NIOSH-approved N95 respirator if dust is generated and ventilation is insufficient.[6]Prevents inhalation of irritating dust particles.[1]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are crucial to ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6]

  • Ensure safety showers and eyewash stations are readily accessible.[7]

2. Handling Procedures:

  • Avoid generating dust when handling the solid compound.[1][6][8]

  • Use appropriate tools (spatulas, etc.) to handle the material.

  • Keep the container tightly closed when not in use.[1][6]

3. Hygiene Measures:

  • Wash hands thoroughly after handling the substance.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[4]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill and Leak Procedures:

Spill SizeContainment and Cleanup
Small Spill Sweep or shovel the spilled solid into a suitable, labeled container for disposal. Avoid generating dust.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material into a suitable container for disposal. Prevent the material from entering drains.[6]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1][9]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if you feel unwell.[1]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Chemical Waste: Dispose of the chemical in accordance with federal, state, and local regulations. It should be handled as hazardous waste.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste. Do not reuse empty containers.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

start Start: Receive Chemical prep Preparation: - Verify SDS - Don PPE start->prep handling Handling: - Work in Fume Hood - Avoid Dust prep->handling spill Accidental Spill? handling->spill cleanup Spill Cleanup Protocol spill->cleanup Yes use Experimental Use spill->use No cleanup->handling waste Waste Collection: - Segregate Waste use->waste decon Decontamination: - Clean Workspace - Doff PPE waste->decon disposal Disposal: - Follow Regulations decon->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.